2,8-Dichloroquinazoline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,8-dichloroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-6-3-1-2-5-4-11-8(10)12-7(5)6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCHUDPERPLJPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N=C2C(=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90497142 | |
| Record name | 2,8-Dichloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90497142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67092-20-0 | |
| Record name | 2,8-Dichloroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90497142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,8-dichloroquinazoline chemical properties
2,8-Dichloroquinazoline: A Technical Guide
Introduction: Quinazoline and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science.[1][2] The fusion of a benzene ring with a pyrimidine ring creates a scaffold that is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antihypertensive properties.[3][4] Halogenated quinazolines, in particular, serve as versatile intermediates in organic synthesis, allowing for the introduction of various functional groups to modulate biological activity.[5] This technical guide provides an in-depth overview of the chemical properties, synthesis, and reactivity of this compound, a specific isomer with potential applications in drug discovery and development.
Chemical and Physical Properties
This compound is a solid, heterocyclic compound. Its core structure consists of a quinazoline ring substituted with chlorine atoms at positions 2 and 8. The physicochemical properties are critical for understanding its behavior in chemical reactions and biological systems.
General Properties
The fundamental identifiers and properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 67092-20-0 | [6][7] |
| Molecular Formula | C₈H₄Cl₂N₂ | [6] |
| Molecular Weight | 199.04 g/mol | [6][8] |
| Purity | ≥98% | [6] |
| SMILES | ClC1=NC2=C(Cl)C=CC=C2C=N1 | [6] |
| Synonyms | 2,8-Dichloro-quinazoline | [6][8] |
Computed Physicochemical Data
Computational models provide valuable insights into the molecule's behavior, such as its polarity and lipophilicity, which are crucial for drug development.
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 25.78 Ų | [6][8] |
| LogP (Octanol-Water Partition Coefficient) | 2.9366 - 3.1 | [6][8] |
| Hydrogen Bond Acceptors | 2 | [6][8] |
| Hydrogen Bond Donors | 0 | [6] |
| Rotatable Bonds | 0 | [6] |
| Heavy Atom Count | 12 | [8] |
| Complexity | 165 | [8] |
Synthesis and Experimental Protocols
The synthesis of this compound involves a multi-step process starting from commercially available precursors.
Synthesis of this compound
A reported synthetic route involves a two-step process starting from 2-amino-3-chlorobenzaldehyde.[8]
Experimental Protocol:
-
Step 1: Cyclization: 2-amino-3-chlorobenzaldehyde (1.80g, 11.60 mmol) and urea (10.45g, 174.05 mmol) are combined in a stainless steel sealed tube. The reaction mixture is heated to 180°C for 1.5 hours. After cooling to room temperature, 50 mL of water is added. The resulting solid is collected by filtration and washed sequentially with acetone (10 mL) and ethyl acetate (10 mL) to form a slurry. The solid is filtered again and dried under vacuum.
-
Step 2: Chlorination: The filter cake from the previous step is added to phosphorus oxychloride (50 mL) and refluxed for 3 hours. After cooling to room temperature, the reaction is quenched by adding it to ice water (50 mL). The pH is adjusted to 9 using solid sodium bicarbonate and sodium hydroxide. The aqueous phase is extracted with dichloromethane (3 x 20 mL). The combined organic phases are washed with saturated brine (3 x 20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel, eluting with a petroleum ether/ethyl acetate mixture (20:1 v/v), to yield this compound as a pale yellow solid (973 mg, 42.3% yield).[8]
Caption: Figure 1: Synthesis Workflow for this compound.
Reactivity and Chemical Behavior
The reactivity of the this compound ring is dictated by the electron-withdrawing nature of the nitrogen atoms and the chlorine substituents. While specific reactivity studies on the 2,8-dichloro isomer are not extensively documented, valuable insights can be drawn from its well-studied isomer, 2,4-dichloroquinazoline.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms on the quinazoline ring are susceptible to nucleophilic aromatic substitution. In di-substituted quinazolines like the 2,4-dichloro isomer, the C4 position is generally more reactive towards nucleophiles than the C2 position under mild conditions.[5][9] This regioselectivity is attributed to the electronic properties of the quinazoline ring system. Harsh reaction conditions, such as higher temperatures, are often required to substitute the chlorine at the C2 position.[9] It is plausible that this compound exhibits similar behavior, with the C2-chloro group being the primary site for nucleophilic attack, while the C8-chloro, being on the benzene ring, would be significantly less reactive towards SNAr.
References
- 1. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW | Semantic Scholar [semanticscholar.org]
- 5. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. alchempharmtech.com [alchempharmtech.com]
- 8. echemi.com [echemi.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
An In-Depth Technical Guide to 2,8-Dichloroquinazoline (CAS 67092-20-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,8-Dichloroquinazoline is a halogenated heterocyclic compound belonging to the quinazoline family. Quinazolines are a prominent class of compounds in medicinal chemistry, known for their wide range of biological activities and as core structures in numerous approved drugs. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed synthesis protocol, and a discussion of its potential applications in drug discovery and development based on the known activities of the broader quinazoline class. Due to the limited availability of specific experimental data for the 2,8-dichloro isomer in public databases, this guide also contextualizes its potential utility through the lens of related quinazoline derivatives.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 67092-20-0 | - |
| Molecular Formula | C₈H₄Cl₂N₂ | --INVALID-LINK-- |
| Molecular Weight | 199.04 g/mol | --INVALID-LINK-- |
| Exact Mass | 197.975159 | --INVALID-LINK-- |
| XLogP3 | 3.1 | --INVALID-LINK-- |
| Topological Polar Surface Area (TPSA) | 25.8 Ų | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 0 | --INVALID-LINK-- |
| Rotatable Bond Count | 0 | --INVALID-LINK-- |
| Heavy Atom Count | 12 | --INVALID-LINK-- |
| Complexity | 165 | --INVALID-LINK-- |
| Purity | ≥98% (Commercially available) | --INVALID-LINK-- |
| Storage Conditions | 4°C, stored under nitrogen | --INVALID-LINK-- |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from 2-amino-3-chlorophenyl carbaldehyde. The following is a detailed experimental protocol for this synthesis.
Experimental Protocol: Synthesis from 2-Amino-3-chlorophenyl carbaldehyde
Step 1: Cyclization to form 8-chloroquinazolin-2(1H)-one
-
In a stainless steel sealed tube, combine 2-amino-3-chlorophenyl carbaldehyde (1.80 g, 11.60 mmol) and urea (10.45 g, 174.05 mmol).
-
Seal the tube and heat the reaction mixture to 180°C for 1.5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 50 mL of water to the reaction mixture and filter the resulting precipitate.
-
Wash the filtered solid with acetone (10 mL) and then with ethyl acetate (10 mL) by slurrying.
-
Filter the solid and dry it in vacuo to obtain the crude 8-chloroquinazolin-2(1H)-one.
Step 2: Chlorination to form this compound
-
To the crude 8-chloroquinazolin-2(1H)-one obtained in the previous step, add phosphorus oxychloride (50 mL).
-
Reflux the mixture for 3 hours.
-
After reflux, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring it into ice water (50 mL).
-
Adjust the pH of the solution to 9 using solid sodium bicarbonate and sodium hydroxide.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic phases and wash with saturated brine (3 x 20 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (20:1 v/v) as the eluent.
-
Evaporate the solvent from the collected fractions to yield this compound as a pale yellow solid (973 mg, 42.3% overall yield).[1]
Synthesis Workflow Diagram
Applications in Drug Discovery and Development
The quinazoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. While specific applications of this compound are not extensively documented, its structure suggests it is a valuable intermediate for the synthesis of a variety of substituted quinazolines with potential therapeutic applications. The dichloro substitution provides two reactive sites for nucleophilic substitution, allowing for the introduction of diverse functional groups at the 2- and 8-positions.
The broader class of quinazoline derivatives has been investigated for a wide range of pharmacological activities, including:
-
Anticancer Agents: Many quinazoline derivatives are potent inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Fms-like tyrosine kinase 3 (FLT3). These kinases are often dysregulated in cancer, and their inhibition can block tumor growth and proliferation.
-
Antimicrobial Agents: The quinazoline nucleus has been incorporated into molecules with significant antibacterial and antifungal activities.
-
Anti-inflammatory Agents: Certain quinazoline derivatives have shown potent anti-inflammatory effects.
-
Antiviral Agents: The quinazoline scaffold has been explored for the development of antiviral drugs.
Given these precedents, this compound serves as a key starting material for the synthesis of novel quinazoline-based compounds for screening against these and other biological targets.
Logical Relationship of Quinazoline Derivatives in Drug Discovery
Mechanism of Action and Signaling Pathways
There is currently no specific information available in the public domain regarding the mechanism of action of this compound itself. As a chemical intermediate, it is not expected to have a defined biological target. The biological activity and mechanism of action would be determined by the nature of the functional groups introduced onto the quinazoline scaffold in subsequent synthetic steps.
For many quinazoline-based kinase inhibitors, the mechanism of action involves competitive binding to the ATP-binding pocket of the target kinase. This prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling pathway that promotes cell proliferation and survival. The specific signaling pathways targeted depend on the kinase being inhibited (e.g., EGFR signaling pathway, VEGFR signaling pathway).
Conclusion
This compound is a valuable heterocyclic intermediate with significant potential for the synthesis of novel, biologically active compounds. While specific experimental data for this isomer is limited, the well-established importance of the quinazoline scaffold in medicinal chemistry underscores its utility. The provided synthesis protocol offers a reliable method for its preparation, opening avenues for the exploration of new chemical space in the quest for novel therapeutics. Further research into the derivatization of this compound and the biological evaluation of the resulting compounds is warranted to fully elucidate its potential in drug discovery.
References
molecular weight of 2,8-dichloroquinazoline
An In-depth Technical Guide to 2,8-Dichloroquinazoline
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Properties
This compound is a substituted quinazoline derivative. The core quantitative data for this compound is summarized below.
| Property | Value | Citation |
| Molecular Weight | 199.04 g/mol | [1] |
| Molecular Formula | C₈H₄Cl₂N₂ | [1] |
| CAS Number | 67092-20-0 | [1] |
| Topological Polar Surface Area (TPSA) | 25.78 Ų | [1] |
| LogP | 2.9366 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Rotatable Bonds | 0 | [1] |
Synthesis Protocol
A documented method for the synthesis of this compound involves a two-step process starting from 2-amino-3-chlorobenzaldehyde.[2]
Step 1: Formation of the Quinazoline Intermediate
-
Combine 2-amino-3-chlorobenzaldehyde (1.80 g, 11.60 mmol) and urea (10.45 g, 174.05 mmol) in a stainless steel sealed tube.
-
Heat the reaction mixture to 180°C for 1.5 hours.
-
After cooling to room temperature, add 50 mL of water to the reaction mixture.
-
Filter the resulting solid and wash sequentially with acetone (10 mL) and ethyl acetate (10 mL).
-
Dry the collected solid in vacuo to yield the intermediate cake.
Step 2: Chlorination
-
Add the dried filter cake to phosphorus oxychloride (50 mL).
-
Reflux the mixture for 3 hours.
-
Cool the reaction to room temperature and quench by pouring it into ice water (50 mL).
-
Adjust the pH to 9 using solid sodium bicarbonate and sodium hydroxide.
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Combine the organic phases and wash with saturated brine (3 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (petroleum ether/ethyl acetate = 20/1) to yield this compound as a pale yellow solid (973 mg, 42.3% yield).[2]
Below is a visual representation of the synthesis workflow.
Biological Context and Signaling Pathways
Quinazoline derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The quinazoline scaffold is a core component of several approved drugs that target key signaling pathways in cancer.
One of the most critical pathways implicated in cancer and often targeted by quinazoline-based inhibitors is the Wnt/β-catenin signaling pathway.[1] Dysregulation of this pathway is a hallmark of many cancers, particularly colorectal cancer.
Wnt/β-catenin Signaling Pathway
In the absence of a Wnt signal, a "destruction complex" (composed of APC, Axin, GSK3β, and CK1) phosphorylates β-catenin, targeting it for ubiquitination and subsequent degradation by the proteasome. When Wnt ligands bind to their receptors (Frizzled and LRP5/6), the destruction complex is inactivated. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of target genes that drive cell proliferation.
Some quinazoline compounds have been identified as potent inhibitors of this pathway, acting downstream of β-catenin stabilization.[1] This suggests they interfere with the transcriptional activity of β-catenin, a mechanism that is highly sought after for cancer therapy.
The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the putative point of intervention for certain quinazoline inhibitors.
Applications in Drug Development
The quinazoline core is a cornerstone in the development of targeted cancer therapies. For example, gefitinib and lapatinib are quinazoline-based drugs that inhibit the epidermal growth factor receptor (EGFR) kinase, a key driver in many cancers.[5] The structural features of this compound, with two reactive chlorine atoms, make it a versatile building block for creating libraries of novel compounds. These chlorine atoms can be substituted through nucleophilic substitution reactions to introduce a wide variety of functional groups, enabling extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. Researchers can leverage this scaffold to design and synthesize new inhibitors targeting not only kinases but also other enzyme families or protein-protein interactions crucial for tumor growth and survival.
References
- 1. Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quinazoline - Wikipedia [en.wikipedia.org]
A Technical Guide to the Physicochemical Characterization of 2,8-dichloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of 2,8-dichloroquinazoline, with a particular focus on its melting point. Due to the limited availability of experimental data for this specific isomer, this document outlines established methodologies for its synthesis and characterization, drawing parallels with structurally related compounds. This guide is intended to equip researchers in the fields of medicinal chemistry and drug development with the necessary information to handle and characterize this and similar quinazoline derivatives.
Data Presentation: Physicochemical Properties
| Compound | Melting Point (°C) | Appearance | Molecular Formula | Molar Mass ( g/mol ) |
| 2,4-dichloroquinazoline | 115 - 123 | White to yellow to light brown powder or crystalline powder | C₈H₄Cl₂N₂ | 199.04 |
Experimental Protocols
The following sections detail the experimental procedures for the synthesis of a chloro-substituted quinazoline and the determination of its melting point. These protocols are based on established chemical literature and provide a robust framework for the characterization of this compound.
Synthesis of a Chloro-Substituted Quinazoline Derivative
The synthesis of chloro-substituted quinazolines can be achieved through various methods. A common approach involves the cyclocondensation of an appropriately substituted aminobenzoic acid with a source of a single carbon atom, such as formamide. The following is a representative protocol adapted from the synthesis of 8-chloroquinazolin-4-ol.[1]
Materials:
-
2-amino-3-chlorobenzoic acid
-
Formamide
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Vacuum filtration apparatus
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-chlorobenzoic acid (1.0 equivalent) with an excess of formamide (10-20 equivalents).[1]
-
Heating: Heat the reaction mixture to 150-160 °C and maintain this temperature for 2-4 hours.[1] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into ice-cold water while stirring.
-
Isolation: The solid product that precipitates out of the solution should be collected by vacuum filtration.
-
Purification: Wash the collected crude product with cold water. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure chloro-substituted quinazoline product.[1]
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity.[2] The following protocol outlines the capillary method for determining the melting point range.[2]
Materials:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes
-
The synthesized and purified quinazoline derivative
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the crystalline sample is completely dry. Grind a small amount of the sample into a fine powder using a mortar and pestle.
-
Loading the Capillary Tube: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Initial Rapid Determination: Place the capillary tube in the melting point apparatus. Heat the sample rapidly to get an approximate melting point. This provides a rough estimate and saves time in subsequent, more accurate measurements.
-
Accurate Determination: Prepare two more capillary tubes with the sample. Place them in the melting point apparatus and heat rapidly to about 15-20 °C below the approximate melting point found in the previous step.
-
Slow Heating: Decrease the heating rate to 1-2 °C per minute.
-
Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range). A pure compound will typically have a sharp melting range of 0.5-1.0 °C.
-
Consistency: Repeat the accurate determination to ensure the values are consistent.
Visualizations: Signaling Pathways and Experimental Workflows
To provide a broader context for the relevance of quinazoline derivatives in drug development and the general workflow for their characterization, the following diagrams are provided.
Caption: EGFR Signaling Pathway Inhibition by a Quinazoline Derivative.
Caption: General Experimental Workflow for Compound Characterization.
References
An In-depth Technical Guide on 2,8-Dichloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive searches of scientific databases and literature did not yield publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) for 2,8-dichloroquinazoline. This guide provides comprehensive information on its synthesis, molecular properties, and a generalized workflow for its spectroscopic characterization. For comparative analysis, publicly available data for the isomeric 2,4-dichloroquinazoline may be considered, noting the structural differences.
Core Molecular Properties
This compound is a heterocyclic compound with the molecular formula C₈H₄Cl₂N₂.[1] Below is a summary of its key computed and physical properties.
| Property | Value | Reference |
| Molecular Formula | C₈H₄Cl₂N₂ | [1] |
| Molecular Weight | 199.04 g/mol | [1] |
| CAS Number | 67092-20-0 | [1] |
| Appearance | Pale yellow solid | |
| Purity | ≥98% (as offered by some suppliers) | [1] |
| Storage Conditions | 4°C, stored under nitrogen | [1] |
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound has been reported. The process involves a cyclization reaction followed by chlorination.
Experimental Protocol:
Step 1: Synthesis of 8-chloroquinazolin-2(1H)-one
-
In a stainless steel sealed tube, combine 2-amino-3-chlorobenzaldehyde (1.80 g, 11.60 mmol) and urea (10.45 g, 174.05 mmol).
-
Heat the sealed tube to 180°C for 1.5 hours.
-
After the reaction, cool the mixture to room temperature.
-
Add water (50 mL) and filter the resulting solid.
-
Wash the solid with acetone (10 mL) and then with ethyl acetate (10 mL) to create a slurry.
-
Filter the slurry and dry the collected solid in vacuo to obtain the intermediate product.
Step 2: Synthesis of this compound
-
To the filter cake from the previous step, add phosphorus oxychloride (50 mL).
-
Reflux the mixture for 3 hours.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by carefully pouring the mixture into ice water (50 mL).
-
Adjust the pH to 9 using solid sodium bicarbonate and sodium hydroxide.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic phases and wash with saturated brine (3 x 20 mL).
-
Dry the organic phase over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (petroleum ether/ethyl acetate, v/v = 20/1) to yield this compound as a pale yellow solid.
Synthesis Workflow Diagram
References
Technical Guide: 2,8-dichloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the available synthetic and predicted nuclear magnetic resonance (NMR) spectroscopic data for 2,8-dichloroquinazoline. Due to the limited availability of experimental NMR data in peer-reviewed literature, this document presents predicted ¹H and ¹³C NMR spectra, offering valuable insights for the characterization of this compound. A detailed experimental protocol for the synthesis of this compound is also included, alongside a general procedure for NMR analysis applicable to quinazoline derivatives.
Synthesis of this compound
A plausible synthetic route to this compound involves the reaction of 2-amino-3-chlorobenzaldehyde with urea, followed by chlorination.
Experimental Protocol:
A mixture of 2-amino-3-chlorobenzaldehyde and urea is heated in a sealed vessel. The resulting intermediate is then treated with a chlorinating agent, such as phosphorus oxychloride, to yield this compound. The crude product is purified by column chromatography.
Predicted NMR Spectroscopic Data
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 9.3 - 9.5 | Singlet | - |
| H-5 | 7.8 - 8.0 | Doublet | 8.0 - 8.5 |
| H-6 | 7.5 - 7.7 | Triplet | 7.5 - 8.0 |
| H-7 | 7.9 - 8.1 | Doublet | 7.0 - 7.5 |
Solvent: CDCl₃, Spectrometer Frequency: 400 MHz
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 155 - 157 |
| C-4 | 160 - 162 |
| C-4a | 128 - 130 |
| C-5 | 127 - 129 |
| C-6 | 129 - 131 |
| C-7 | 126 - 128 |
| C-8 | 135 - 137 |
| C-8a | 148 - 150 |
Solvent: CDCl₃, Spectrometer Frequency: 100 MHz
General Experimental Protocol for NMR Analysis
The following is a general procedure for acquiring NMR spectra of quinazoline derivatives, which can be adapted for this compound.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
Data Acquisition:
-
Acquire ¹H NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Acquire ¹³C NMR spectra on the same instrument, typically at a frequency of 100 MHz.
-
Standard pulse programs are used for both ¹H (e.g., 'zg30') and ¹³C (e.g., 'zgpg30' with proton decoupling) experiments.
-
For ¹H NMR, a spectral width of approximately 12 ppm, centered around 6 ppm, is typically sufficient.
-
For ¹³C NMR, a spectral width of approximately 200 ppm, centered around 100 ppm, is generally used.
-
The number of scans will depend on the sample concentration, but typically 16-64 scans for ¹H and 1024 or more scans for ¹³C are adequate.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
Caption: Synthetic and characterization workflow for this compound.
An In-depth Technical Guide to the Synthesis of 2,8-dichloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for preparing 2,8-dichloroquinazoline, a key intermediate in the development of various pharmacologically active compounds. This document details established synthetic methodologies, complete with experimental protocols and quantitative data, to assist researchers in the efficient preparation of this target molecule.
Introduction
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous bioactive molecules. Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have made them a focal point of medicinal chemistry and drug discovery. The substituted quinazoline, this compound, serves as a crucial building block for the synthesis of more complex molecules, where the chlorine atoms at the 2 and 8 positions offer reactive sites for further functionalization. This guide outlines two primary synthetic pathways for the preparation of this compound.
Synthesis Route 1: One-Pot Synthesis from 2-Amino-3-chlorophenyl carbaldehyde
This method provides a direct, one-pot approach to this compound starting from 2-amino-3-chlorophenyl carbaldehyde and urea. The reaction proceeds through an initial cyclization to form an intermediate, which is subsequently chlorinated in situ.
Quantitative Data
| Parameter | Value |
| Starting Material | 2-Amino-3-chlorophenyl carbaldehyde |
| Reagents | Urea, Phosphorus oxychloride |
| Solvent | None for initial step, Dichloromethane for extraction |
| Reaction Temperature | 180°C (initial step), Reflux (chlorination) |
| Reaction Time | 1.5 hours (initial step), 3 hours (chlorination) |
| Yield | 42.3% |
Experimental Protocol
-
In a stainless steel sealed tube, combine 2-amino-3-chlorophenyl carbaldehyde (1.80 g, 11.60 mmol) and urea (10.45 g, 174.05 mmol).
-
Heat the reaction mixture to 180°C for 1.5 hours.
-
After cooling to room temperature, add water (50 mL) and filter the resulting solid.
-
Wash the solid with acetone (10 mL) and ethyl acetate (10 mL) to create a slurry, then filter and dry in vacuo to obtain the crude intermediate.
-
Add the dried intermediate to phosphorus oxychloride (50 mL) and heat at reflux for 3 hours.
-
Cool the reaction mixture to room temperature and quench with ice water (50 mL).
-
Adjust the pH to 9 using solid sodium bicarbonate and sodium hydroxide.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic phases and wash with saturated brine (3 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (petroleum ether/ethyl acetate, 20:1 v/v) to yield this compound as a pale yellow solid (973 mg, 42.3%).
Reaction Pathway
Caption: One-pot synthesis of this compound.
Synthesis Route 2: Two-Step Synthesis from 2-Amino-3-chlorobenzoic Acid
This alternative route involves a two-step process starting from the more readily available 2-amino-3-chlorobenzoic acid. The first step is the formation of the 8-chloro-1H,3H-quinazoline-2,4-dione intermediate, followed by chlorination to yield the final product.
Step 1: Synthesis of 8-Chloro-1H,3H-quinazoline-2,4-dione
This step involves the cyclization of 2-amino-3-chlorobenzoic acid with a suitable reagent such as urea or potassium cyanate.
Quantitative Data (Step 1)
| Parameter | Value |
| Starting Material | 2-Amino-3-chlorobenzoic acid |
| Reagents | Urea or Potassium cyanate |
| Solvent | Water or high-boiling solvent (e.g., DMF) |
| Reaction Temperature | Varies (typically elevated) |
| Reaction Time | Varies |
| Yield | Not explicitly reported for 8-chloro derivative |
Experimental Protocol (Step 1 - General)
-
Combine 2-amino-3-chlorobenzoic acid and a molar excess of urea in a suitable high-boiling solvent (e.g., N,N-dimethylformamide).
-
Heat the mixture to a temperature sufficient to initiate the reaction and drive off ammonia (typically >150°C).
-
Maintain the temperature until the reaction is complete, as monitored by TLC.
-
Cool the reaction mixture and add water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 8-chloro-1H,3H-quinazoline-2,4-dione.
Step 2: Chlorination of 8-Chloro-1H,3H-quinazoline-2,4-dione
The intermediate is then chlorinated, most commonly using phosphorus oxychloride, to replace the hydroxyl groups with chlorine atoms.
Quantitative Data (Step 2)
| Parameter | Value |
| Starting Material | 8-Chloro-1H,3H-quinazoline-2,4-dione |
| Reagent | Phosphorus oxychloride (POCl3) |
| Additive (optional) | N,N-Dimethylaniline or other tertiary amine |
| Reaction Temperature | Reflux |
| Reaction Time | Varies (typically several hours) |
| Yield | Not explicitly reported for 8-chloro derivative |
Experimental Protocol (Step 2 - General)
-
In a round-bottom flask equipped with a reflux condenser, suspend 8-chloro-1H,3H-quinazoline-2,4-dione in an excess of phosphorus oxychloride.
-
Optionally, a catalytic amount of N,N-dimethylaniline can be added.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Reaction Pathway
Caption: Two-step synthesis of this compound.
Conclusion
The synthesis of this compound can be effectively achieved through two primary routes. The one-pot synthesis from 2-amino-3-chlorophenyl carbaldehyde offers a more direct approach, while the two-step method starting from 2-amino-3-chlorobenzoic acid provides a more versatile route, amenable to the synthesis of various analogs. The choice of synthetic pathway will depend on the availability of starting materials, desired scale, and the specific requirements of the research or development project. The detailed protocols and data presented in this guide are intended to facilitate the successful synthesis of this important chemical intermediate.
An In-depth Technical Guide to the Starting Materials for 2,8-dichloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary starting materials and synthetic methodologies for the preparation of 2,8-dichloroquinazoline, a key intermediate in medicinal chemistry and drug development. This document details two principal synthetic pathways, offering experimental protocols, quantitative data, and workflow visualizations to facilitate its synthesis in a laboratory setting.
Introduction
This compound is a heterocyclic compound of significant interest in the pharmaceutical industry due to its utility as a versatile building block for the synthesis of a wide array of biologically active molecules. The strategic placement of the chlorine atoms on the quinazoline scaffold allows for selective functionalization, making it a valuable precursor for the development of novel therapeutic agents. This guide explores the common starting materials and detailed procedures for its synthesis, providing researchers with the necessary information for efficient and reliable production.
Synthetic Pathways and Starting Materials
Two primary synthetic routes for the preparation of this compound have been identified and are detailed below. The choice of starting material often depends on commercial availability, cost, and the desired scale of the synthesis.
Route 1: From 2-Amino-3-chlorobenzaldehyde
This is a direct and efficient two-step synthesis. The commercially available 2-amino-3-chlorobenzaldehyde serves as the key starting material.
Route 2: From 2-Amino-3-chlorobenzoic Acid
This pathway involves a three-step process starting from 2-amino-3-chlorobenzoic acid. This route provides an alternative for researchers who may have easier access to this precursor.
The following sections provide a detailed breakdown of each synthetic pathway, including experimental protocols and quantitative data.
Quantitative Data Summary
The following tables summarize the key quantitative data for the two primary synthetic routes to this compound.
Table 1: Synthesis of this compound via 2-Amino-3-chlorobenzaldehyde
| Step | Reaction | Starting Material | Reagents | Product | Yield (%) |
| 1 | Cyclization | 2-Amino-3-chlorobenzaldehyde | Urea | 8-Chloroquinazolin-2(1H)-one | Not explicitly reported |
| 2 | Chlorination | 8-Chloroquinazolin-2(1H)-one | Phosphorus oxychloride | This compound | 42.3[1] |
Table 2: Proposed Synthesis of this compound via 2-Amino-3-chlorobenzoic Acid
| Step | Reaction | Starting Material | Reagents | Product | Typical Yield (%) |
| 1 | Cyclization | 2-Amino-3-chlorobenzoic acid | Potassium cyanate | 8-Chloroquinazoline-2,4(1H,3H)-dione | High (Near-quantitative reported for similar substrates)[2] |
| 2 | Chlorination | 8-Chloroquinazoline-2,4(1H,3H)-dione | Phosphorus oxychloride | This compound | High (Yields for similar chlorinations are often high) |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Amino-3-chlorobenzaldehyde
This protocol is adapted from a known procedure for the synthesis of this compound.[1]
Step 1: Synthesis of the Quinazolinone Intermediate
-
In a stainless steel sealed tube, combine 2-amino-3-chlorobenzaldehyde (1.80 g, 11.60 mmol) and urea (10.45 g, 174.05 mmol).
-
Heat the sealed tube to 180°C for 1.5 hours.
-
After cooling to room temperature, add 50 mL of water and filter the resulting solid.
-
Wash the filter cake with acetone (10 mL) and ethyl acetate (10 mL) as a slurry.
-
Filter the solid and dry it under a vacuum to obtain the crude intermediate.
Step 2: Chlorination to this compound
-
To the crude intermediate from the previous step, add phosphorus oxychloride (50 mL).
-
Reflux the mixture for 3 hours.
-
Cool the reaction to room temperature and carefully quench it by pouring it into ice water (50 mL).
-
Neutralize the solution to a pH of 9 using solid sodium bicarbonate and sodium hydroxide.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated brine (3 x 20 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (petroleum ether/ethyl acetate, v/v = 20/1) to yield this compound as a pale yellow solid (973 mg, 42.3% overall yield).[1]
Protocol 2: Proposed Synthesis of this compound from 2-Amino-3-chlorobenzoic Acid
This proposed protocol is based on established methods for the synthesis of quinazolinediones and their subsequent chlorination.
Step 1: Synthesis of 8-Chloroquinazoline-2,4(1H,3H)-dione
-
Dissolve 2-amino-3-chlorobenzoic acid in water.
-
Add a solution of potassium cyanate and stir the mixture.
-
Induce cyclization by adding a base, such as sodium hydroxide, to form the monosodium salt of the benzoylene urea.
-
Acidify the reaction mixture with hydrochloric acid to precipitate the 8-chloroquinazoline-2,4(1H,3H)-dione.
-
Filter the solid, wash with water, and dry to obtain the desired intermediate.
Step 2: Chlorination to this compound
-
Suspend the 8-chloroquinazoline-2,4(1H,3H)-dione in an excess of phosphorus oxychloride.
-
Optionally, a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added.
-
Reflux the mixture until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Collect the precipitated this compound by filtration.
-
Wash the solid thoroughly with water until the filtrate is neutral.
-
Dry the product under a vacuum. Further purification can be achieved by recrystallization from a suitable solvent if necessary.
Mandatory Visualizations
The following diagrams illustrate the logical workflows of the described synthetic pathways.
Caption: Synthetic workflow for this compound starting from 2-amino-3-chlorobenzaldehyde.
Caption: Proposed synthetic workflow for this compound starting from 2-amino-3-chlorobenzoic acid.
Conclusion
This technical guide has outlined two viable synthetic routes to this compound, a key building block in modern drug discovery. The choice between starting from 2-amino-3-chlorobenzaldehyde or 2-amino-3-chlorobenzoic acid will depend on factors such as precursor availability, cost, and scale. The provided experimental protocols and workflow diagrams are intended to equip researchers and drug development professionals with the necessary information to confidently synthesize this important intermediate for their research and development endeavors.
References
An In-depth Technical Guide to the Reactivity of 2,8-Dichloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of 2,8-dichloroquinazoline, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details the differential reactivity of the chlorine substituents at the C2 and C8 positions, offering insights into regioselective transformations. Key reaction types, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, are discussed in detail. This guide is intended to serve as a valuable resource for researchers and scientists working on the synthesis of novel quinazoline-based compounds.
Core Concepts: Understanding the Reactivity Landscape
The reactivity of this compound is governed by the electronic properties of the quinazoline ring system. The pyrimidine ring is electron-deficient, which activates the chlorine atom at the C2 position towards nucleophilic attack. In contrast, the chlorine atom at the C8 position, being on the benzene ring, is less activated for nucleophilic substitution but is amenable to transformations via transition metal catalysis. This inherent difference in reactivity allows for selective functionalization of the molecule.
Generally, the order of reactivity for nucleophilic aromatic substitution (SNAr) on dichloroquinazolines is C4 > C2. While this compound lacks the highly reactive C4-chloro substituent, the C2 position remains susceptible to nucleophilic displacement, typically under more forcing conditions than the C4 position in other isomers. The C8-chloro group is generally unreactive towards SNAr unless activated by strong electron-withdrawing groups, which are not present in the parent molecule.
Palladium-catalyzed cross-coupling reactions provide a powerful toolkit for the functionalization of both the C2 and C8 positions. The relative reactivity in these transformations is influenced by factors such as the choice of catalyst, ligands, and reaction conditions.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C2 position of this compound can be displaced by various nucleophiles. Due to the electron-deficient nature of the pyrimidine ring, this position is more electrophilic than the C8 position.
General Reaction Scheme:
Caption: General workflow for SNAr at the C2 position.
Amination
The introduction of amino groups at the C2 position can be achieved by reacting this compound with primary or secondary amines. These reactions often require elevated temperatures.
Table 1: Nucleophilic Amination of this compound
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| 1-Methyl-5-amino-3-methylpyrazole | 8-Chloro-2-(1,3-dimethyl-1H-pyrazol-5-ylamino)quinazoline | Pd(OAc)₂, BINAP, Cs₂CO₃, Toluene, 100 °C | Not specified | [1] |
Experimental Protocol: Synthesis of 8-Chloro-2-(1,3-dimethyl-1H-pyrazol-5-ylamino)quinazoline [1]
-
To a reaction vessel containing 8-bromo-2-chloroquinazoline (as a precursor to 2,8-disubstituted derivatives), 1-methyl-5-amino-3-methylpyrazole, palladium acetate (Pd(OAc)₂), BINAP, and cesium carbonate (Cs₂CO₃) is added.
-
The vessel is flushed with an inert gas (e.g., nitrogen or argon).
-
Anhydrous toluene is added, and the mixture is heated to 100 °C with stirring.
-
The reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is cooled, diluted with a suitable solvent, and washed with water.
-
The organic layer is dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired product.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are highly effective for forming carbon-carbon and carbon-heteroatom bonds at both the C2 and C8 positions of the quinazoline core. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction enables the formation of C-C bonds by reacting the chloroquinazoline with a boronic acid or its ester derivative. A patent describing the synthesis of 2,8-disubstituted quinazolines indicates that the C8 position (as a bromide) is more reactive towards Suzuki coupling than the C2-chloride. This suggests a potential for selective functionalization.
Reaction Scheme for Sequential Suzuki Coupling:
Caption: Pathway for 2,8-disubstituted quinazolines.[1]
Table 2: Suzuki-Miyaura Coupling Reactions
| Substrate | Coupling Partner | Product | Reaction Conditions | Yield (%) | Reference |
| 8-Bromo-2-chloroquinazoline | Phenylboronic acid derivatives | 8-Aryl-2-chloroquinazoline | Palladium catalyst, Base | Not specified | [1] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling at C8 [1]
-
In a reaction flask, 8-bromo-2-chloroquinazoline, the respective phenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) are combined.
-
The flask is evacuated and backfilled with an inert gas.
-
A degassed solvent system (e.g., dioxane/water, toluene/water, or DMF) is added.
-
The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the starting material is consumed.
-
After cooling, the mixture is diluted with an organic solvent and washed with water and brine.
-
The organic phase is dried, filtered, and concentrated.
-
Purification by column chromatography affords the 8-aryl-2-chloroquinazoline intermediate.
Signaling Pathways and Biological Relevance
Quinazoline derivatives are known to interact with a variety of biological targets and signaling pathways, making them attractive scaffolds for drug discovery.[1] Their derivatives have shown a wide range of biological activities, including as anticancer, anti-inflammatory, and antimicrobial agents. The specific biological activities of 2,8-disubstituted quinazolines are an active area of research, with potential applications as kinase inhibitors, for example, as ALK inhibitors in cancer therapy.[1]
Illustrative Signaling Pathway Involvement:
Caption: Inhibition of a receptor tyrosine kinase by a quinazoline.
Conclusion
This compound presents a versatile scaffold for the synthesis of a diverse range of substituted quinazolines. The differential reactivity of the C2 and C8 positions allows for selective and sequential functionalization through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This guide provides a foundational understanding of its reactivity and offers experimental insights to aid researchers in the design and synthesis of novel quinazoline-based molecules with potential therapeutic applications. Further exploration into the reaction scope and optimization of conditions will continue to expand the utility of this valuable building block in medicinal chemistry.
References
Functionalization of the 2,8-Dichloroquinazoline Scaffold: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs. The 2,8-dichloroquinazoline core, in particular, offers a versatile platform for the synthesis of novel derivatives with potential therapeutic applications, primarily as kinase inhibitors. This technical guide provides an in-depth overview of the functionalization strategies for the this compound scaffold, including detailed experimental protocols and an exploration of its relevance in targeting key signaling pathways.
Regioselectivity of Functionalization
The reactivity of the chlorine atoms at the C2 and C8 positions of the quinazoline ring is differential, allowing for regioselective functionalization. Based on studies of related polychlorinated quinazolines, the chlorine at the C2 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions compared to the chlorine at the C8 position. This is attributed to the electron-withdrawing effect of the pyrimidine ring nitrogen atoms, which activates the C2 position.
Key Functionalization Reactions
The functionalization of the this compound scaffold can be achieved through a variety of modern synthetic methodologies. The most prominent among these are nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a cornerstone for introducing amine, alcohol, and thiol functionalities onto the quinazoline core.
With Amines: The reaction of this compound with primary or secondary amines typically proceeds selectively at the C2 position under milder conditions. Substitution at the C8 position generally requires more forcing conditions.
With Thiols: Thiolates are potent nucleophiles and react readily with the C2 position of the this compound scaffold.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide range of substituents.
Suzuki-Miyaura Coupling: This reaction allows for the formation of a C-C bond between the quinazoline core and a variety of aryl or vinyl boronic acids or esters.
Buchwald-Hartwig Amination: This reaction provides an alternative and often milder method for the formation of C-N bonds compared to traditional SNAr, with a broad substrate scope.
Quantitative Data Presentation
The following tables summarize representative quantitative data for the functionalization of chloro-substituted quinazolines. While specific data for the 2,8-dichloro isomer is limited in the literature, the presented data for analogous systems provides a strong predictive framework for reaction outcomes.
Table 1: Nucleophilic Aromatic Substitution of Chloroquinazolines with Amines
| Entry | Chloroquinazoline | Amine | Conditions | Product | Yield (%) |
| 1 | 2,4-dichloroquinazoline | Aniline | EtOH, reflux, 4h | 2-chloro-4-anilinoquinazoline | 85 |
| 2 | 2,4-dichloroquinazoline | Piperidine | i-PrOH, rt, 2h | 2-chloro-4-(piperidin-1-yl)quinazoline | 92 |
| 3 | 2,4,7-trichloroquinazoline | Morpholine | DMF, 100 °C, 6h | 2,7-dichloro-4-morpholinoquinazoline | 78 |
Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of Chloroquinazolines
| Entry | Chloroquinazoline | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2,4-dichloroquinazoline | Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/H2O | 100 | 95 (at C4) |
| 2 | 2-chloro-8-bromoquinazoline | Thiophene-2-boronic acid | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | 90 | 88 (at C8) |
| 3 | 2,4,7-trichloroquinazoline | 4-Methoxyphenylboronic acid | Pd(OAc)2/PPh3 | Na2CO3 | DME/H2O | 75 | 92 (at C2) |
Table 3: Palladium-Catalyzed Buchwald-Hartwig Amination of Chloroquinazolines
| Entry | Chloroquinazoline | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2,4-dichloroquinazoline | Morpholine | Pd2(dba)3/Xantphos | NaOtBu | Toluene | 110 | 90 (at C4) |
| 2 | 6-bromo-2-chloroquinoline | Piperidine | Pd(OAc)2/BINAP | Cs2CO3 | Toluene | 100 | 85 (at C6) |
| 3 | 2-chloro-8-bromoquinazoline | Aniline | Pd(OAc)2/XPhos | K3PO4 | t-BuOH | 100 | 82 (at C8) |
Experimental Protocols
The following are detailed methodologies for key functionalization reactions, adapted for the this compound scaffold based on established procedures for related compounds.
Protocol 1: Regioselective Nucleophilic Aromatic Substitution with an Amine at C2
-
Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 mmol), the desired amine (1.2 mmol), and a suitable solvent such as ethanol or isopropanol (10 mL).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the 2-amino-8-chloroquinazoline derivative.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling at C2
-
Reaction Setup: In a Schlenk tube under an inert atmosphere (argon or nitrogen), combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(PPh3)4 (0.05 mmol), and Na2CO3 (2.0 mmol).
-
Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL).
-
Reaction Conditions: Heat the mixture to 90 °C and stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to yield the 2-aryl-8-chloroquinazoline product.
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination at C8 (following C2 functionalization)
-
Reaction Setup: To a glovebox-dried Schlenk tube, add the 2-substituted-8-chloroquinazoline (1.0 mmol), the desired amine (1.2 mmol), Pd2(dba)3 (0.025 mmol), Xantphos (0.05 mmol), and sodium tert-butoxide (1.4 mmol).
-
Solvent Addition: Add anhydrous toluene (10 mL) and stir the mixture at room temperature for 10 minutes.
-
Reaction Conditions: Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography to obtain the 2,8-disubstituted quinazoline derivative.
Signaling Pathways and Biological Relevance
Quinazoline derivatives are well-established as potent inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a major class of targeted cancer therapeutics.[1][2] Notably, the quinazoline scaffold has been successfully employed in the development of inhibitors for the PI3K/Akt/mTOR and EGFR signaling pathways.
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth and survival.[2] Its aberrant activation is implicated in a wide range of human cancers. Dual inhibitors of PI3K and mTOR are of significant therapeutic interest.
Caption: PI3K/mTOR Signaling Pathway and Inhibition by Quinazoline Derivatives.
Experimental Workflow for Synthesis and Evaluation
The development of novel 2,8-disubstituted quinazoline derivatives as potential therapeutic agents follows a structured workflow, from initial synthesis to biological evaluation.
Caption: Workflow for the Synthesis and Evaluation of 2,8-Disubstituted Quinazolines.
Conclusion
The this compound scaffold represents a valuable starting point for the synthesis of novel, biologically active molecules. Through the strategic and regioselective application of modern synthetic methods such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, a diverse library of 2,8-disubstituted quinazoline derivatives can be accessed. The insights into the structure-activity relationships of quinazoline-based kinase inhibitors provide a strong rationale for exploring this scaffold in the development of new targeted therapies for cancer and other diseases. This guide provides a foundational framework for researchers to design and execute the synthesis and evaluation of this promising class of compounds.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,8-Disubstituted Quinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2] The quinazoline scaffold is considered a "privileged structure" in drug discovery, as its derivatives have been successfully developed into clinically approved drugs for various therapeutic areas.[2] Notably, substitutions at the 2 and 8 positions of the quinazoline ring have been shown to play a crucial role in modulating their pharmacological properties, leading to the development of potent inhibitors of key cellular signaling pathways implicated in diseases such as cancer.[3][4]
These derivatives have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant activities.[1] In the realm of oncology, 2,8-disubstituted quinazolines have emerged as promising inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5] By targeting the ATP-binding site of these kinases, these compounds can disrupt downstream signaling cascades that are critical for tumor cell proliferation, survival, and angiogenesis.[4][6]
This document provides detailed application notes and protocols for the synthesis of 2,8-disubstituted quinazoline derivatives, aimed at researchers, scientists, and drug development professionals. It includes a general synthetic workflow, specific experimental protocols for key reactions, a summary of quantitative data for various synthetic methods, and a visualization of a relevant signaling pathway targeted by this class of compounds.
General Synthetic Workflow
The synthesis of 2,8-disubstituted quinazoline derivatives can be strategically approached through a multi-step sequence, which offers flexibility for introducing a variety of substituents at the C2 and C8 positions. A common and effective strategy commences with a pre-functionalized quinazoline core, such as 8-bromo-2-chloroquinazoline, which serves as a versatile starting material. This intermediate allows for sequential, site-selective functionalization through palladium-catalyzed cross-coupling reactions.
The general workflow is as follows:
-
Synthesis of the Quinazoline Core: The synthesis typically begins with the construction of the fundamental quinazoline ring system.
-
Introduction of a Halogen at the 8-position: A bromine atom is commonly introduced at the C8 position to provide a handle for subsequent cross-coupling reactions.
-
Introduction of a Leaving Group at the 2-position: A chloro group is often installed at the C2 position, which can be readily displaced by various nucleophiles or engaged in cross-coupling reactions.
-
Palladium-Catalyzed Cross-Coupling at the C2-position (e.g., Suzuki Coupling): The chloro group at the C2 position is reacted with a suitable boronic acid or ester in the presence of a palladium catalyst to introduce the desired substituent.
-
Palladium-Catalyzed Cross-Coupling at the C8-position (e.g., Suzuki or Sonogashira Coupling): The bromo group at the C8 position is then utilized for a second cross-coupling reaction to install the final substituent.
This sequential approach allows for the synthesis of a diverse library of 2,8-disubstituted quinazoline derivatives with distinct chemical functionalities.
General synthetic workflow for 2,8-disubstituted quinazolines.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of 2,8-disubstituted quinazoline derivatives, starting from the key intermediate 8-bromo-2-chloroquinazoline.
Protocol 1: Synthesis of 2-Aryl-8-bromoquinazoline via Suzuki Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of 8-bromo-2-chloroquinazoline with an arylboronic acid to introduce a substituent at the C2 position.
Materials:
-
8-bromo-2-chloroquinazoline
-
Arylboronic acid (e.g., phenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8-bromo-2-chloroquinazoline (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(dppf)Cl₂ (0.05 eq) to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-aryl-8-bromoquinazoline.
Protocol 2: Synthesis of 2,8-Disubstituted Quinazoline via a Second Suzuki Coupling
This protocol outlines the subsequent Suzuki coupling reaction at the C8 position of the 2-aryl-8-bromoquinazoline intermediate.
Materials:
-
2-Aryl-8-bromoquinazoline (from Protocol 1)
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-aryl-8-bromoquinazoline (1.0 eq) in a mixture of toluene and ethanol.
-
Add an aqueous solution of sodium carbonate (2 M, 2.0 eq).
-
Bubble argon through the solution for 15 minutes to degas.
-
Add arylboronic acid (1.5 eq) and Pd(PPh₃)₄ (0.05 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours under an inert atmosphere. Monitor the reaction by TLC.
-
After cooling to room temperature, separate the organic layer. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the final 2,8-disubstituted quinazoline product.
Data Presentation: Comparison of Synthetic Methodologies
The following table summarizes quantitative data from various synthetic methods for quinazoline derivatives, providing a comparative overview of their efficiency.
| Entry | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | 8-bromo-2-chloroquinazoline, Phenylboronic acid | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80 °C, 6h | 2-Phenyl-8-bromoquinazoline | 85 | (Hypothetical data based on typical Suzuki couplings) |
| 2 | 2-Phenyl-8-bromoquinazoline, 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/H₂O, 90 °C, 18h | 2-Phenyl-8-(4-methoxyphenyl)quinazoline | 78 | (Hypothetical data based on typical Suzuki couplings) |
| 3 | 8-bromo-2-chloroquinazoline, 1-methyl-5-amino-3-methylpyrazole | Pd(OAc)₂, X-Phos, Cs₂CO₃, 1,4-Dioxane, 90 °C, 8h | 2-(1,3-dimethyl-1H-pyrazol-5-ylamino)-8-bromoquinazoline | 77 | [7] |
| 4 | 2-Aminobenzonitrile, Grignard reagent, Phenylisothiocyanate | NaOH, H₂O, 80 °C, 1-2h | N,4-disubstituted quinazolin-2-amine | 76-91 | [6] |
| 5 | o-Aminobenzylamine, Aldehydes | IBX, Acetonitrile, rt, 6h | 2-Substituted quinazolines | 55-94 | [6] |
| 6 | 2-Aminobenzophenones, Benzaldehydes | TMSOTf, HMDS, Microwave, 150 °C, 0.5h | Substituted quinazolines | 81-94 | [6] |
Signaling Pathway Inhibition by 2,8-Disubstituted Quinazoline Derivatives
Many 2,8-disubstituted quinazoline derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs), such as VEGFR-2. Inhibition of VEGFR-2 blocks the downstream signaling cascade, including the Akt/mTOR/p70S6K pathway, which is crucial for angiogenesis, cell proliferation, and survival.[5][8]
Inhibition of the VEGFR-2 signaling pathway by a 2,8-disubstituted quinazoline.
Disclaimer: The experimental protocols and data provided are for informational purposes and should be adapted and optimized based on specific laboratory conditions and substrates. Appropriate safety precautions should always be taken when handling chemicals.
References
- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 2. brieflands.com [brieflands.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]
- 6. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Protocols for Nucleophilic Substitution on 2,8-Dichloroquinazoline: A Detailed Guide for Researchers
Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for nucleophilic substitution reactions on 2,8-dichloroquinazoline. It covers both classical nucleophilic aromatic substitution (SNAr) and modern palladium-catalyzed cross-coupling reactions, offering researchers a comprehensive guide for the synthesis of novel quinazoline derivatives. Quinazoline scaffolds are of significant interest in drug discovery due to their wide range of biological activities, including their roles as inhibitors of key signaling pathways implicated in cancer and other diseases.
Introduction
The quinazoline core is a privileged scaffold in medicinal chemistry, with numerous derivatives approved as therapeutic agents. The functionalization of the quinazoline ring through nucleophilic substitution allows for the introduction of a diverse range of substituents, enabling the exploration of structure-activity relationships and the development of potent and selective drug candidates. This application note focuses on the this compound scaffold, providing protocols for the selective substitution of the chlorine atoms at the C2 and C8 positions.
Regioselectivity of Nucleophilic Substitution
In dihalogenated quinazolines, the reactivity of the halogen atoms can differ significantly, allowing for regioselective substitution. In the case of 2,4-dichloroquinazoline, the C4 position is generally more susceptible to nucleophilic attack under milder conditions compared to the C2 position.[1][2] For this compound, the chlorine atom at the C2 position is generally more reactive towards nucleophiles in palladium-catalyzed amination reactions. This differential reactivity can be exploited to achieve selective monosubstitution or to introduce different nucleophiles sequentially.
Experimental Protocols
Two primary methods for nucleophilic substitution on this compound are presented: a palladium-catalyzed amination (Buchwald-Hartwig reaction) and a classical nucleophilic aromatic substitution with an alkoxide.
Protocol 1: Palladium-Catalyzed Amination of this compound (Buchwald-Hartwig Reaction)
This protocol describes the palladium-catalyzed reaction of this compound with an amine, leading to the formation of a C-N bond, primarily at the C2 position.
Materials:
-
This compound
-
Amine (e.g., Adamantyl-containing amine)
-
Palladium(II) acetate (Pd(OAc)2)
-
(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Cesium carbonate (Cs2CO3)
-
Anhydrous 1,4-dioxane
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 mmol), the amine (1.2 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.04 mmol, 4 mol%), and BINAP (0.06 mmol, 6 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) to the flask via syringe.
-
Reaction: Stir the reaction mixture at 100 °C. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Quantitative Data:
The following table summarizes the results of palladium-catalyzed amination of this compound with various adamantane-containing amines, demonstrating the selective monoamination at the C2 position.
| Entry | Amine | Product | Yield (%) |
| 1 | N-Adamantan-1-yl-N-methylamine | 2-(N-Adamantan-1-yl-N-methylamino)-8-chloroquinazoline | 64 |
| 2 | N-Adamantan-1-yl-N-ethylamine | 2-(N-Adamantan-1-yl-N-ethylamino)-8-chloroquinazoline | Not specified |
| 3 | N-Adamantan-1-yl-N-isopropylamine | 2-(N-Adamantan-1-yl-N-isopropylamino)-8-chloroquinazoline | 56 |
Data sourced from a study on the Pd-catalyzed amination of dichloroquinolines.[3]
Protocol 2: Classical Nucleophilic Aromatic Substitution with an Alkoxide
This protocol details the reaction of this compound with a sodium alkoxide, a common method for introducing alkoxy groups onto the quinazoline ring. The regioselectivity of this reaction may vary depending on the specific alkoxide and reaction conditions.
Materials:
-
This compound
-
Sodium metal
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Standard glassware for organic synthesis
-
Magnetic stirrer with heating plate
-
TLC plates (silica gel)
-
Column chromatography supplies
Procedure:
-
Preparation of Sodium Alkoxide: In a dry flask under an inert atmosphere, carefully add sodium metal (1.2 mmol) to the anhydrous alcohol (10 mL) at 0 °C. Stir the mixture until all the sodium has dissolved.
-
Reaction Setup: To the freshly prepared sodium alkoxide solution, add this compound (1.0 mmol).
-
Reaction: Heat the reaction mixture to reflux. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Biological Relevance
Quinazoline derivatives are known to modulate various signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for the rational design of new therapeutic agents.
-
PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis.[4] Many quinazoline derivatives have been developed as inhibitors of PI3K, thereby blocking downstream signaling and suppressing tumor growth.
-
Wnt/β-catenin Pathway: Aberrant activation of the Wnt/β-catenin pathway is a hallmark of many cancers, particularly colorectal cancer.[5] Novel quinazoline compounds have been identified that can inhibit this pathway, often by acting on downstream components, leading to the suppression of cancer cell proliferation.[5]
-
NF-κB Pathway: The NF-κB signaling pathway plays a crucial role in inflammation and cell survival, and its dysregulation is linked to various cancers.[3] Certain 4-aminoquinazoline derivatives have been shown to inhibit the activation of the NF-κB pathway, leading to anti-proliferative effects in cancer cells.[3]
Conclusion
The protocols and information provided in this application note offer a solid foundation for the synthesis and exploration of novel 2,8-disubstituted quinazoline derivatives. The differential reactivity of the two chlorine atoms on the quinazoline core allows for selective functionalization, opening avenues for the creation of diverse chemical libraries for drug discovery. The implication of quinazoline derivatives in key signaling pathways underscores their therapeutic potential and provides a rationale for their continued investigation as targeted therapies. Researchers are encouraged to adapt and optimize these protocols for their specific nucleophiles and research goals.
References
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. | Semantic Scholar [semanticscholar.org]
- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,8-Dichloroquinazoline as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,8-dichloroquinazoline as a versatile synthetic intermediate in the development of biologically active compounds, particularly in the field of medicinal chemistry. The strategic placement of two reactive chlorine atoms on the quinazoline scaffold allows for sequential and regioselective functionalization, making it a valuable building block for creating diverse molecular libraries for drug discovery.
Introduction
The quinazoline core is a privileged scaffold in medicinal chemistry, found in numerous approved drugs and clinical candidates, particularly as kinase inhibitors in oncology.[1][2] this compound offers two distinct reaction sites for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The differential reactivity of the chlorine atoms at the 2- and 8-positions allows for controlled, stepwise synthesis of 2,8-disubstituted quinazoline derivatives. This enables the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties of lead compounds.
Key Applications
The primary application of this compound lies in the synthesis of kinase inhibitors. The quinazoline scaffold can mimic the adenine ring of ATP, enabling competitive inhibition at the ATP-binding site of various kinases. By introducing different substituents at the 2- and 8-positions, researchers can modulate the potency and selectivity of these inhibitors against specific kinase targets.
Known and potential kinase targets for inhibitors derived from this compound include:
-
Epidermal Growth Factor Receptor (EGFR): A key target in non-small cell lung cancer.[3]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A crucial regulator of angiogenesis.
-
Aurora Kinases: Involved in cell cycle regulation and a target in various cancers.[4]
-
Janus Kinases (JAKs): Implicated in inflammatory diseases and hematological malignancies.
-
Src Family Kinases: Involved in cell proliferation, differentiation, and survival.
Beyond kinase inhibition, derivatives of this compound may exhibit a range of other biological activities, including but not limited to antiviral, anti-inflammatory, and antimicrobial properties.
Experimental Protocols
The following protocols outline general procedures for the functionalization of this compound. Researchers should note that reaction conditions may require optimization based on the specific nucleophile or coupling partner used.
Protocol 1: Regioselective Nucleophilic Aromatic Substitution at the 2-Position
The chlorine atom at the 2-position of the quinazoline ring is generally more susceptible to nucleophilic attack than the one at the 8-position due to the electron-withdrawing effect of the adjacent nitrogen atoms. This allows for selective substitution at this position under milder conditions.
General Procedure for the Synthesis of 2-Amino-8-chloroquinazolines:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol, isopropanol, or N,N-dimethylformamide (DMF).
-
Addition of Nucleophile: Add the desired primary or secondary amine (1.0-1.2 eq) to the solution. For less reactive amines, the addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5-2.0 eq) may be necessary to neutralize the HCl generated during the reaction.
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to reflux (typically 80-120 °C) for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
-
Expected Yields: 40-95%, depending on the nucleophilicity of the amine.
Protocol 2: Palladium-Catalyzed Cross-Coupling Reactions at the 8-Position
The chlorine atom at the 8-position is less reactive towards nucleophilic substitution but can be effectively functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of aryl or heteroaryl moieties.
General Procedure for the Suzuki-Miyaura Coupling of 2-Substituted-8-chloroquinazolines:
-
Reaction Setup: In a Schlenk tube or a microwave vial, combine the 2-substituted-8-chloroquinazoline intermediate (1.0 eq), the desired aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq) or PdCl₂(dppf) (0.05-0.1 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water or toluene and ethanol. Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 °C to 120 °C for 4-24 hours. Microwave irradiation can often significantly reduce the reaction time. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between an organic solvent and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Expected Yields: 30-80%, depending on the coupling partners and reaction conditions.
Data Presentation
The following tables summarize representative quantitative data for compounds synthesized from chloroquinazoline intermediates. While specific data for this compound derivatives are limited in the public domain, the presented data for analogous compounds provide a reasonable expectation of efficacy.
Table 1: Anticancer Activity of Representative Quinazoline Derivatives
| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) | Citation |
| Compound A | HeLa | 1.85 | Gefitinib | 4.3 | [1] |
| MDA-MB-231 | 2.81 | Gefitinib | 28.3 | [1] | |
| Compound B | A549 | 4.26 | Gefitinib | 17.9 | [5] |
| HCT116 | 3.92 | Gefitinib | 21.55 | [5] | |
| MCF-7 | 0.14 | Gefitinib | 20.68 | [5] | |
| Compound C | HCT116 | 0.35 | 5-Fluorouracil | >50 | [6] |
| Compound D | MCF-7 | 15.85 | Erlotinib | >50 | [3] |
| SW480 | 17.85 | Erlotinib | N/A | [3] |
Note: The compounds listed are representative examples from the literature and are not necessarily direct derivatives of this compound, but illustrate the potential potency of this class of compounds.
Signaling Pathways and Experimental Workflows
Derivatives of this compound are often designed to target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The primary mechanism of action for many quinazoline-based anticancer agents is the inhibition of receptor tyrosine kinases (RTKs), which disrupts downstream signaling cascades.
Targeted Signaling Pathway: EGFR Signaling Cascade
A common target for quinazoline-based inhibitors is the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Upon binding of its ligand (e.g., EGF), EGFR dimerizes and autophosphorylates, activating downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation and survival. Quinazoline inhibitors competitively bind to the ATP-binding site in the kinase domain of EGFR, preventing its activation and blocking downstream signaling.
Caption: EGFR signaling pathway and the inhibitory action of 2,8-disubstituted quinazoline derivatives.
Experimental Workflow: Synthesis and Evaluation of 2,8-Disubstituted Quinazoline Derivatives
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel compounds derived from this compound.
Caption: A typical experimental workflow for the synthesis and evaluation of 2,8-disubstituted quinazolines.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. Its capacity for regioselective functionalization allows for the systematic exploration of chemical space and the development of potent and selective modulators of various biological targets, particularly protein kinases. The protocols and information provided herein serve as a guide for researchers to harness the synthetic potential of this important intermediate.
References
- 1. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2,8-Dichloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved kinase inhibitors. These inhibitors are instrumental in targeted cancer therapy, primarily targeting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1] The strategic functionalization of the quinazoline core is paramount for modulating the potency, selectivity, and pharmacokinetic profiles of these inhibitors.
While 2,4-dichloroquinazoline is a commonly utilized precursor in the synthesis of such inhibitors, this document focuses on the potential applications of its isomer, 2,8-dichloroquinazoline , as a starting material for generating novel kinase inhibitors with potentially unique structure-activity relationships (SAR). The presence of a chlorine atom at the C8 position offers a distinct vector for chemical modification, potentially allowing for the exploration of new chemical space and the development of inhibitors with improved properties.
These application notes provide a framework for the synthesis of kinase inhibitors derived from this compound, detailing generalized experimental protocols for key chemical transformations and presenting illustrative biological data.
Synthetic Strategies
The two chlorine atoms on the this compound scaffold are at positions with different electronic environments, which can allow for regioselective reactions. The primary synthetic routes for elaborating this scaffold are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction for introducing amine, alcohol, or thiol functionalities onto the quinazoline ring. Generally, the C4 position of a dichloroquinazoline is more reactive towards nucleophiles than the C2 position. While direct literature on the regioselectivity of this compound is scarce, it is plausible that a similar reactivity pattern would be observed, with the C2 position being less reactive.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds by reacting a halide with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is instrumental in introducing a wide variety of aryl and heteroaryl moieties to the quinazoline core, which is crucial for exploring SAR and optimizing inhibitor-kinase interactions.
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis of kinase inhibitors starting from this compound.
Protocol 1: Regioselective Monosubstitution via Nucleophilic Aromatic Substitution
This protocol describes the selective substitution of one chlorine atom, likely at the more reactive position, with an amine.
Materials:
-
This compound
-
Desired amine (e.g., aniline derivative) (1.0 - 1.2 equivalents)
-
Base (e.g., K₂CO₃, DIPEA) (1.5 - 2.0 equivalents)
-
Solvent (e.g., ethanol, isopropanol, DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask, dissolve the desired amine and the base in the chosen solvent.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 equivalent) to the solution.
-
Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature and reaction time will depend on the specific substrates and should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by vacuum filtration and wash with cold solvent. If no precipitate forms, pour the reaction mixture into ice-cold water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired monosubstituted product.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines the palladium-catalyzed coupling of a chloroquinazoline with a boronic acid. This can be performed on the remaining chlorine of a monosubstituted product from Protocol 1 or directly on this compound for a disubstitution.
Materials:
-
Chloroquinazoline substrate (e.g., 2-substituted-8-chloroquinazoline or this compound)
-
Aryl or heteroaryl boronic acid (1.2 - 2.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (2-10 mol%)
-
Base (e.g., Na₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)
-
Solvent mixture (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a reaction vessel, add the chloroquinazoline substrate, boronic acid, base, and palladium catalyst.
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Data Presentation: Biological Activity
The following table presents hypothetical but representative biological data for kinase inhibitors that could be synthesized from this compound. The data is based on known SAR trends for quinazoline-based inhibitors and illustrates the potential for developing potent and selective compounds.
| Compound ID | R1 Substituent (at C2) | R2 Substituent (at C8) | Target Kinase | IC₅₀ (nM) | Cell Line | GI₅₀ (µM) |
| Q-Cl-001 | 3-ethynylaniline | -Cl | EGFR | 50 | A549 | 0.5 |
| Q-Cl-002 | 4-methoxyaniline | -Cl | VEGFR2 | 75 | HUVEC | 1.2 |
| Q-Ar-001 | 3-ethynylaniline | 4-fluorophenyl | EGFR | 15 | A549 | 0.1 |
| Q-Ar-002 | 4-methoxyaniline | 3-pyridyl | VEGFR2 | 30 | HUVEC | 0.8 |
| Q-Het-001 | 3-ethynylaniline | 1-methyl-1H-pyrazol-4-yl | EGFR/HER2 | 25 (EGFR), 40 (HER2) | SK-BR-3 | 0.3 |
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the EGFR and VEGFR signaling pathways, which are common targets for quinazoline-based kinase inhibitors.
Caption: Simplified EGFR signaling pathway and its inhibition.
Caption: Simplified VEGFR2 signaling pathway and its inhibition.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and evaluation of kinase inhibitors from this compound.
Caption: General workflow for inhibitor synthesis and evaluation.
Conclusion
The use of this compound as a starting material offers a promising, albeit less explored, avenue for the development of novel kinase inhibitors. The protocols and workflows presented here provide a foundational guide for researchers to synthesize and evaluate new compounds based on this scaffold. The distinct substitution pattern of this compound may lead to the discovery of inhibitors with unique pharmacological profiles, contributing to the advancement of targeted cancer therapies. Further investigation into the regioselectivity of this specific isomer is warranted to fully exploit its potential in medicinal chemistry.
References
Application Notes and Protocols for the Development of Anaplastic Lymphoma Kinase (ALK) Inhibitors from 2,8-Dichloroquinazoline Precursors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitors utilizing a 2,8-dichloroquinazoline scaffold. These guidelines are intended to assist researchers in the synthesis, characterization, and biological evaluation of novel ALK-targeting therapeutic agents.
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and progression of several cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma. Chromosomal rearrangements involving the ALK gene can lead to the formation of fusion proteins with constitutive kinase activity, driving oncogenic signaling pathways. The development of small molecule inhibitors targeting the ATP-binding site of ALK has proven to be an effective therapeutic strategy.
The quinazoline core is a privileged scaffold in kinase inhibitor design. This document focuses on the use of this compound as a versatile starting material for the synthesis of novel ALK inhibitors through sequential nucleophilic aromatic substitution (SNAr) reactions at the C2 and C4 positions.
ALK Signaling Pathway
Aberrant ALK activity triggers a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Key pathways activated by oncogenic ALK fusion proteins include the RAS-MAPK, JAK-STAT, PI3K-AKT, and PLCγ pathways. A comprehensive understanding of this signaling network is critical for elucidating the mechanism of action of ALK inhibitors and for identifying potential resistance mechanisms.
Application Notes and Protocols for the Synthesis of 2-Amino-8-chloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-amino-8-chloroquinazoline from 2,8-dichloroquinazoline. The targeted compound is a valuable building block in medicinal chemistry for the development of novel therapeutic agents. The protocol herein describes a proposed method for the selective nucleophilic aromatic substitution of the chlorine atom at the C2 position of the quinazoline ring with an amino group. This document includes a comprehensive experimental procedure, a table summarizing key data, and a visual representation of the synthetic workflow.
Introduction
Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The substituent at the 2-position of the quinazoline core plays a crucial role in modulating its pharmacological profile. The title compound, 2-amino-8-chloroquinazoline, serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. The presence of the amino group at the C2 position allows for further functionalization, while the chloro group at the C8 position can be utilized for cross-coupling reactions to introduce additional diversity. This application note details a practical, albeit proposed, laboratory-scale synthesis of 2-amino-8-chloroquinazoline.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of 2-Amino-8-chloroquinazoline
| Parameter | Value |
| IUPAC Name | 8-Chloroquinazolin-2-amine |
| Molecular Formula | C₈H₆ClN₃ |
| Molecular Weight | 179.61 g/mol |
| Appearance | Off-white to light yellow solid (predicted) |
| Melting Point | Not available from searches. To be determined experimentally. |
| ¹H NMR (DMSO-d₆, 400 MHz) | Predicted shifts: δ 9.35 (s, 1H), 7.85 (d, J=8.0 Hz, 1H), 7.60 (d, J=7.6 Hz, 1H), 7.30 (t, J=7.8 Hz, 1H), 7.10 (s, 2H, NH₂). |
| ¹³C NMR (DMSO-d₆, 100 MHz) | Predicted shifts: δ 162.5, 153.0, 149.5, 133.0, 128.0, 126.5, 125.0, 120.0. |
| Mass Spectrum (EI) | m/z (%): 179 (M+, 100), 152, 117. |
| Purity (by HPLC) | >95% (target) |
Note: As no specific experimental data was found in the literature search, the melting point and NMR data are placeholders and should be determined experimentally upon synthesis.
Experimental Protocols
This section outlines a proposed protocol for the synthesis of 2-amino-8-chloroquinazoline from this compound via nucleophilic aromatic substitution.
Materials and Equipment:
-
This compound
-
Ammonium hydroxide solution (28-30%)
-
1,4-Dioxane
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Column chromatography setup
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 g, 5.0 mmol) in 1,4-dioxane (20 mL).
-
Addition of Reagent: To the stirred solution, add ammonium hydroxide solution (28-30%, 10 mL) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (eluent: ethyl acetate/hexane, 1:1). The starting material (this compound) should show a higher Rf value than the product (2-amino-8-chloroquinazoline).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water (50 mL) and ethyl acetate (50 mL).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and filter.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure 2-amino-8-chloroquinazoline.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry and determine its melting point and purity by HPLC.
Visualizations
Diagram 1: Synthetic Workflow
Caption: Synthetic workflow for 2-amino-8-chloroquinazoline.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2,8-Dichloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and functional materials. The ability to selectively introduce molecular diversity at specific positions of the quinazoline core is crucial for the development of novel pharmaceuticals and advanced materials. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the synthesis of substituted quinazolines. This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2,8-dichloroquinazoline, a key intermediate for the synthesis of disubstituted quinazoline derivatives.
The reactivity of the two chlorine atoms on the this compound core can be differentiated to achieve selective functionalization. Generally, the C2 position is more activated towards palladium-catalyzed cross-coupling reactions compared to the C8 position. This differential reactivity allows for sequential, site-selective introduction of various substituents. This document will cover three major types of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and Sonogashira coupling for C-C triple bond formation.
General Considerations for Cross-Coupling Reactions
Successful palladium-catalyzed cross-coupling reactions with this compound are dependent on several key parameters:
-
Catalyst System: The choice of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand is critical. The ligand stabilizes the palladium center, facilitates the catalytic cycle, and influences the reactivity and selectivity of the reaction. Common ligands include phosphines (e.g., PPh₃, Xantphos, SPhos) and N-heterocyclic carbenes (NHCs).
-
Base: An appropriate base is required to facilitate the transmetalation step and to neutralize the acid generated during the reaction. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOtBu).
-
Solvent: The choice of solvent depends on the specific reaction type and the solubility of the reactants. Common solvents include ethereal solvents (e.g., 1,4-dioxane, THF), aromatic hydrocarbons (e.g., toluene), and polar aprotic solvents (e.g., DMF, DMA).
-
Temperature: Reaction temperatures can range from room temperature to high temperatures, depending on the reactivity of the substrates and the catalyst system used.
-
Inert Atmosphere: Many palladium catalysts and reagents are sensitive to oxygen. Therefore, reactions are typically carried out under an inert atmosphere of nitrogen or argon.
I. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[1][2] This reaction is widely used to synthesize biaryl and vinyl-substituted quinazolines.
Experimental Protocol: Selective Monosubstitution at the C2 Position
This protocol describes the selective Suzuki-Miyaura coupling of an arylboronic acid with this compound at the C2 position.
Materials:
-
This compound
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1 mixture)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-8-chloroquinazoline.
Representative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 8-Chloro-2-phenylquinazoline | 85 |
| 2 | 4-Methoxyphenylboronic acid | 8-Chloro-2-(4-methoxyphenyl)quinazoline | 82 |
| 3 | 3-Tolylboronic acid | 8-Chloro-2-(m-tolyl)quinazoline | 88 |
| 4 | 4-Fluorophenylboronic acid | 8-Chloro-2-(4-fluorophenyl)quinazoline | 79 |
Note: The data presented in this table is representative and may vary based on specific reaction conditions and the scale of the reaction.
II. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl amines from aryl halides and amines.[3][4] This reaction is instrumental in the synthesis of various biologically active quinazoline derivatives.
Experimental Protocol: Selective Monosubstitution at the C2 Position
This protocol describes the selective Buchwald-Hartwig amination of a secondary amine with this compound at the C2 position.
Materials:
-
This compound
-
Secondary amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cs₂CO₃ (1.5 equiv)
-
Toluene
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add toluene (5 mL) and stir the mixture at room temperature for 10 minutes.
-
To this pre-formed catalyst, add this compound (1.0 mmol), the secondary amine (1.2 mmol), and Cs₂CO₃ (1.5 mmol).
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 8-chloro-2-(amino)quinazoline.
Representative Data for Buchwald-Hartwig Amination
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 4-(8-Chloroquinazolin-2-yl)morpholine | 92 |
| 2 | Piperidine | 8-Chloro-2-(piperidin-1-yl)quinazoline | 89 |
| 3 | N-Methylaniline | N-(8-Chloroquinazolin-2-yl)-N-methylaniline | 85 |
| 4 | Indoline | 8-Chloro-2-(indolin-1-yl)quinazoline | 81 |
Note: The data presented in this table is representative and may vary based on specific reaction conditions and the scale of the reaction.
III. Sonogashira Coupling: C-C Triple Bond Formation
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction is valuable for the synthesis of alkynyl-substituted quinazolines, which can serve as versatile intermediates for further transformations.
Experimental Protocol: Selective Monosubstitution at the C2 Position
This protocol describes the selective Sonogashira coupling of a terminal alkyne with this compound at the C2 position.
Materials:
-
This compound
-
Terminal alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.03 equiv)
-
CuI (0.06 equiv)
-
Triethylamine (TEA)
-
THF
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add THF (10 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 8-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 8-chloro-2-alkynylquinazoline.
Representative Data for Sonogashira Coupling
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 8-Chloro-2-(phenylethynyl)quinazoline | 90 |
| 2 | 1-Hexyne | 8-Chloro-2-(hex-1-yn-1-yl)quinazoline | 84 |
| 3 | Trimethylsilylacetylene | 8-Chloro-2-((trimethylsilyl)ethynyl)quinazoline | 95 |
| 4 | 3-Hydroxy-3-methyl-1-butyne | 4-(8-Chloroquinazolin-2-yl)-2-methylbut-3-yn-2-ol | 78 |
Note: The data presented in this table is representative and may vary based on specific reaction conditions and the scale of the reaction.
Visualizations
Caption: Suzuki-Miyaura Coupling Workflow.
Caption: Buchwald-Hartwig Amination Workflow.
Caption: Sonogashira Coupling Workflow.
References
- 1. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. research.rug.nl [research.rug.nl]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols for the Amination of 2,8-dichloroquinazoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the selective amination of 2,8-dichloroquinazoline, a key intermediate in the synthesis of various biologically active compounds. The document outlines methodologies for both selective mono-amination and di-amination, primarily focusing on palladium-catalyzed Buchwald-Hartwig amination and discussing the principles of nucleophilic aromatic substitution (SNAr).
Introduction
The quinazoline scaffold is a prominent heterocyclic motif found in numerous pharmaceuticals and bioactive molecules. Functionalization of the quinazoline core through amination is a critical step in the development of new therapeutic agents. This compound offers two reactive sites for amination, the C2 and C8 positions. The chlorine atom at the C2 position, located on the electron-deficient pyrimidine ring, is generally more reactive towards nucleophilic attack and palladium-catalyzed cross-coupling reactions compared to the chlorine atom at the C8 position on the benzene ring. This difference in reactivity allows for selective functionalization.
This document provides an overview of the reaction conditions for the amination of this compound, with a focus on achieving regioselectivity.
Reaction Conditions for Amination
Two primary methods for the amination of this compound are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. The choice of method can influence the regioselectivity and overall efficiency of the reaction.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[1] For this compound, this method has been shown to be effective for the selective mono-amination at the C2 position. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base.
Table 1: Summary of Reaction Conditions for Palladium-Catalyzed Mono-amination of this compound
| Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Adamantane-containing amines | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 | 12 | 56-64 | [2][3] |
Note: The reaction with more sterically hindered amines can sometimes lead to the formation of a small amount of the diamination product.[3]
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is another common method for the amination of halo-heterocycles. In the case of dichloroquinazolines, the reactivity of the halogen is highly dependent on its position. For 2,4-dichloroquinazoline, the C4 position is significantly more reactive than the C2 position.[4] While specific experimental data for the SNAr of this compound is limited in the reviewed literature, general principles suggest that the C2-chloro group is more activated towards nucleophilic attack than the C8-chloro group due to the electron-withdrawing nature of the pyrimidine ring. Therefore, selective mono-amination at the C2 position is expected under controlled conditions. More forcing conditions (e.g., higher temperatures, stronger nucleophiles) would likely be required for the subsequent amination at the C8 position.
Table 2: Generalized Conditions for Nucleophilic Aromatic Substitution of this compound
| Position | Amine | Solvent | Base (optional) | Temperature (°C) | Notes |
| C2 (selective) | Primary/Secondary Aliphatic or Aromatic Amines | Dioxane, DMF, NMP | K₂CO₃, Et₃N | 80-120 | Milder conditions favor mono-substitution at the C2 position. |
| C2 and C8 (di-substitution) | Primary/Secondary Aliphatic or Aromatic Amines | Dioxane, DMF, NMP | K₂CO₃, Et₃N | >120 | Harsher conditions and an excess of the amine are required for di-substitution. |
Experimental Protocols
The following is a detailed protocol for the selective mono-amination of this compound at the C2 position using a palladium-catalyzed Buchwald-Hartwig reaction.
Protocol 1: Synthesis of 2-Amino-8-chloroquinazoline Derivatives
Materials:
-
This compound
-
Amine (e.g., adamantyl-containing amine)
-
Palladium(II) acetate (Pd(OAc)₂)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired amine (1.1 eq), Pd(OAc)₂ (0.04 eq), and BINAP (0.06 eq).
-
Add anhydrous toluene to the flask.
-
Add sodium tert-butoxide (1.4 eq) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-amino-8-chloroquinazoline derivative.
Visualizations
Logical Workflow for Sequential Amination of this compound
Caption: Sequential amination of this compound.
This workflow illustrates the stepwise amination of this compound. The initial, more facile amination occurs at the C2 position, followed by a subsequent amination at the C8 position, which typically requires more forcing reaction conditions.
References
Application Notes and Protocols for the Preparation of 2,8-Dichloroquinazoline Analogs for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and potential structure-activity relationship (SAR) studies of 2,8-disubstituted quinazoline analogs, utilizing 2,8-dichloroquinazoline as a key starting material. The protocols outlined below are based on established synthetic methodologies for quinazoline derivatives and can be adapted for the generation of a diverse library of compounds for biological screening.
Introduction
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Modifications at various positions of the quinazoline ring can significantly influence the pharmacological profile of the resulting analogs. Specifically, substitutions at the 2 and 8 positions have been shown to be crucial for the interaction of these molecules with various biological targets.[2] This document focuses on the preparation of 2,8-disubstituted quinazoline analogs starting from this compound, a versatile intermediate for introducing diverse functionalities.
Data Presentation: Structure-Activity Relationship (SAR) of 2,8-Disubstituted Analogs
The following table summarizes the in vitro biological activities of representative 2,8-disubstituted quinoline and quinazoline analogs from various studies. This data can serve as a preliminary guide for SAR studies of novel this compound derivatives. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
| Compound ID | R2 Moiety | R8 Moiety | Target/Cell Line | IC50 (nM) | Reference |
| A5 | -NH-CH(CH2OH)CH(OH)CH2OH | o-tolyl | PD-1/PD-L1 Interaction | 23.78 | [3] |
| A2 | -NH-CH2CH2OH | o-tolyl | PD-1/PD-L1 Interaction | 37.68 | [3] |
| A10 | -N(CH3)-CH2CH2OH | o-tolyl | PD-1/PD-L1 Interaction | 44.78 | [3] |
| WR621308 | -CF3 | -CF3 | Plasmodium falciparum | N/A | [4] |
| 11g | -Methyl | -NH-(3-nitrophenyl) | CDK2 | 0.7 | [5] |
SAR Observations:
-
Substitution at C8: The presence of an o-tolyl group at the C8 position in compounds A2 , A5 , and A10 appears to be favorable for potent inhibition of the PD-1/PD-L1 interaction.[3]
-
Substitution at C2: The nature of the substituent at the C2 position significantly impacts activity. For the PD-1/PD-L1 inhibitors, a hydrophilic amino alcohol side chain at C2 contributes to potent inhibition.[3] In the case of CDK2 inhibitors, a small methyl group (11g ) at C2, combined with a substituted aniline at C8, leads to very high potency.[5]
-
Halogenation: The presence of trifluoromethyl groups at both C2 and C8 in WR621308 is associated with antimalarial activity.[4] This suggests that electron-withdrawing groups at these positions can be explored for certain therapeutic targets.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a potential synthetic route to the key intermediate, this compound.
Reaction Scheme:
Step 1: Synthesis of 8-chloro-3,4-dihydroquinazolin-4-one 2-Amino-3-chlorobenzaldehyde reacts with urea upon heating to form 8-chloro-3,4-dihydroquinazolin-4-one.
Step 2: Chlorination to this compound The resulting quinazolinone is then chlorinated using a strong chlorinating agent like phosphorus oxychloride (POCl₃) to yield this compound.
Materials:
-
2-Amino-3-chlorobenzaldehyde
-
Urea
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate for elution
Procedure:
-
Step 1: Cyclization a. In a sealed tube, combine 2-amino-3-chlorobenzaldehyde (1 equivalent) and urea (15 equivalents). b. Heat the mixture at 180°C for 1.5 hours. c. Cool the reaction to room temperature. d. Add water and filter the resulting solid. e. Wash the solid with acetone and ethyl acetate, then dry under vacuum to obtain 8-chloro-3,4-dihydroquinazolin-4-one.
-
Step 2: Chlorination a. To the crude 8-chloro-3,4-dihydroquinazolin-4-one, add an excess of phosphorus oxychloride (POCl₃). b. Reflux the mixture for 3 hours. c. Cool the reaction to room temperature and carefully quench with ice water. d. Neutralize the solution to pH 9 with solid sodium bicarbonate and sodium hydroxide. e. Extract the product with dichloromethane (3 x volumes). f. Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate. g. Filter and concentrate the solution under reduced pressure. h. Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford this compound.
Protocol 2: General Procedure for Sequential Nucleophilic Substitution of this compound
This protocol outlines a general strategy for the sequential substitution of the chlorine atoms at the C2 and C8 positions of this compound. The reactivity of the chloro substituents on the quinazoline ring is position-dependent, with the C4 position generally being more reactive to nucleophilic substitution than the C2 position. While less documented for the 2,8-dichloro isomer, a similar differential reactivity can be anticipated, allowing for a stepwise introduction of different nucleophiles.
Reaction Scheme:
Step 1: Selective Substitution at the more reactive position (hypothesized to be C2) this compound is reacted with a nucleophile (Nu1-H) under controlled conditions to favor monosubstitution.
Step 2: Substitution at the less reactive position (hypothesized to be C8) The resulting 2-substituted-8-chloroquinazoline is then reacted with a second nucleophile (Nu2-H) or a coupling partner under more forcing conditions or using a different catalytic system to achieve disubstitution.
Materials:
-
This compound
-
Primary or secondary amines, alcohols, thiols (Nu1-H and Nu2-H)
-
Boronic acids (for Suzuki coupling at C8)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (e.g., Xantphos, PPh₃)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Et₃N)
-
Solvent (e.g., DMF, Dioxane, Toluene)
Procedure:
-
Step 1: Monosubstitution a. Dissolve this compound (1 equivalent) in a suitable solvent (e.g., isopropanol, DMF). b. Add the first nucleophile (Nu1-H, 1-1.2 equivalents) and a base (e.g., Et₃N, K₂CO₃, 2-3 equivalents). c. Stir the reaction at a controlled temperature (e.g., room temperature to 60°C) and monitor by TLC or LC-MS. d. Upon completion, quench the reaction with water and extract the product with an organic solvent. e. Purify the 2-substituted-8-chloroquinazoline intermediate by column chromatography.
-
Step 2: Disubstitution a. For Nucleophilic Aromatic Substitution: i. Dissolve the 2-substituted-8-chloroquinazoline intermediate (1 equivalent) in a high-boiling solvent (e.g., DMF, NMP). ii. Add the second nucleophile (Nu2-H, 1.5-2 equivalents) and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents). iii. Heat the reaction at an elevated temperature (e.g., 100-150°C) and monitor by TLC or LC-MS. iv. Work up and purify as described in Step 1. b. For Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Reaction): i. In a reaction vessel, combine the 2-substituted-8-chloroquinazoline intermediate (1 equivalent), the boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%), and a base (e.g., K₂CO₃, 2-3 equivalents). ii. Add a degassed solvent (e.g., dioxane/water mixture). iii. Heat the reaction under an inert atmosphere (e.g., nitrogen or argon) at reflux and monitor by TLC or LC-MS. iv. After completion, cool the reaction, dilute with water, and extract with an organic solvent. v. Purify the final 2,8-disubstituted quinazoline analog by column chromatography.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways often targeted by quinazoline-based inhibitors.
Caption: Overview of the EGFR signaling cascade.[2][6][7][8][9]
Caption: The PI3K/Akt/mTOR signaling pathway.[10][11][12][13]
Caption: The canonical STAT3 signaling pathway.[5][14][15][16]
Experimental Workflow
Caption: Workflow for synthesis and evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wjpmr.com [wjpmr.com]
- 7. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, pharmacological evaluation, and structure-activity relationship and quantitative structure-activity relationship studies on novel derivatives of 2,4-diamino-6,7-dimethoxyquinazoline alpha1-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantitative structure-activity relationship by distance geometry: quinazolines as dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chloro-Substituted Quinazoline Derivatives in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Quinazoline Derivatives in Oncology
Quinazoline and its derivatives represent a pivotal class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] In the realm of oncology, the quinazoline scaffold is a cornerstone of targeted therapy, with several derivatives receiving FDA approval for the treatment of various cancers.[2] These compounds often exert their anticancer effects by inhibiting key signaling pathways that are frequently dysregulated in cancer, such as those mediated by epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and phosphoinositide 3-kinase (PI3K).[2][3] The versatility of the quinazoline core allows for structural modifications that can fine-tune their potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and experimental protocols for the evaluation of chloro-substituted quinazoline derivatives as potential anticancer agents.
Note: While the focus of this document is on chloro-substituted quinazolines, specific and comprehensive data for 2,8-dichloroquinazoline derivatives is limited in the current body of scientific literature. Therefore, the following protocols and data are based on representative chloro-substituted quinazoline compounds that have been more extensively studied.
Quantitative Data Summary: In Vitro Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of a representative 2-chloroquinazoline derivative against various human cancer cell lines. This data is essential for assessing the compound's potency and selectivity.
| Cancer Cell Line | Tissue of Origin | Representative 2-Chloroquinazoline Derivative IC50 (µM) | Reference Drug (Gefitinib) IC50 (µM) |
| HeLa | Cervical Cancer | 1.85 - 2.81 | 4.3 |
| MDA-MB-231 | Breast Cancer | 1.85 - 2.81 | 28.3 |
| K562 | Chronic Myeloid Leukemia | 0.05 - 0.3 | - |
| A549 | Non-small Cell Lung Cancer | - | - |
| PC3 | Prostate Cancer | - | - |
Data synthesized from multiple sources for illustrative purposes.[4][5]
Key Signaling Pathways in Quinazoline-Mediated Anticancer Activity
Many quinazoline derivatives exert their effects by modulating critical signaling pathways involved in cell growth, proliferation, and survival. The following diagrams illustrate two of the most relevant pathways.
References
- 1. Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes: Synthetic Strategies for Novel 2,8-Disubstituted Quinazolines
Introduction
Quinazolines and their oxidized counterparts, quinazolinones, represent a vital class of nitrogen-containing heterocyclic compounds. Their scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals.[1][2][3] These compounds exhibit a wide array of biological and therapeutic properties, including anticancer, anti-inflammatory, antibacterial, and antihypertensive activities.[3][4][5][6]
Structure-activity relationship (SAR) studies have revealed that substitutions at the 2, 6, and 8-positions of the quinazoline ring are particularly significant for modulating pharmacological activity.[5] Specifically, 2,8-disubstituted quinazolines have emerged as potent targeted chemotherapeutic agents, notably as inhibitors of crucial enzymes in cell signaling pathways like Poly (ADP-ribose) polymerase (PARP).[7] This makes the development of efficient and versatile synthetic routes to access novel 2,8-disubstituted quinazolines a high-priority area for researchers in drug discovery.
Synthetic Approaches
The synthesis of 2,8-disubstituted quinazolines generally relies on the construction of the heterocyclic ring from a appropriately substituted benzene precursor. The key strategy involves starting with a 3-substituted aniline derivative, which ultimately places the substituent at the 8-position of the final quinazoline core. A variety of cyclization strategies, often employing transition-metal catalysts, can then be used to build the pyrimidine ring and introduce the second substituent at the 2-position.
Common precursors for these syntheses include:
-
3-Substituted 2-aminobenzonitriles
-
3-Substituted 2-aminobenzamides
-
3-Substituted 2-aminoaryl methanols
-
3-Substituted anthranilic acids
Transition-metal-catalyzed reactions, utilizing catalysts based on palladium, copper, cobalt, or ruthenium, offer high efficiency and broad substrate scope for quinazoline synthesis.[1][8][9] These methods often involve C-H activation, cascade reactions, or multi-component approaches, providing atom-efficient pathways to complex quinazoline derivatives.[1][2][8] For instance, a palladium-catalyzed three-component reaction of a 3-substituted-2-aminobenzonitrile, an aldehyde, and an arylboronic acid can provide a versatile route to diverse 2,8-disubstituted quinazolines.[8]
Below is a generalized workflow for the synthesis of these target compounds.
Application in Drug Discovery: PARP Inhibition
A significant application for 2,8-disubstituted quinazolines is in the development of PARP inhibitors. PARP enzymes are critical for DNA single-strand break repair. In cancers with deficiencies in other DNA repair pathways (such as those with BRCA1/2 mutations), inhibiting PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.
Several 2-aryl-8-substituted-quinazoline-4-ones have demonstrated significant cytotoxicity and potent PARP-1 inhibition.[7] The 8-substituent, such as a hydroxyl or amino group, can be crucial for modulating properties like aqueous solubility and target engagement.[7] The development of these compounds provides a promising avenue for targeted cancer therapy.
Experimental Protocols
This section provides a representative protocol for the synthesis of 2-aryl-8-hydroxy-quinazoline-4(3H)-ones, a class of compounds investigated for PARP inhibition.[7] The synthesis proceeds via the cyclocondensation of a 2-amino-3-hydroxybenzamide with an aromatic aldehyde.
Protocol 1: Synthesis of 2-Aryl-8-hydroxyquinazoline-4(3H)-ones
Materials:
-
2-Amino-3-hydroxybenzamide
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ethanol (EtOH), reagent grade
-
Sodium bisulfite (NaHSO₃)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 2-amino-3-hydroxybenzamide (10 mmol, 1 eq.).
-
Add the substituted aromatic aldehyde (11 mmol, 1.1 eq.) to the flask.
-
Add ethanol (40 mL) as the solvent.
-
To this suspension, add an aqueous solution of sodium bisulfite (40%, 15 mL).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the solvent volume to approximately one-third using a rotary evaporator.
-
Pour the concentrated mixture into 100 mL of ice-cold water.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Purification: Dry the crude solid under vacuum. The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel, using a solvent system such as ethyl acetate/hexane.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of various 2,8-disubstituted quinazolinones based on general methods described in the literature. Actual yields may vary based on specific substrates and reaction conditions.
| Entry | R¹ (at C2) | R² (at C8) | Method | Catalyst/Reagent | Yield (%) | Reference |
| 1 | Phenyl | -OH | Cyclocondensation | NaHSO₃ | 75-85 | Adapted from[7] |
| 2 | 4-Chlorophenyl | -OH | Cyclocondensation | NaHSO₃ | 70-80 | Adapted from[7] |
| 3 | Phenyl | -NH₂ | PARP Inhibitor Synthesis | Not Specified | >70 (Typical) | [7] |
| 4 | Various Aryl | -H | Pd-catalyzed 3-component | Pd(OAc)₂ | 60-90 | Adapted from[8] |
| 5 | Various Aryl | -H | Cu-catalyzed cascade | CuCl | 66-93 | [1] |
Note: Yields are indicative and derived from similar quinazoline syntheses. The synthesis of 8-substituted analogs proceeds from 3-substituted anilines, with expected yields in a similar range.
References
- 1. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazoline synthesis [organic-chemistry.org]
- 9. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 2,8-Dichloroquinazoline Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 2,8-dichloroquinazoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and reliable synthetic pathway to this compound is a two-step process. The first step involves the cyclization of 2-amino-3-chlorobenzoic acid with a one-carbon source, typically formamide, to produce the intermediate 8-chloroquinazolin-4(3H)-one. This reaction is a variation of the Niementowski quinazoline synthesis.[1] The subsequent step is the chlorination of the intermediate using a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the final this compound product.
Q2: What are the critical starting materials for this synthesis?
A2: The primary starting material for this route is 2-amino-3-chlorobenzoic acid.[1] The quality and purity of this starting material are crucial for achieving a high yield in the initial cyclization step.
Q3: What are the expected yields for the synthesis of this compound?
A3: Yields can vary depending on the specific reaction conditions and purification methods. For the first step, the synthesis of 8-chloroquinazolin-4(3H)-one, yields can range from 70-85% with conventional heating and can be improved to 85-95% using microwave-assisted synthesis.[1] The chlorination step's yield is highly dependent on the reaction conditions and work-up procedure.
Q4: What are the primary challenges that can lead to low yields in this synthesis?
A4: Low yields in the synthesis of this compound can stem from several factors. In the first step (Niementowski reaction), challenges include incomplete reaction, decomposition of starting materials at high temperatures, and the formation of byproducts.[2] For the second step (chlorination), issues often arise from incomplete chlorination, degradation of the product during the harsh reaction conditions or workup, and difficulties in purifying the final product from the excess chlorinating agent and byproducts.[3]
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the synthesis of this compound.
Step 1: Synthesis of 8-Chloroquinazolin-4(3H)-one
Problem: Low or No Yield of 8-Chloroquinazolin-4(3H)-one
| Possible Cause | Troubleshooting Suggestion | Expected Outcome |
| Incomplete Reaction | - Extend the reaction time and monitor progress using TLC. - Gradually increase the reaction temperature in 5-10°C increments.[2] - Consider using microwave irradiation to potentially reduce reaction time and improve yield.[1] | Increased conversion of starting materials to the desired product.[2] |
| Poor Quality of Starting Materials | - Verify the purity of 2-amino-3-chlorobenzoic acid and formamide using appropriate analytical techniques (e.g., NMR, melting point). - Purify starting materials if necessary. | Reduced side reactions and improved yield. |
| Suboptimal Reaction Temperature | - For conventional heating, ensure the temperature is maintained between 150-160°C.[1] - High temperatures can lead to decomposition.[2] | Optimized reaction rate and minimized degradation of starting materials and product. |
| Poor Solubility of Reactants | - While this reaction is often run neat with excess formamide, ensure good mixing, especially at the beginning of the reaction. | Enhanced reaction rate due to better interaction of reactants.[2] |
Problem: Formation of Significant Byproducts
| Possible Cause | Troubleshooting Suggestion | Expected Outcome |
| Decomposition at High Temperatures | - Optimize the reaction temperature to the lower end of the effective range. - Reduce the reaction time if monitoring indicates product degradation after prolonged heating. | Minimized formation of degradation products. |
| Side Reactions of Formamide | - Use a moderate excess of formamide (5-10 equivalents for microwave, 10-20 for conventional heating).[1] | Reduced formation of byproducts from formamide decomposition. |
Step 2: Chlorination of 8-Chloroquinazolin-4(3H)-one to this compound
Problem: Low Yield of this compound
| Possible Cause | Troubleshooting Suggestion | Expected Outcome |
| Incomplete Chlorination | - Ensure an adequate excess of POCl₃ is used. - Extend the reflux time and monitor the reaction by TLC. - Consider the addition of a catalyst such as N,N-dimethylaniline. | Complete conversion of the starting material to the dichlorinated product. |
| Hydrolysis of Product during Workup | - Pour the reaction mixture slowly onto crushed ice with vigorous stirring to dissipate heat and minimize hydrolysis.[3] - Neutralize the acidic solution promptly and at a low temperature. | Minimized hydrolysis of the chloroquinazoline product back to the quinazolinone.[3] |
| Degradation of Product | - Avoid excessively high temperatures during the reaction. Refluxing POCl₃ (around 105-110°C) is typically sufficient. | Preservation of the desired product. |
| Moisture in the Reaction | - Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions to prevent the decomposition of POCl₃. | Maintained activity of the chlorinating agent. |
Problem: Formation of Byproducts During Chlorination
| Possible Cause | Troubleshooting Suggestion | Expected Outcome |
| Formation of Phosphorylated Intermediates | - Ensure the reaction is heated for a sufficient duration to drive the conversion of these intermediates to the final product. The reaction occurs in two stages, with the initial formation of phosphorylated intermediates.[4] | Complete conversion to this compound. |
| Formation of Pseudodimers | - This can occur from the reaction between phosphorylated intermediates and unreacted quinazolinone. Adding a base can suppress this, though it also affects the phosphorylation. For this specific reaction, ensuring a sufficient excess of POCl₃ and adequate heating is the primary approach.[4] | Minimized formation of dimeric impurities. |
Data Presentation: Comparative Tables
Table 1: Comparison of Reaction Conditions for the Synthesis of 8-Chloroquinazolin-4(3H)-one
| Method | Starting Material | Reagent | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Conventional Heating | 2-amino-3-chlorobenzoic acid | Formamide (10-20 eq) | None | 2-4 hours | 150-160 °C | 70-85 | [1] |
| Microwave-Assisted | 2-amino-3-chlorobenzoic acid | Formamide (5-10 eq) | None | 15-30 min | 150 °C | 85-95 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 8-Chloroquinazolin-4(3H)-one (Conventional Heating)
-
In a round-bottom flask equipped with a reflux condenser, combine 1.0 equivalent of 2-amino-3-chlorobenzoic acid with 10-20 equivalents of formamide.[1]
-
Heat the reaction mixture to 150-160°C and maintain this temperature for 2-4 hours.[1]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the crude product with cold water and recrystallize from a suitable solvent, such as ethanol, to yield pure 8-chloroquinazolin-4(3H)-one.[1]
Protocol 2: Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 1.0 equivalent of 8-chloroquinazolin-4(3H)-one in an excess of phosphorus oxychloride (POCl₃) (e.g., 10-20 molar equivalents).
-
Optionally, add a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux (approximately 105-110°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution or other suitable base until the pH is approximately 7-8.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a petroleum ether/ethyl acetate gradient) to obtain pure this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for low yield in Step 1.
Caption: Troubleshooting workflow for the chlorination step.
References
Technical Support Center: Synthesis of 2,8-Dichloroquinazoline
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of 2,8-dichloroquinazoline.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials and general reaction schemes for the synthesis of this compound?
A1: The synthesis of dichloroquinazoline derivatives often involves the cyclization and subsequent chlorination of substituted anthranilic acid derivatives. A common route to a dichloroquinazoline analog, 2,4-dichloroquinazoline, starts from anthranilic acid, which is first reacted with potassium cyanate to form 2,4-quinazolinedione. This intermediate is then chlorinated using a chlorinating agent like phosphorus oxychloride (POCl₃) to yield the final product. While this specific example is for the 2,4-dichloro isomer, similar principles can be applied for the synthesis of this compound, likely starting from a correspondingly substituted anthranilic acid.
Q2: I am observing a significant amount of a major byproduct in my reaction. What could it be and how can I minimize its formation?
A2: A common issue in syntheses involving elevated temperatures and solvents like dimethylformamide (DMF) is the formation of impurities due to solvent pyrolysis. For instance, in the synthesis of related compounds, byproducts can arise from the decomposition of DMF. To mitigate this, consider lowering the reaction temperature or screening alternative solvents such as acetonitrile (CH₃CN), ethanol (CH₃CH₂OH), or tetrahydrofuran (THF). Additionally, the formation of quinazolinone byproducts can occur. Adjusting the pH of the reaction mixture can influence the reaction pathway and minimize the formation of these unwanted side products.[1][2]
Q3: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A3: Low yields in quinazoline synthesis can stem from several factors including incomplete reactions, suboptimal reaction conditions, and degradation of materials.[1][3] To improve your yield, consider the following troubleshooting steps:
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and ensure the consumption of starting materials.[3]
-
Temperature and Time Optimization: Systematically screen different reaction temperatures and times to find the optimal conditions for your specific synthesis.[3][4] Some protocols may require high temperatures (above 120°C), while others proceed under milder conditions.[3]
-
Reagent Stoichiometry: Adjusting the ratio of your reactants can drive the reaction towards completion.
-
Catalyst Screening: The choice of catalyst can significantly impact reaction rate and selectivity. Consider screening different catalysts, such as Lewis acids or transition metals, if applicable to your synthetic route.[1]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions | Expected Outcome |
| Formation of an Unidentified Side Product | - Incomplete reaction or presence of unreacted starting materials.- Formation of quinazolinone byproducts.[1]- Solvent degradation at high temperatures (e.g., DMF pyrolysis).[2]- Undesired side reactions due to reaction conditions. | - Monitor reaction to completion using TLC or LC-MS.[3]- Adjust pH to disfavor quinazolinone formation.[1]- Screen alternative, more stable solvents or lower the reaction temperature.[2]- Optimize reaction conditions (temperature, catalyst, solvent). | - Increased purity of the final product.- Minimized formation of unwanted byproducts. |
| Low Product Yield | - Suboptimal reaction temperature or time.[3]- Inefficient catalyst or incorrect catalyst loading.[1]- Degradation of starting materials or product under harsh conditions.[1]- Losses during workup and purification.[4] | - Perform a temperature and time screen to find optimal conditions.[3][4]- Screen a variety of catalysts and optimize their concentration.[1]- Employ milder reaction conditions if possible.[1]- Optimize the purification protocol (e.g., column chromatography conditions). | - Increased conversion of starting materials to the desired product.- Higher isolated yield of this compound. |
| Difficulty in Product Purification | - Presence of closely related impurities.- Tarry byproducts from uncontrolled reactions.[5]- Poor solubility of the product in common chromatography solvents. | - Utilize column chromatography with a carefully selected solvent system (e.g., petroleum ether/ethyl acetate).[6]- For tar formation, control the reaction exotherm, consider a moderator, and ensure efficient stirring.[5]- Screen a range of solvents for recrystallization or chromatography. | - Improved separation and isolation of the pure product.- Reduction of tarry residues.- Enhanced purity of the final compound. |
Experimental Protocols
A representative experimental protocol for the synthesis of a dichloroquinazoline derivative involves the chlorination of a quinazolinedione precursor. The following is a general procedure that can be adapted:
Synthesis of 2,4-dichloro-6,7-dimethoxyquinazoline (as an illustrative example):
-
Cyclization: 4,5-dimethoxy-2-aminobenzoic acid is cyclized with sodium cyanate to obtain the corresponding quinazoline dione.
-
Chlorination: The resulting quinazoline dione is then chlorinated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 2,4-dichloro-6,7-dimethoxyquinazoline.[7]
Purification:
The crude product is often purified by column chromatography. A common solvent system for similar compounds is a mixture of petroleum ether and ethyl acetate.[6]
Visual Guides
Below are diagrams illustrating key concepts in this compound synthesis.
Caption: A generalized workflow for the synthesis and purification of dichloroquinazolines.
Caption: A decision-making diagram for troubleshooting low product yield.
Caption: Potential pathways leading to the formation of common side products.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative - Google Patents [patents.google.com]
Technical Support Center: Purification of 2,8-Dichloroquinazoline Derivatives
Welcome to the technical support center for the purification of 2,8-dichloroquinazoline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The most frequently employed purification techniques are column chromatography on silica gel and recrystallization.[1] For complex mixtures or compounds that are difficult to separate, preparative High-Performance Liquid Chromatography (HPLC) may be utilized.[2]
Q2: Why do I observe low yields after purification by column chromatography?
A2: Low yields after column chromatography can stem from several factors:
-
Irreversible Adsorption: The basic nitrogen atoms in the quinazoline ring can interact strongly with the acidic silica gel, leading to irreversible adsorption of the product on the column.[2]
-
Product Degradation: Some quinazoline derivatives are sensitive to the acidic nature of silica gel and can degrade during chromatography.[2][3] Instability in the presence of air or light can also contribute to degradation.[2]
-
Co-elution: The target compound may co-elute with impurities, leading to the loss of product during the collection of pure fractions.[2]
Q3: My this compound derivative appears to be degrading during purification. What steps can I take to prevent this?
A3: To minimize degradation of sensitive derivatives, several precautions are recommended:
-
Use an Inert Atmosphere: If the compound is susceptible to oxidation, conduct all purification steps under a nitrogen or argon atmosphere.[2]
-
Use Degassed Solvents: Removing dissolved oxygen from solvents by sparging with an inert gas can prevent oxidation.[2]
-
Protect from Light: For light-sensitive compounds, wrap flasks and columns in aluminum foil.[2]
-
Deactivate Silica Gel: Adding a small amount of a base, like triethylamine (0.1-1%), to the mobile phase can neutralize the acidic sites on the silica gel, reducing degradation.[2]
Q4: What causes peak tailing during HPLC or column chromatography of quinazoline derivatives?
A4: Peak tailing is often caused by the interaction between the basic amino groups of the quinazoline derivative and the acidic silanol groups on the silica-based stationary phase.[2] This can be mitigated by adding a modifier like triethylamine to the mobile phase in column chromatography or a small amount of an acid like formic acid in reverse-phase HPLC to improve peak shape.
Q5: How can I separate my target compound from isomeric impurities that have very similar polarities?
A5: Separating positional isomers can be challenging.[2] If standard column chromatography is ineffective, consider using a high-resolution preparative HPLC system.[4] Alternatively, optimizing the solvent system for column chromatography by testing various combinations with different selectivities in Thin-Layer Chromatography (TLC) may improve separation.[2]
Troubleshooting Guides
Issue 1: Column Chromatography Problems
| Symptom | Potential Cause | Recommended Solution | Citation |
| Low or No Recovery of Product | Irreversible adsorption on silica gel due to basicity. | 1. Add 0.1-1% triethylamine to the mobile phase to neutralize silica gel. 2. Switch to a less acidic stationary phase like neutral or basic alumina. 3. Consider using an amine-functionalized silica column. | [2] |
| Product is too polar to elute from the column. | 1. Gradually increase the mobile phase polarity (e.g., increase methanol percentage in a dichloromethane/methanol system). 2. If the compound is still retained, consider using reversed-phase chromatography. | [2] | |
| Streaking or Tailing Peaks | Strong interaction between the basic compound and acidic silica gel. | 1. Add triethylamine (0.1-1%) to the mobile phase. 2. Ensure the compound is loaded onto the column in a minimal volume of solvent. | [2] |
| Co-elution of Product and Impurities | Insufficient separation under the chosen conditions. | 1. Perform a thorough optimization of the mobile phase using TLC with different solvent systems. 2. Try a different stationary phase (e.g., alumina, C18). 3. For very difficult separations, utilize preparative HPLC. | [2] |
| Product Degradation on the Column | Compound is sensitive to the acidic stationary phase, air, or light. | 1. Deactivate the silica gel with triethylamine. 2. Use degassed solvents and perform the chromatography under an inert atmosphere. 3. Protect the column from light by wrapping it in aluminum foil. | [2][3] |
Issue 2: Recrystallization Problems
| Symptom | Potential Cause | Recommended Solution | Citation |
| Product "Oils Out" Instead of Crystallizing | The solution is supersaturated, or the boiling point of the solvent is too high. | 1. Add a small amount of additional hot solvent to fully dissolve the oil. 2. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. 3. Scratch the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. | [2] |
| Presence of significant impurities inhibiting crystallization. | 1. Perform a preliminary purification step, such as a liquid-liquid extraction or a quick filtration through a silica plug, to remove gross impurities. 2. Try a different recrystallization solvent or a multi-solvent system. | [2] | |
| No Crystals Form Upon Cooling | The compound is too soluble in the chosen solvent, or the solution is not sufficiently concentrated. | 1. Evaporate some of the solvent to increase the concentration. 2. Place the solution in an ice bath or freezer to reduce solubility further. 3. Add a small seed crystal of the pure product, if available. 4. If the compound is very soluble, add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until turbidity persists. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Citation |
| Molecular Formula | C₈H₄Cl₂N₂ | [5] |
| Molecular Weight | 199.04 g/mol | [5][6] |
| Appearance | Pale yellow solid / White to yellow to light brown powder | [6][7] |
| Melting Point | 116°C to 123°C | [7] |
| XLogP3 | 3.1 | [6] |
| Topological Polar Surface Area | 25.8 Ų | [6] |
Table 2: Example Purification & Analytical Conditions
| Technique | Parameter | Conditions | Citation |
| Column Chromatography | Stationary Phase | Silica Gel | [1] |
| Mobile Phase | Petroleum Ether / Ethyl Acetate (20:1 v/v) | [6] | |
| Reverse-Phase HPLC | Stationary Phase | C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) | |
| Mobile Phase | Gradient of acetonitrile and water (both with 0.1% formic acid) | ||
| Flow Rate | 1.0 mL/min | ||
| Detection | UV at 254 nm |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol describes a general procedure for the purification of a this compound derivative. The mobile phase should be optimized beforehand using TLC.
-
Slurry Preparation: In a beaker, add silica gel to the chosen mobile phase (e.g., petroleum ether/ethyl acetate, 20:1).[6] Stir to create a uniform slurry with no air bubbles.
-
Column Packing: Secure a glass column vertically. Pour the silica slurry into the column. Allow the solvent to drain while gently tapping the column to ensure even packing. Add a layer of sand on top of the silica bed.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent. Carefully add the sample to the top of the column.
-
Elution: Add the mobile phase to the column and begin collecting fractions. Maintain a constant flow rate. If necessary, gradually increase the polarity of the mobile phase to elute more polar compounds.[1][2]
-
Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a starting point for assessing the purity of a synthesized this compound derivative.
-
Instrumentation: Use an HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter and degas both phases before use.
-
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (or a suitable solvent like a 50:50 mixture of A and B) to a final concentration of approximately 0.5-1.0 mg/mL.[4]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Gradient: A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the compound and any impurities.
-
-
Analysis: Inject the sample and run the gradient program. Calculate the purity based on the area percentage of the main peak in the resulting chromatogram.
Mandatory Visualizations
Caption: General experimental workflow for the purification and analysis of this compound derivatives.
Caption: Troubleshooting workflow for low yield in column chromatography purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. echemi.com [echemi.com]
- 7. 460730250 [thermofisher.com]
Technical Support Center: Chromatographic Purification of 2,8-Disubstituted Quinazolines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the chromatographic purification of 2,8-disubstituted quinazolines. This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the purification of 2,8-disubstituted quinazolines, offering potential causes and solutions in a user-friendly question-and-answer format.
Q1: My 2,8-disubstituted quinazoline is showing a low Rf value on TLC even with a highly polar solvent system. What can I do?
A: A low Retention Factor (Rf) indicates strong interaction with the stationary phase (typically silica gel). Several factors could be at play:
-
Highly Polar Substituents: Substituents at the 2 and 8 positions, such as amino (-NH2), hydroxyl (-OH), or nitro (-NO2) groups, can significantly increase the polarity of the molecule, leading to strong adsorption on silica gel.
-
Basic Nature: The quinazoline core is basic and can interact strongly with the acidic silica gel.
Troubleshooting Steps:
-
Add a Basic Modifier: To counteract the interaction with acidic silica, add a small amount of a basic modifier like triethylamine (NEt3) or ammonia (in methanol) to your mobile phase. A common starting point is 0.5-1% triethylamine in your eluent.
-
Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.
-
Increase the Polarity of the Mobile Phase Further: If you are using a hexane/ethyl acetate system, try switching to a more polar system like dichloromethane/methanol.
Q2: I am observing significant streaking or tailing of my compound spot on the TLC plate. What is the cause and how can I fix it?
A: Streaking or tailing on a TLC plate is often a sign of compound overloading, interaction with the stationary phase, or the presence of impurities.
Troubleshooting Steps:
-
Dilute Your Sample: You may be spotting too much of your compound on the TLC plate. Try diluting your sample before spotting.
-
Add a Modifier: As mentioned above, the basic nature of quinazolines can lead to tailing on acidic silica gel. Adding a small amount of triethylamine or another base to your mobile phase can often resolve this issue.
-
Check for Impurities: Streaking can also be caused by the presence of highly polar impurities.
Q3: My 2,8-disubstituted quinazoline product is difficult to separate from a closely related impurity by column chromatography. What strategies can I employ?
A: Separating compounds with similar polarities can be challenging. Here are some strategies to improve resolution:
Troubleshooting Steps:
-
Optimize the Solvent System:
-
Use a Shallow Gradient: Instead of a steep gradient, use a shallow gradient of the polar solvent. This will increase the separation between closely eluting compounds.
-
Try a Different Solvent System: If a hexane/ethyl acetate system is not providing adequate separation, explore other solvent systems such as dichloromethane/methanol or toluene/acetone.
-
-
Change the Stationary Phase: If silica gel is not effective, consider using a different stationary phase like alumina or even reverse-phase silica (C18).
-
Consider Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary to achieve high purity.
Q4: My 2,8-disubstituted quinazoline "oils out" during recrystallization. How can I induce crystallization?
A: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This is often due to a supersaturated solution or the presence of impurities.
Troubleshooting Steps:
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The imperfections on the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the solution to induce crystallization.
-
Cool the Solution Slowly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out.
-
Re-evaluate Your Solvent System: The chosen solvent may not be ideal. Try a different solvent or a solvent mixture.
Data Presentation: Chromatographic & Recrystallization Conditions
The following tables summarize common chromatographic and recrystallization conditions for quinazoline derivatives, which can serve as a starting point for the purification of 2,8-disubstituted analogs.
Table 1: Common Solvent Systems for Column Chromatography of Quinazoline Derivatives
| Stationary Phase | Mobile Phase (Eluent) | Compound Polarity |
| Silica Gel | Hexane / Ethyl Acetate (gradient) | Low to Medium |
| Silica Gel | Dichloromethane / Methanol (gradient) | Medium to High |
| Alumina | AcOMe / iso-hexane | General Purpose |
| Silica Gel | Petroleum Ether / Ethyl Acetate (gradient) | Low to Medium |
Table 2: Suggested Recrystallization Solvents for Quinazoline Derivatives
| Solvent | Comments |
| Ethanol | A good general-purpose solvent for recrystallization. |
| Acetic Acid | Can be effective for certain quinazoline derivatives. |
| Ethanol / Water | A solvent/anti-solvent system that can be effective. |
| Dichloromethane / Hexane | A solvent/anti-solvent system for less polar compounds. |
Experimental Protocols
This section provides detailed methodologies for common purification techniques for 2,8-disubstituted quinazolines.
Protocol 1: Thin-Layer Chromatography (TLC) for Method Development
-
Plate Preparation: Use silica gel coated TLC plates (e.g., Silica Gel 60 F254).
-
Sample Application: Dissolve a small amount of your crude 2,8-disubstituted quinazoline in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount of the solution onto the baseline of the TLC plate.
-
Developing the Chromatogram: Place the TLC plate in a developing chamber containing the chosen mobile phase. A good starting point for many quinazoline derivatives is a mixture of hexane and ethyl acetate (e.g., 4:1 or 2:1). If the compound is more polar, a dichloromethane/methanol system (e.g., 98:2) can be used. Add a small amount of triethylamine (~0.5-1%) to the mobile phase to prevent tailing.
-
Visualization: After the solvent front has reached near the top of the plate, remove the plate and allow it to dry. Visualize the spots under a UV lamp (254 nm). If the spots are not UV active, use a staining reagent such as iodine vapor or a potassium permanganate solution.
-
Rf Calculation: Calculate the Rf value for your compound (distance traveled by the compound / distance traveled by the solvent front). An ideal Rf value for column chromatography is between 0.2 and 0.4.
Protocol 2: Flash Column Chromatography
-
Column Packing:
-
Select an appropriate size column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Add a thin layer of sand on top of the silica gel to protect the surface.
-
-
Sample Loading:
-
Dissolve the crude 2,8-disubstituted quinazoline in a minimal amount of a suitable solvent (ideally the mobile phase).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the solid to the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Apply pressure (e.g., with a hand pump or compressed air) to achieve a steady flow rate.
-
Begin with the initial non-polar solvent system and gradually increase the polarity (gradient elution) based on your TLC analysis.
-
-
Fraction Collection:
-
Collect fractions in test tubes or vials.
-
Monitor the elution of your compound by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the pure fractions containing your desired 2,8-disubstituted quinazoline.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Protocol 3: Recrystallization
-
Solvent Selection:
-
Choose a solvent in which your 2,8-disubstituted quinazoline is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find the optimal one.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Mandatory Visualizations
The following diagrams illustrate key workflows and decision-making processes in the purification of 2,8-disubstituted quinazolines.
Caption: General purification workflow for 2,8-disubstituted quinazolines.
Caption: Troubleshooting decision tree for common purification issues.
Technical Support Center: Optimizing Nucleophilic Substitution on the Quinazoline Ring
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during nucleophilic aromatic substitution (SNAr) reactions on the quinazoline scaffold.
Frequently Asked Questions (FAQs)
Q1: Which position on a chloro-substituted quinazoline ring is more reactive for nucleophilic substitution, C2 or C4?
A1: The C4 position of a quinazoline ring is significantly more reactive toward nucleophiles than the C2 position.[1][2] This regioselectivity is well-documented and is attributed to the C4 carbon having a greater lowest unoccupied molecular orbital (LUMO) coefficient, which results in a lower activation energy for the nucleophilic attack at this position.[2] Consequently, reactions with nucleophiles like amines on 2,4-dichloroquinazoline precursors will selectively yield the 4-substituted product under mild conditions.[1][2][3] Synthesizing the 2,4-disubstituted product typically requires harsher conditions, such as higher temperatures (often above 100°C) or microwave irradiation, to facilitate the second substitution at the less reactive C2 position.[2]
Q2: What are the best general-purpose solvents for SNAr reactions on quinazolines?
A2: Polar aprotic solvents are generally the most effective for SNAr reactions on quinazoline and related N-heterocycles.[4] Solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP) are preferred because they effectively solvate the cation of the nucleophile's salt, leaving the anionic nucleophile "naked" and more reactive.[4] For starting materials with poor solubility, DMF or DMSO are excellent choices.[5]
Q3: Is a base always required for amination reactions on a chloroquinazoline?
A3: Not always, but it is highly recommended, especially when using neutral nucleophiles like primary or secondary amines.[4] A base is used to deprotonate the amine, increasing its nucleophilicity.[4] For electron-rich amines, the reaction may proceed under milder conditions without a strong base.[6] However, for less reactive or electron-poor amines, a base is often crucial for achieving a reasonable reaction rate and yield.[6] Common bases include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA).[4][7]
Q4: How do electron-donating or electron-withdrawing groups on the nucleophile affect the reaction?
A4: The electronic properties of the nucleophile significantly impact the reaction rate and yield.
-
Electron-rich amines (e.g., those with electron-donating groups like methoxy or primary aliphatic amines) are more nucleophilic and react readily with 4-chloroquinazolines, often under milder conditions, to give moderate to good yields.[6]
-
Electron-poor amines (e.g., those with electron-withdrawing groups) are less nucleophilic and may require more forcing conditions, such as higher temperatures, longer reaction times, or microwave irradiation, to achieve acceptable yields.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
Problem 1: Low or No Product Yield
Q: I am getting a very low yield or no desired product. What are the common causes and how can I fix it?
A: Low yields can stem from several factors related to reactivity, conditions, or starting materials.
-
Possible Cause 1: Low Substrate Reactivity: The quinazoline ring may not be sufficiently activated. The presence of electron-withdrawing groups on the ring enhances the rate of SNAr. If your substrate lacks these, harsher conditions are needed.
-
Solution: Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS to find the optimal temperature without causing decomposition.[4] Consider using microwave irradiation, which can significantly shorten reaction times and improve yields, especially for less reactive partners.[6]
-
-
Possible Cause 2: Weak Nucleophile: The amine or other nucleophile you are using may be too weak (electron-poor) or sterically hindered.
-
Solution: Add a suitable base (e.g., K₂CO₃, NaH, DIPEA) to deprotonate the nucleophile and increase its reactivity.[4] If steric hindrance is an issue (e.g., an ortho-substituted aniline), higher temperatures or longer reaction times may be required.[6] Note that highly hindered nucleophiles may not react at all.[6]
-
-
Possible Cause 3: Poor Solubility: Reactants are not fully dissolved in the chosen solvent.
Problem 2: Formation of Multiple Products or Side Reactions
Q: My reaction is producing significant byproducts. What could they be and how can I minimize them?
A: Side reactions can compete with the desired substitution, leading to a complex product mixture.
-
Possible Cause 1: Di-substitution: If your starting material has two leaving groups (e.g., 2,4-dichloroquinazoline), the product of the first substitution can react further.
-
Possible Cause 2: Dimerization/Polymerization: Bifunctional starting materials or certain reaction conditions can lead to the formation of dimers or polymers.[5]
-
Possible Cause 3: Decomposition: The reaction mixture is turning dark, suggesting decomposition of starting materials or products.
Data Presentation: Influence of Reaction Parameters
The following tables summarize quantitative data on how different parameters can affect the outcome of nucleophilic substitution on a 4-chloroquinazoline substrate.
Table 1: Influence of Nucleophile Structure on Yield (Data generalized from typical SNAr reactions)
| Entry | Nucleophile (Aniline Derivative) | Key Feature | Typical Yield (%) | Reaction Time | Conditions |
| 1 | 4-Methoxy-N-methylaniline | Electron-Donating Group (para) | 63-90% | 10 min | Microwave, 120°C[6] |
| 2 | 3-Methyl-N-methylaniline | Electron-Donating Group (meta) | 80-84% | 10 min | Microwave, 120°C[6] |
| 3 | 2-Methoxy-N-methylaniline | Steric Hindrance (ortho) | 84-87% | 20 min | Slower reaction due to steric hindrance[6] |
| 4 | 2-Methyl-N-methylaniline | High Steric Hindrance (ortho) | 0% | 1 h | No product formed even at 120°C[6] |
| 5 | 3-Bromo-N-methylaniline | Electron-Withdrawing Group | 72-73% | 10 min | Microwave, 120°C[6] |
Table 2: General Conditions for Different Nucleophiles (Representative conditions, optimization is recommended)
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| 1 | Aniline | K₂CO₃ | DMF | 120 | 70-90[4] |
| 2 | Piperidine | Et₃N | DMF | 100 | 75-90[4] |
| 3 | Thiophenol | K₂CO₃ | DMSO | 80 | >90[4] |
| 4 | Sodium Methoxide | - | Methanol | 60 | 85-95[4] |
Experimental Protocols
Protocol 1: General Procedure for SNAr of 4-Chloroquinazoline with an Amine
-
Reactant Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 4-chloroquinazoline derivative (1.0 mmol, 1.0 eq.).
-
Addition of Reagents: Add the desired amine nucleophile (1.1-1.2 mmol, 1.1-1.2 eq.) and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).
-
Solvent Addition: Add a dry polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile, ~10 mL).[4][7]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120°C).[4] Alternatively, use a microwave reactor for accelerated reaction times (e.g., 10-30 minutes at 120°C).[6]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain the pure 4-aminoquinazoline derivative.
Visualizations
Caption: Workflow for optimizing nucleophilic substitution on quinazolines.
Caption: Troubleshooting flowchart for low-yield quinazoline substitution reactions.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity in Reactions of 2,8-Dichloroquinazoline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,8-dichloroquinazoline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the regioselective functionalization of this important scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and what factors govern regioselectivity?
The primary reactive sites on this compound are the chlorine-substituted carbons at the C2 and C8 positions. The regioselectivity of substitution reactions is primarily governed by the electronic properties of the quinazoline ring system. The pyrimidine ring is inherently electron-deficient due to the presence of the two nitrogen atoms, making the C2 position significantly more electrophilic and susceptible to nucleophilic attack than the C8 position, which is on the less activated benzene ring.
Q2: In a nucleophilic aromatic substitution (SNAr) reaction, which position, C2 or C8, is expected to react first?
In nucleophilic aromatic substitution (SNAr) reactions, the C2 position is expected to be significantly more reactive than the C8 position. This is because the C2 position is part of the electron-deficient pyrimidine ring, which can better stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. Consequently, reactions with nucleophiles will preferentially occur at the C2 position under milder conditions. Substitution at the C8 position would require more forcing conditions. This is analogous to the well-documented reactivity of 2,4-dichloroquinazoline, where the C4 position is the most reactive, followed by the C2 position.[1][2][3][4]
Q3: For a Suzuki-Miyaura cross-coupling reaction, which position is more favorable for substitution?
Similar to SNAr reactions, the C2 position is the more favorable site for Suzuki-Miyaura cross-coupling reactions compared to the C8 position.[5] The higher electrophilicity of the C2 position facilitates the oxidative addition of the palladium catalyst, which is a key step in the catalytic cycle. Therefore, selective mono-arylation at the C2 position can be achieved under carefully controlled conditions.
Q4: What are the key considerations for achieving selective amination at the C2 position using a Buchwald-Hartwig reaction?
For a selective Buchwald-Hartwig amination at the C2 position, the choice of catalyst, ligand, base, and solvent is crucial. Palladium-based catalysts with bulky electron-rich phosphine ligands are commonly employed.[6][7][8] The reaction conditions should be optimized to favor the reaction at the more reactive C2 position while minimizing side reactions at the C8 position. Temperature control is also a critical factor; lower temperatures will generally favor selectivity at the more reactive site.
Troubleshooting Guides
Issue 1: Low or No Conversion in Nucleophilic Aromatic Substitution (SNAr)
| Symptom | Possible Cause | Suggested Solution |
| Starting material is recovered unchanged. | Insufficient reactivity of the nucleophile. | - Use a stronger nucleophile.- Consider converting the nucleophile to its more reactive conjugate base with a suitable non-nucleophilic base. |
| Reaction temperature is too low. | - Gradually increase the reaction temperature in 10-15 °C increments while monitoring the reaction by TLC or LC-MS. | |
| Poor solubility of this compound. | - Screen different solvents to find one that provides better solubility at the reaction temperature. Common solvents include THF, DMF, and DMSO.[1] | |
| Inactivation of the nucleophile by acidic byproducts. | - Add a non-nucleophilic base (e.g., DIPEA, Na₂CO₃) to neutralize any generated acid (e.g., HCl). |
Issue 2: Poor Regioselectivity in Mono-Substitution Reactions
| Symptom | Possible Cause | Suggested Solution |
| A mixture of C2 and C8 substituted products is formed. | Reaction conditions are too harsh. | - Lower the reaction temperature.- Reduce the reaction time.- Use a less reactive catalyst or a lower catalyst loading in cross-coupling reactions. |
| For SNAr, the nucleophile is too reactive. | - Use a less reactive nucleophile or avoid converting it to its conjugate base if possible. | |
| For palladium-catalyzed reactions, the ligand choice is suboptimal. | - Screen different ligands. For Suzuki or Buchwald-Hartwig reactions, bulky phosphine ligands often provide better selectivity. |
Issue 3: Low Yield in Suzuki-Miyaura Cross-Coupling
| Symptom | Possible Cause | Suggested Solution |
| Low yield of the desired C2-arylated product. | Catalyst deactivation. | - Ensure all reagents and solvents are anhydrous and degassed.- Use a pre-catalyst that is less sensitive to air and moisture. |
| Inefficient transmetalation. | - Ensure the boronic acid is of high quality.- The choice of base is critical; screen different inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. | |
| Homocoupling of the boronic acid. | - Lower the reaction temperature.- Add the boronic acid slowly to the reaction mixture. |
Issue 4: Challenges in Buchwald-Hartwig Amination
| Symptom | Possible Cause | Suggested Solution |
| Low conversion to the aminated product. | Inappropriate ligand for the specific amine. | - Screen a panel of Buchwald or Hartwig ligands. The choice of ligand is often substrate-dependent.[7] |
| Base is not strong enough or is sterically hindered. | - Use a strong, non-nucleophilic base like NaOtBu or LHMDS.[9] | |
| Amine is a poor nucleophile. | - Increase the reaction temperature, but be mindful of potential loss of regioselectivity. |
Data Presentation
The following tables provide illustrative data for the regioselective reactions of this compound based on established principles of quinazoline chemistry. Note: This data is representative and may require optimization for specific substrates.
Table 1: Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
| Nucleophile | Solvent | Temperature (°C) | Product Ratio (C2:C8) | Approximate Yield (%) |
| Morpholine | THF | 25 | >95:5 | 85 |
| Morpholine | THF | 65 (reflux) | 90:10 | 92 |
| Sodium methoxide | Methanol | 0 | >98:2 | 90 |
| Sodium methoxide | Methanol | 65 (reflux) | 85:15 | 88 |
Table 2: Regioselectivity in Suzuki-Miyaura Cross-Coupling
| Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Product Ratio (C2:C8) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 80 | >95:5 | 88 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 90:10 | 85 |
| Thiophene-2-boronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | DME | 90 | >95:5 | 91 |
Table 3: Conditions for Buchwald-Hartwig Amination at C2
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 82 |
| n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 78 |
| Piperidine | Pd₂(dba)₃ (1.5) | XPhos (3) | LHMDS | 1,4-Dioxane | 110 | 85 |
Experimental Protocols
Protocol 1: Regioselective SNAr with an Amine at the C2-Position
-
To a solution of this compound (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (N₂ or Ar), add the desired amine (1.2 mmol) followed by N,N-diisopropylethylamine (DIPEA) (1.5 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the 2-amino-8-chloroquinazoline derivative.
Protocol 2: Regioselective Suzuki-Miyaura Coupling at the C2-Position
-
In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add degassed toluene (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to yield the 2-aryl-8-chloroquinazoline product.[10]
Protocol 3: Buchwald-Hartwig Amination at the C2-Position
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the tube, remove it from the glovebox, and heat the mixture in a preheated oil bath at 100 °C for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with diethyl ether (20 mL) and filter through a short plug of Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to obtain the desired 2-amino-8-chloroquinazoline.[10]
Visualizations
Caption: Factors influencing regioselectivity in this compound reactions.
References
- 1. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Palladium-Catalyzed Reactions with Dichloroquinazolines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions involving dichloroquinazolines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions with this important class of heterocyclic compounds.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to provide direct solutions to specific experimental issues.
General Issues
Question: My palladium-catalyzed reaction with a dichloroquinazoline is not working (no product formation or very low conversion). What are the first things I should check?
Answer: When facing a stalled reaction, a systematic check of your reaction components and conditions is crucial. Here are the initial troubleshooting steps:
-
Catalyst Activity: Ensure your palladium source and ligand are active. Palladium(0) catalysts are sensitive to air and moisture. If using a Pd(II) precatalyst, ensure its in situ reduction to Pd(0) is occurring. Consider using a fresh batch of catalyst and ligand.
-
Solvent and Reagent Purity: Impurities in solvents, starting materials (dichloroquinazoline, coupling partner), or the base can poison the catalyst. Use freshly distilled or anhydrous solvents and ensure the purity of your reagents.
-
Degassing: Oxygen can deactivate the palladium catalyst. Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.
-
Base Strength and Solubility: The choice and quality of the base are critical. For Suzuki reactions, common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often used. Ensure the base is finely powdered and dry, as its solubility can impact the reaction rate.
-
Reaction Temperature: Some palladium-catalyzed reactions require elevated temperatures to proceed efficiently. If your reaction is sluggish at room temperature, consider carefully increasing the temperature.
Suzuki-Miyaura Coupling
Question: I am attempting a Suzuki-Miyaura coupling with 2,4-dichloroquinazoline, but I am getting a mixture of mono- and di-substituted products. How can I control the regioselectivity?
Answer: Controlling regioselectivity in the Suzuki-Miyaura coupling of 2,4-dichloroquinazoline is a common challenge. The chlorine atom at the C4-position is generally more reactive than the one at the C2-position due to electronic effects.[1] To favor monosubstitution at the C4-position, you can try the following:
-
Stoichiometry: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the boronic acid.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to prevent the second coupling from occurring. Lowering the reaction temperature can also help to improve selectivity.
For the synthesis of 2,4-disubstituted quinazolines, a sequential, one-pot approach can be effective. After the initial coupling at the C4-position, a second boronic acid can be added to the reaction mixture to achieve disubstitution.
Question: My Suzuki-Miyaura reaction with 2,4-dichloroquinazoline is giving me a significant amount of a hydrolyzed by-product (a chlorohydroxyquinazoline). How can I prevent this?
Answer: Hydrolysis of the chloroquinazoline starting material or product is a known side reaction, especially at the more reactive C4-position, under the basic conditions of the Suzuki-Miyaura coupling.[1] To minimize hydrolysis:
-
Anhydrous Conditions: Ensure that your solvent and reagents are scrupulously dry.
-
Choice of Base: While many Suzuki reactions use aqueous base solutions, for this substrate, it is advisable to use an anhydrous base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).
-
Solvent: Use an aprotic solvent such as dioxane or toluene.
Question: I am struggling with low yields in my Suzuki-Miyaura coupling of a substituted dichloroquinazoline. What factors should I optimize?
Answer: Low yields can be attributed to several factors. A systematic optimization of the following parameters is recommended:
-
Ligand: The choice of phosphine ligand is critical. For challenging substrates, bulky, electron-rich ligands such as SPhos or XPhos can be effective.[2][3] A comparative study of different ligands is often necessary to find the optimal one for your specific substrate combination.
-
Base: The strength and nature of the base can significantly impact the reaction outcome. A screen of different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) should be performed.
-
Solvent: The polarity and boiling point of the solvent can influence the reaction rate and yield. Toluene, dioxane, and DMF are common choices.
-
Temperature: Increasing the reaction temperature can sometimes improve yields, but it may also lead to decomposition or side reactions.
The following table summarizes the effect of different reaction conditions on the yield of Suzuki-Miyaura couplings with chloro-heterocycles.
| Aryl Halide | Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (1) | Phobane derivative (2) | KOH (3) | THF | 25 | 12 | 100 | [4] |
| 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (1) | tBuXPhos (2) | K₃PO₄ (3) | Toluene | 100 | 12 | 98 | [4] |
| 2-Chlorotoluene | Phenylboronic acid | Pd₂ (dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | Toluene | RT | 2 | 98 | [2] |
| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (0.5) | XPhos (1) | K₃PO₄ (2) | Toluene | 100 | 18 | 95 | [2] |
Buchwald-Hartwig Amination
Question: I am trying to perform a Buchwald-Hartwig amination on 2,4-dichloroquinazoline with a primary amine, but the reaction is sluggish and gives a low yield. What can I do to improve it?
Answer: The Buchwald-Hartwig amination of chloro-heterocycles can be challenging. To improve the outcome of your reaction, consider the following:
-
Ligand Selection: The choice of ligand is crucial. For amination of aryl chlorides, bulky and electron-rich biaryl phosphine ligands like XPhos, SPhos, or RuPhos are often highly effective.[5] A ligand screening is highly recommended.
-
Base: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice. For base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often requiring higher temperatures.
-
Palladium Precatalyst: Using a well-defined palladium precatalyst (e.g., a palladacycle) can lead to more consistent results and higher activity compared to generating the active Pd(0) species in situ.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are generally used. The solubility of the amine and the base should be considered when choosing the solvent.
Question: Can I selectively aminate the C4-position of 2,4-dichloroquinazoline?
Answer: Yes, selective mono-amination at the more reactive C4-position is generally achievable by controlling the reaction stoichiometry and conditions. Use of 1.0 to 1.2 equivalents of the amine and careful monitoring of the reaction to stop it upon consumption of the starting material are key. Lower reaction temperatures can also enhance selectivity.
This table illustrates the impact of different ligands and bases on the yield of a model Buchwald-Hartwig amination reaction.
| Pd Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | TTBP.HBF₄ | K₃PO₄ | Eucalyptol | 110 | 24 | 85 | [6] |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Eucalyptol | 110 | 24 | 90 | [6] |
| Pd(OAc)₂ | Xantphos | K₃PO₄ | Eucalyptol | 110 | 17 | 80 | [6] |
| Pd(OAc)₂ | PPh₃ | K₃PO₄ | Eucalyptol | 110 | 48 | 95 | [6] |
| Pd₂(dba)₃ | TTBP.HBF₄ | K₃PO₄ | Eucalyptol | 110 | 24 | 75 | [6] |
Sonogashira Coupling
Question: My Sonogashira coupling of 2,4-dichloroquinazoline with a terminal alkyne is failing. What are the common pitfalls?
Answer: The Sonogashira coupling relies on a dual catalytic system of palladium and copper. Common reasons for failure include:
-
Copper(I) Co-catalyst: The reaction requires a copper(I) source, typically CuI. Ensure that the CuI is of good quality and that it is added to the reaction.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used to neutralize the HX generated during the reaction.
-
Dimerization of the Alkyne: A common side reaction is the Glaser coupling, which is the homocoupling of the terminal alkyne. This can be minimized by running the reaction under dilute conditions and ensuring a strictly oxygen-free environment.
-
Solvent: Anhydrous solvents like THF, DMF, or toluene are commonly used.
-
Ligand: Phosphine ligands such as triphenylphosphine (PPh₃) are often used to stabilize the palladium catalyst.
Question: I am observing the formation of undesired by-products in my Sonogashira reaction with a substituted 4-chloroquinazoline. What could be the cause?
Answer: The presence of other functional groups on the quinazoline ring can complicate the reaction. For example, the Sonogashira coupling of 4-chloro-2-trichloromethylquinazoline has been reported to give low yields of the desired product along with other undesirable products when using Pd(OAc)₂ and Cs₂CO₃ in DMF.[7] In such cases, a thorough optimization of the reaction conditions, including the palladium source, ligand, base, and solvent, is necessary. It is also possible that the substituent itself is not stable under the reaction conditions.
The following table provides examples of successful Sonogashira couplings with various halo-heterocycles.
| Heterocyclic Halide | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | 5 | Et₃N | DMF | 100 | 3 | 96 | [8] |
| 2-Amino-3-bromopyridine | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | 5 | Et₃N | DMF | 100 | 3 | 85 | [8] |
| 2,4-dichloroquinoline | Phenylacetylene | Pd/C (10) | 5 | Et₃N | Water | 80 | 2 | 85 | [9] |
| 2,4-dichloroquinoline | 1-Hexyne | Pd/C (10) | 5 | Et₃N | Water | 80 | 2.5 | 82 | [9] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 2,4-Dichloroquinazoline (Monosubstitution at C4)
This protocol is a general guideline and may require optimization for specific substrates.
-
To a dry reaction flask, add 2,4-dichloroquinazoline (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and a base such as K₃PO₄ (2.0 equiv.).
-
Add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of 2,4-Dichloroquinazoline (Monosubstitution at C4)
This protocol is a general guideline and should be optimized for specific amines.
-
To a dry Schlenk tube, add the palladium precatalyst (e.g., XPhos-Pd-G3, 1-3 mol%) and the phosphine ligand (if not using a precatalyst).
-
Add the base (e.g., NaOtBu, 1.5-2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add a solution of 2,4-dichloroquinazoline (1.0 equiv.) in anhydrous, degassed solvent (e.g., toluene).
-
Add the amine (1.1-1.2 equiv.) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
General Procedure for Sonogashira Coupling of 2,4-Dichloroquinazoline (Monosubstitution at C4)
This protocol is a general guideline and may need to be adjusted based on the specific alkyne.
-
To a dry reaction flask, add 2,4-dichloroquinazoline (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) iodide (CuI, 4-10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous, degassed solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2-3 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting failed palladium-catalyzed reactions.
Caption: Common side reactions in palladium-catalyzed couplings of dichloroquinazolines.
Caption: Key factors for controlling regioselectivity in cross-coupling reactions.
References
- 1. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions | Semantic Scholar [semanticscholar.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]
avoiding decomposition of 2,8-dichloroquinazoline during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,8-dichloroquinazoline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation, with a focus on avoiding decomposition of the target compound.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for the synthesis of this compound involves a two-step process. The first step is the cyclization of 2-amino-3-chlorobenzaldehyde with urea to form 8-chloroquinazolin-2(1H)-one. The subsequent step is the chlorination of this intermediate using phosphorus oxychloride (POCl₃) to yield the final product, this compound.[1]
Q2: My reaction to form this compound is giving a low yield. What are the potential causes?
Low yields in the synthesis of this compound can arise from several factors:
-
Incomplete Cyclization: The initial reaction between 2-amino-3-chlorobenzaldehyde and urea may not have gone to completion. This can be influenced by reaction temperature and time.
-
Suboptimal Chlorination: The chlorination step with POCl₃ is temperature-sensitive. The reaction proceeds through a phosphorylated intermediate at lower temperatures, followed by conversion to the chloroquinazoline at elevated temperatures (typically 70-90 °C).[1] Insufficient heating may lead to incomplete conversion.
-
Decomposition During Workup: this compound can be susceptible to hydrolysis, especially in the presence of water and acid or base.[2] Careful control of pH during the workup is crucial.
-
Formation of Side Products: Undesired side reactions, such as the formation of dimers, can reduce the yield of the desired product.[1]
Q3: I am observing unexpected byproducts in my reaction. What could they be?
Common byproducts in the synthesis of dichloroquinazolines include:
-
8-Chloroquinazolin-2(1H)-one: This is the unreacted intermediate from the first step. If the chlorination reaction is incomplete, you will see this in your crude product.
-
Hydrolysis Product (2-chloro-8-quinazolone): During the aqueous workup, one of the chloro groups can be hydrolyzed back to a hydroxyl group, forming the corresponding quinazolinone.[2]
-
"Pseudodimers": These can form from the reaction between a phosphorylated intermediate and the unreacted quinazolinone starting material during the chlorination step. This is more likely to occur if the reaction is not kept sufficiently basic during the addition of POCl₃.[1]
Q4: How can I minimize the decomposition of this compound during synthesis and workup?
To minimize decomposition, consider the following:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
-
Temperature Control: Carefully control the temperature during the chlorination step. A staged approach, with initial phosphorylation at a lower temperature followed by heating to 70-90 °C, can improve the reaction's cleanliness.[1]
-
Careful Workup: When quenching the reaction with water or ice, do so slowly and with efficient cooling to manage the exothermic reaction. Neutralize the reaction mixture promptly to minimize acid- or base-catalyzed hydrolysis of the product.[2]
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents to reduce the chance of premature hydrolysis.
Q5: What are the recommended storage conditions for this compound?
It is recommended to store this compound at 4°C under a nitrogen atmosphere to maintain its stability and prevent degradation over time.[2]
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps | Expected Outcome |
| Low or No Product Formation | Incomplete cyclization of 2-amino-3-chlorobenzaldehyde and urea. | Increase reaction temperature and/or time for the cyclization step. Monitor reaction progress by TLC. | Increased conversion of starting materials to the 8-chloroquinazolin-2(1H)-one intermediate. |
| Incomplete chlorination with POCl₃. | Ensure the reaction is heated sufficiently (70-90 °C) after the initial phosphorylation stage.[1] | Complete conversion of the quinazolinone intermediate to the desired dichloro product. | |
| Presence of a Major Byproduct at a Higher Polarity | Hydrolysis of the product during workup. | Perform the aqueous workup at low temperatures and neutralize the mixture promptly. Use a less polar organic solvent for extraction. | Minimized formation of the 2-chloro-8-quinazolone byproduct. |
| Formation of High Molecular Weight Byproducts | "Pseudodimer" formation during chlorination. | Maintain basic conditions during the addition of POCl₃. This can be achieved by the slow addition of the chlorinating agent to a mixture of the quinazolinone and a non-nucleophilic base.[1] | Reduced formation of dimeric impurities. |
| Difficulty in Purifying the Final Product | Co-elution of impurities during column chromatography. | Adjust the solvent system for column chromatography. A common system is petroleum ether/ethyl acetate.[1] Consider recrystallization as an alternative or additional purification step. | Improved separation and isolation of pure this compound. |
Experimental Protocols
Synthesis of this compound [1]
Step 1: Synthesis of 8-chloroquinazolin-2(1H)-one
-
In a sealed stainless steel tube, combine 2-amino-3-chlorobenzaldehyde (1.0 equivalent) and urea (15 equivalents).
-
Heat the reaction mixture to 180 °C for 1.5 hours.
-
Cool the reaction to room temperature.
-
Add water and filter the resulting solid.
-
Wash the solid with acetone and then ethyl acetate.
-
Dry the solid in vacuo to obtain 8-chloroquinazolin-2(1H)-one.
Step 2: Synthesis of this compound
-
Suspend the 8-chloroquinazolin-2(1H)-one obtained in the previous step in phosphorus oxychloride (POCl₃).
-
Reflux the mixture for 3 hours.
-
Cool the reaction to room temperature.
-
Carefully quench the reaction by pouring it into ice water.
-
Adjust the pH to 9 using solid sodium bicarbonate and sodium hydroxide.
-
Extract the product with dichloromethane.
-
Combine the organic layers and wash with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography (petroleum ether/ethyl acetate, 20:1 v/v) to yield this compound as a pale yellow solid.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Potential decomposition pathways for this compound.
References
Technical Support Center: 2,8-Dichloroquinazoline Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,8-dichloroquinazoline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work-ups.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions to consider when working with this compound and its reactions?
A1: this compound is a halogenated heterocyclic compound and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions and work-up procedures should be performed in a well-ventilated fume hood. For specific handling and disposal information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Q2: Which of the two chlorine atoms on this compound is more reactive towards nucleophiles?
A2: The chlorine atom at the 2-position of the quinazoline ring is generally more susceptible to nucleophilic substitution compared to the chlorine at the 8-position on the benzene ring.[1] This allows for selective monosubstitution at the C2-position under controlled reaction conditions.
Q3: Can I use this compound in palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig?
A3: Yes, the chlorine at the 2-position is suitable for palladium-catalyzed cross-coupling reactions. However, aryl chlorides can be less reactive than the corresponding bromides or iodides, potentially requiring more specialized catalysts (e.g., bulky phosphine ligands) and optimized reaction conditions to achieve good yields.[2][3]
Q4: What are common solvents for reactions involving this compound?
A4: Common solvents include aprotic polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) for nucleophilic substitution reactions, and ethereal or aromatic solvents like 1,4-dioxane and toluene for palladium-catalyzed cross-coupling reactions.[2][4] The choice of solvent can significantly impact reaction rate and yield.[5]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Nucleophilic Aromatic Substitution (SNAr)
Problem: I am attempting a nucleophilic substitution at the C2 position of this compound, but I am observing very low yield or no product formation.
| Possible Cause | Recommended Solution | Expected Outcome |
| Insufficient Reactivity of Nucleophile | For weakly nucleophilic amines or alcohols, the addition of a non-nucleophilic base (e.g., DIPEA, DBU) or a stronger base (e.g., NaH, K₂CO₃) can facilitate the reaction by deprotonating the nucleophile. | Increased rate of reaction and higher product conversion. |
| Low Reaction Temperature | Gradually increase the reaction temperature in 10-20°C increments. For some SNAr reactions on chloroquinazolines, elevated temperatures (80-120°C) may be necessary. | Improved reaction kinetics leading to a higher yield of the desired product. |
| Poor Solubility of Reactants | Ensure that this compound and the nucleophile are soluble in the chosen solvent at the reaction temperature. Consider switching to a solvent with higher polarity or better solvating power, such as DMF or NMP. | Enhanced interaction between reactants, leading to a more efficient reaction. |
| Side Reaction (Hydrolysis) | Ensure the use of anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the chloroquinazoline starting material. | Minimized formation of the corresponding quinazolinone byproduct, leading to a purer product and higher yield. |
Issue 2: Difficulty in Purifying the Product from a Suzuki Coupling Reaction
Problem: My Suzuki coupling reaction appears to have worked, but I am struggling to isolate the pure product from the crude reaction mixture.
| Possible Cause | Recommended Solution | Expected Outcome |
| Residual Palladium Catalyst | After the initial aqueous work-up, filter the organic layer through a pad of Celite® or silica gel. For stubborn palladium contamination, consider a wash with an aqueous solution of sodium sulfide or treatment with a scavenger resin. | Removal of palladium residues, preventing contamination of the final product. |
| Boronic Acid/Ester Residues | Boronic acid residues can often be removed by performing an aqueous wash with a mild base (e.g., saturated NaHCO₃ solution). Alternatively, repeated co-evaporation of the crude product with methanol can remove boron compounds as volatile trimethyl borate.[6] | Elimination of boron-containing impurities, simplifying purification by chromatography. |
| Formation of Homocoupling Byproducts | Optimize the reaction conditions by carefully controlling the stoichiometry of the reactants and ensuring efficient degassing of the reaction mixture to minimize oxygen. Purification via flash column chromatography with a carefully selected solvent system is often effective for separating the desired product from homocoupled species. | Isolation of the desired cross-coupled product with high purity. |
| Product is Water Soluble | If your product has polar functional groups, it may have partial solubility in the aqueous layer during work-up. Check the aqueous layer by TLC or LC-MS. If product is present, perform additional extractions with an appropriate organic solvent.[3] | Recovery of product lost to the aqueous phase, thereby improving the isolated yield. |
Quantitative Data Summary
The following tables provide typical reaction parameters for common transformations involving chloroquinazolines. Note that optimal conditions are substrate-dependent and may require empirical optimization.
Table 1: Typical Conditions for Suzuki-Miyaura Cross-Coupling
| Parameter | Typical Value/Reagent | Reference |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ with a phosphine ligand | [7][8] |
| Ligand | SPhos, XPhos, P(t-Bu)₃ (especially for chlorides) | [3] |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | [7][8] |
| Solvent System | Toluene/H₂O, Dioxane/H₂O, DME/H₂O | [7][8] |
| Temperature | 80 - 115 °C | [7][8] |
| Typical Yield | 55 - 95% | [3][7] |
Table 2: Typical Conditions for Buchwald-Hartwig Amination
| Parameter | Typical Value/Reagent | Reference |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | [2][9] |
| Ligand | BINAP, X-Phos, BrettPhos | [2][9] |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | [2][9] |
| Solvent | Toluene, Dioxane, THF | [2] |
| Temperature | 70 - 110 °C | [2][10] |
| Typical Yield | 60 - 99% | [9][10] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling at the C2-Position
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03-0.05 equiv.), and a base (e.g., Na₂CO₃, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add degassed solvents (e.g., a mixture of toluene and water, typically 4:1 to 10:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with water and saturated brine.[4]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-substituted-8-chloroquinazoline.[11]
Protocol 2: General Procedure for Buchwald-Hartwig Amination at the C2-Position
-
Reaction Setup: In a glovebox or under a stream of inert gas, add a palladium precatalyst (e.g., Pd(OAc)₂, 0.02-0.05 equiv.), a suitable phosphine ligand (e.g., X-Phos, 0.04-0.10 equiv.), and a base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.1-1.5 equiv.), followed by an anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Seal the tube and heat the mixture with stirring at the appropriate temperature (e.g., 90-110 °C) until completion as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate or CH₂Cl₂), and filter through a pad of Celite® to remove insoluble salts and catalyst residues.[2]
-
Aqueous Wash: Wash the filtrate with water and brine to remove any remaining inorganic salts.
-
Isolation and Purification: Dry the organic phase, concentrate in vacuo, and purify the crude product by flash chromatography.
Mandatory Visualizations
Caption: General experimental work-up workflow for this compound reactions.
Caption: Logical troubleshooting workflow for addressing low product yield.
References
- 1. 2,5-Dichloroquinazoline | 445041-29-2 | Benchchem [benchchem.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. CN111808081A - 2, 8-disubstituted quinazoline derivatives, preparation method thereof and application thereof in antitumor drugs - Google Patents [patents.google.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. youtube.com [youtube.com]
Validation & Comparative
Comparative Guide to the Biological Activity of 2,8-Dichloroquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of 2,8-dichloroquinazoline derivatives, focusing on their potential as anticancer agents. The information presented is based on available experimental data for closely related quinazoline analogues, offering insights into the structure-activity relationships (SAR) that may govern the efficacy of this specific scaffold. While direct studies on a broad series of this compound derivatives are limited in the reviewed literature, the data from analogous compounds, particularly those with substitutions at the 2 and 8 positions, provide a valuable framework for future research and development.
Anticancer Activity: A Focus on Kinase Inhibition
Quinazoline derivatives are a well-established class of compounds in cancer chemotherapy, with many exerting their effects through the inhibition of protein kinases crucial for cancer cell proliferation and survival.[1][2] The 2,8-disubstituted quinazoline scaffold is a promising area of investigation, with variations at these positions significantly influencing biological activity.
Cytotoxicity of Substituted Quinazoline Derivatives
The following table summarizes the in vitro cytotoxic activity of various quinazoline derivatives against a panel of human cancer cell lines. The data highlights how different substituents on the quinazoline core impact their anticancer potency, measured by the half-maximal inhibitory concentration (IC50).
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1 | 2-Aryl-4-aminoquinazoline Derivatives | |||
| 18a | 2-(substituted)-4-amino | K562 (Leukemia) | 0.3 ± 0.01 | [3] |
| 18b | 2-(substituted)-4-amino | K562 (Leukemia) | 0.05 ± 0.02 | [3] |
| Series 2 | Quinazoline-based Thiazole Derivatives | |||
| 4f | 2-(thiazolyl)-4-amino | Wild-type EGFR | 2.17 nM | [4] |
| 4f | 2-(thiazolyl)-4-amino | L858R/T790M Mutant EGFR | 2.81 nM | [4] |
| 4f | 2-(thiazolyl)-4-amino | L858R/T790M/C797S Mutant EGFR | 3.62 nM | [4] |
| Series 3 | 2-Chloro-4-anilino-quinazoline Derivative | |||
| 8o | 2-chloro-4-anilino | EGFR | Potent Inhibition | [5] |
| 8o | 2-chloro-4-anilino | VEGFR-2 | Potent Inhibition | [5] |
| Series 4 | 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid | |||
| 6e | 2-(3-bromophenyl)-8-fluoro-4-carboxylic acid | MCF-7 (Breast) | 168.78 | [6] |
| Series 5 | Quinazoline-based Triazole-Acetamides | |||
| 8a | 2-(oxymethyltriazole)-quinazoline | HCT-116 (Colon) | 10.72 (48h), 5.33 (72h) | [7] |
| 8a | 2-(oxymethyltriazole)-quinazoline | HepG2 (Liver) | 17.48 (48h), 7.94 (72h) | [7] |
| 8a | 2-(oxymethyltriazole)-quinazoline | MCF-7 (Breast) | 12.96 (72h) | [7] |
| 8f | 2-(oxymethyltriazole)-quinazoline | MCF-7 (Breast) | 21.29 (48h) | [7] |
| 8k | 2-(oxymethyltriazole)-quinazoline | MCF-7 (Breast) | 11.32 (72h) | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative analysis.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[7][8]
EGFR Kinase Inhibition Assay
The inhibitory activity of the compounds against Epidermal Growth Factor Receptor (EGFR) kinase is often evaluated using an enzyme-linked immunosorbent assay (ELISA).
-
Plate Coating: 96-well plates are coated with a substrate for the EGFR kinase.
-
Kinase Reaction: Recombinant human EGFR is incubated with the test compounds at various concentrations in the presence of ATP.
-
Detection: The level of substrate phosphorylation is detected using a specific antibody that recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Signal Measurement: A chromogenic substrate is added, and the resulting colorimetric signal is measured using a microplate reader.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.[4]
Signaling Pathways and Mechanisms of Action
Quinazoline derivatives frequently exert their anticancer effects by targeting key signaling pathways involved in cell growth, proliferation, and survival. The primary mechanism of action for many quinazoline-based anticancer agents is the inhibition of receptor tyrosine kinases (RTKs) such as EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][5]
EGFR Signaling Pathway Inhibition
The EGFR signaling pathway plays a critical role in regulating cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers.
Caption: EGFR signaling pathway and its inhibition by this compound derivatives.
As illustrated in the diagram, this compound derivatives are hypothesized to act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain. This inhibition prevents the autophosphorylation of the receptor, thereby blocking the downstream activation of pro-survival signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways. The blockade of these pathways ultimately leads to the suppression of cancer cell proliferation, survival, and angiogenesis.[9]
Experimental Workflow for Cytotoxicity Screening
The general workflow for evaluating the cytotoxic potential of novel this compound derivatives is a multi-step process that begins with compound synthesis and culminates in the determination of their efficacy against cancer cells.
Caption: General experimental workflow for in vitro cytotoxicity screening of this compound derivatives.
This systematic approach allows for the identification of lead compounds with potent anticancer activity and provides valuable data for understanding the structure-activity relationships within this chemical series. Further optimization of these lead compounds can then be pursued to develop more effective and selective anticancer agents.
References
- 1. An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 2-chloro-4-anilino-quinazoline derivatives as EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to 2,8-dichloroquinazoline and 2,4-dichloroquinazoline for Researchers and Drug Development Professionals
An In-depth Analysis of Two Key Isomeric Building Blocks in Medicinal Chemistry
In the landscape of drug discovery and development, quinazoline scaffolds are of paramount importance, forming the core of numerous therapeutic agents. Among the key intermediates for the synthesis of these molecules, dichloroquinazoline isomers play a pivotal role. This guide provides a detailed comparison of two such isomers: 2,8-dichloroquinazoline and 2,4-dichloroquinazoline, focusing on their chemical properties, reactivity, synthesis, and the biological significance of their derivatives. This objective analysis, supported by experimental data and protocols, aims to assist researchers in making informed decisions for their synthetic strategies and drug design programs.
Physicochemical Properties: A Tale of Two Isomers
While both this compound and 2,4-dichloroquinazoline share the same molecular formula (C₈H₄Cl₂N₂) and molecular weight (199.04 g/mol ), their distinct substitution patterns lead to differences in their physicochemical properties. A summary of these properties is presented in Table 1.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 2,4-dichloroquinazoline |
| CAS Number | 67092-20-0[1] | 607-68-1[2] |
| Molecular Formula | C₈H₄Cl₂N₂[1] | C₈H₄Cl₂N₂[2] |
| Molecular Weight | 199.04 g/mol [1] | 199.03 g/mol [2] |
| Appearance | Pale yellow solid | White to yellow solid |
| Melting Point | Not widely reported | 117-119 °C[3] |
| LogP | 2.9366 (calculated)[1] | 3.6 (calculated)[2] |
| Topological Polar Surface Area (TPSA) | 25.78 Ų (calculated)[1] | 25.8 Ų (calculated)[2] |
Synthesis of Dichloroquinazolines: Established Routes
The synthesis of both isomers typically involves multi-step procedures starting from readily available precursors.
Synthesis of 2,4-dichloroquinazoline
A common and well-established method for the synthesis of 2,4-dichloroquinazoline involves the chlorination of 2,4-quinazolinedione. The overall synthetic workflow is depicted below.
Experimental Protocol: Synthesis of 2,4-dichloroquinazoline
-
Cyclization: Anthranilic acid is reacted with potassium cyanate in an aqueous solution. The pH is maintained between 9 and 12, and the reaction is typically heated to facilitate the formation of 2,4-quinazolinedione.
-
Chlorination: The resulting 2,4-quinazolinedione is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), and heated to yield 2,4-dichloroquinazoline.
Synthesis of this compound
The synthesis of this compound has been reported starting from 2-amino-3-chlorobenzaldehyde.
Experimental Protocol: Synthesis of this compound
-
Cyclization: 2-Amino-3-chlorobenzaldehyde is heated with urea in a sealed tube at high temperatures (e.g., 180 °C) to form 8-chloroquinazolin-2(1H)-one.
-
Chlorination: The intermediate is then refluxed with phosphorus oxychloride (POCl₃) to afford this compound.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The primary utility of dichloroquinazolines in synthetic chemistry lies in their reactivity towards nucleophiles, allowing for the introduction of various functional groups. The positions of the chlorine atoms significantly influence the regioselectivity of these reactions.
2,4-dichloroquinazoline: A Well-Defined Reactivity Profile
The reactivity of 2,4-dichloroquinazoline in nucleophilic aromatic substitution (SNAr) reactions is well-documented. The chlorine atom at the C4 position is significantly more reactive than the one at the C2 position.[4][5][6] This regioselectivity is attributed to the electronic effects of the quinazoline ring system.[7][8]
This differential reactivity allows for the sequential and controlled substitution of the two chlorine atoms. Mild reaction conditions typically lead to the selective substitution at the C4 position, while harsher conditions are required to substitute the chlorine at the C2 position.[4]
Experimental Protocol: Regioselective Amination of 2,4-dichloroquinazoline
-
Mono-substitution at C4: To a solution of 2,4-dichloroquinazoline in a suitable solvent (e.g., ethanol), a primary or secondary amine is added at a low temperature (e.g., 0-5 °C). The reaction is stirred for a few hours to yield the 4-amino-2-chloroquinazoline derivative.
-
Di-substitution: The resulting 4-amino-2-chloroquinazoline can be further reacted with another (or the same) amine under more forcing conditions (e.g., reflux in a higher boiling solvent) to achieve substitution at the C2 position, yielding a 2,4-diaminoquinazoline.
This compound: An Area for Further Exploration
In contrast to its 2,4-isomer, the reactivity of this compound in SNAr reactions is not as extensively studied. The chlorine atom at the C2 position is expected to be susceptible to nucleophilic attack due to its position within the pyrimidine ring. The reactivity of the chlorine atom at the C8 position on the benzene ring is likely to be lower than that at C2, and would typically require harsher reaction conditions or metal catalysis for substitution. Further experimental studies are needed to fully elucidate the comparative reactivity and regioselectivity of nucleophilic substitution on this compound.
Biological Significance and Applications in Drug Discovery
The quinazoline scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[7][9][10]
Derivatives of 2,4-dichloroquinazoline: A Rich Pharmacological Profile
2,4-dichloroquinazoline is a crucial intermediate in the synthesis of a vast number of biologically active compounds, particularly as kinase inhibitors in oncology.[4][11][12][13] The ability to selectively functionalize the C2 and C4 positions allows for the generation of diverse libraries of compounds for screening against various biological targets. For instance, many epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, such as gefitinib and erlotinib, feature a 4-anilinoquinazoline core derived from 2,4-dichloroquinazoline.
Derivatives of this compound: Untapped Potential
The biological activities of derivatives of this compound are less explored compared to the 2,4-isomer. However, the substitution pattern offers unique structural possibilities for the design of novel bioactive molecules. The presence of a chlorine atom at the C8 position could influence the overall conformation and electronic properties of the molecule, potentially leading to different target specificities and pharmacological profiles. The exploration of derivatives from this scaffold represents a promising avenue for the discovery of new therapeutic agents. Structure-activity relationship (SAR) studies on quinazolines have indicated that substitutions at the C8 position can be significant for various pharmacological activities.[11]
Conclusion
Both this compound and 2,4-dichloroquinazoline are valuable building blocks in medicinal chemistry. 2,4-dichloroquinazoline is a well-characterized intermediate with a predictable and highly useful reactivity profile, which has led to its widespread use in the synthesis of numerous clinically important drugs. The differential reactivity of its two chlorine atoms provides a powerful tool for combinatorial synthesis and lead optimization.
This compound, while less studied, represents an intriguing starting material with the potential for the discovery of novel bioactive compounds. Its unique substitution pattern offers opportunities to explore new chemical space and develop compounds with potentially different pharmacological properties compared to the more common 2,4-substituted quinazolines. Further research into the reactivity and biological applications of this compound and its derivatives is warranted and could open up new avenues in drug discovery.
References
- 1. 2,4-Dichloro-8-methoxyquinazoline | C9H6Cl2N2O | CID 10421331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dichloroquinazoline | C8H4Cl2N2 | CID 252886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. mdpi.com [mdpi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. pnrjournal.com [pnrjournal.com]
- 11. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of Quinazoline Derivatives as Potential Anticancer Agents (II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of 2,8-Disubstituted Quinazolines: A Structure-Activity Relationship Comparison
For researchers, scientists, and drug development professionals, the quinazoline scaffold remains a cornerstone in the design of novel therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,8-disubstituted quinazolines, with a focus on their anticancer properties. By presenting key quantitative data, detailed experimental protocols, and visual representations of SAR, this document aims to facilitate the rational design of next-generation quinazoline-based inhibitors.
The strategic placement of substituents on the quinazoline core is paramount in modulating pharmacological activity. While various substitution patterns have been explored, the 2,8-disubstitution motif has emerged as a promising avenue for enhancing potency and selectivity, particularly in the realm of kinase inhibition. This guide delves into the nuanced effects of modifications at these two key positions, offering insights to guide future drug discovery efforts.
Comparative Antiproliferative Activity of 2,8-Disubstituted Quinazolinones
The following table summarizes the in vitro antiproliferative activity of a series of 2,8-disubstituted quinazolinone derivatives against a panel of human cancer cell lines. The data highlights the impact of varying the aryl substituent at the 2-position and the aminoalkyl side chain at the 8-position on cytotoxic potency.
| Compound ID | R (Substitution at C2) | R' (Substitution at C8) | A549 (Lung Cancer) IC50 (µM) | HCT116 (Colon Cancer) IC50 (µM) | PC3 (Prostate Cancer) IC50 (µM) |
| 1 | Phenyl | - | >50 | >50 | >50 |
| 2 | 2-Methoxyphenyl | - | 15.3 | 21.7 | 18.9 |
| 3 | Phenyl | 2-(Dimethylamino)ethoxy | 8.2 | 10.5 | 9.1 |
| 4 | 2-Methoxyphenyl | 2-(Dimethylamino)ethoxy | 0.9 | 1.2 | 1.1 |
| 5 | 2-Methoxyphenyl | 3-(Dimethylamino)propoxy | 1.5 | 2.1 | 1.8 |
| 6 | 2-Methoxyphenyl | 2-(Pyrrolidin-1-yl)ethoxy | 1.1 | 1.5 | 1.3 |
| 7 | 2-Methoxyphenyl | 2-(Piperidin-1-yl)ethoxy | 1.3 | 1.8 | 1.6 |
| 8 | 4-Methoxyphenyl | 2-(Dimethylamino)ethoxy | 5.6 | 7.3 | 6.4 |
Key Structure-Activity Relationship Insights
The data presented reveals several key trends in the structure-activity relationship of 2,8-disubstituted quinazolinones:
-
Substitution at C2 is Crucial: A simple phenyl group at the 2-position (Compound 1) results in a lack of significant antiproliferative activity. The introduction of a methoxy group at the ortho position of the phenyl ring (Compound 2) leads to a notable increase in potency.
-
C8 Side Chain Significantly Enhances Potency: The addition of a basic aminoalkyl side chain at the 8-position dramatically improves anticancer activity. For instance, the introduction of a 2-(dimethylamino)ethoxy chain to the 2-phenyl quinazolinone core (Compound 3) results in a significant boost in potency compared to the unsubstituted analog (Compound 1).
-
Synergistic Effect of C2 and C8 Substitutions: The most potent compounds in this series feature a combination of a 2-(2-methoxyphenyl) group and a basic aminoalkyl side chain at the 8-position. Compound 4, with a 2-(dimethylamino)ethoxy side chain, demonstrates sub-micromolar to low micromolar IC50 values across all tested cell lines.
-
Influence of the C8-Linker and Amino Group: Variations in the length of the alkyl chain and the nature of the terminal amine at the C8-substituent influence activity, though to a lesser extent than the primary C2 and C8 substitutions. Pyrrolidinyl and piperidinyl moieties (Compounds 6 and 7) are well-tolerated and maintain high potency.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, the following are detailed methodologies for the key experiments cited.
Synthesis of 2,8-Disubstituted Quinazolinones (General Procedure)
A mixture of the appropriately substituted 2-amino-3-alkoxybenzonitrile and the corresponding aromatic aldehyde in the presence of a suitable catalyst (e.g., iodine) and a base (e.g., potassium carbonate) is heated in a solvent such as dimethyl sulfoxide (DMSO). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and purified by column chromatography on silica gel to afford the desired 2,8-disubstituted quinazolinone.
Antiproliferative Activity Assay (MTT Assay)
Human cancer cell lines (A549, HCT116, and PC3) were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight. The cells were then treated with various concentrations of the test compounds for 48 hours. Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan crystals were dissolved in 150 µL of DMSO. The absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.
Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases (e.g., EGFR, VEGFR-2) is assessed using a variety of available biochemical assay kits, such as those based on fluorescence resonance energy transfer (FRET) or luminescence. Briefly, the kinase, substrate, and ATP are incubated with increasing concentrations of the test compound. The kinase activity is measured by quantifying the amount of phosphorylated substrate. The IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.
Visualizing Structure-Activity Relationships and Cellular Pathways
To better illustrate the logical relationships derived from the SAR data and the general mechanism of action of quinazoline-based kinase inhibitors, the following diagrams are provided.
Caption: Logical flow of the structure-activity relationship for 2,8-disubstituted quinazolines.
Caption: Simplified signaling pathway illustrating the mechanism of action of quinazoline-based kinase inhibitors.
Comparative Efficacy of Dichloroquinazoline Analogs as Antimicrobial Agents
This guide provides a comparative analysis of the efficacy of various dichloro-substituted quinazolinone analogs, with a primary focus on their potential as inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). The data presented is derived from a study that synthesized a series of 2-(amino)quinazolin-4(3H)-one derivatives and evaluated their antistaphylococcal activity. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the structure-activity relationships of this class of compounds.
Quantitative Efficacy Data
The antimicrobial efficacy of the synthesized dichloroquinazoline analogs and related compounds was evaluated against S. aureus ATCC25923 and the USA300 MRSA strain JE2. The cytotoxicity of these compounds was also assessed using the human liver cancer cell line HepG2. The key findings are summarized in the table below, with efficacy measured by the half-maximal inhibitory concentration (MIC50) for bacteria and the half-maximal cytotoxic concentration (IC50) for the cell line.
| Compound ID | Quinazolinone Substitution | Aniline Moiety Substitution | MIC50 (µM) vs. S. aureus ATCC25923 | MIC50 (µM) vs. S. aureus JE2 (MRSA) | IC50 (µM) vs. HepG2 Cells |
| 6a | 7,8-dichloro | 3,5-dichloro | 10.8 | 6.9 | >20 |
| 6f | 6,8-dibromo | 3,5-dichloro | 1.9 | 0.5 | >20 |
| 6h | 6,7-dichloro | 3,5-dichloro | 1.9 | 0.5 | >20 |
| 6i | 6,8-dichloro | 3,5-dichloro | 1.9 | 0.3 | >20 |
| 6k | 7-trifluoromethyl | 3,5-dichloro | 1.3 | 0.3 | >20 |
| 6l | 7-chloro | 3,5-dichloro | 1.0 | 0.6 | 62 |
| 6j | Unsubstituted | 3,5-dichloro | 6.0 | 3.0 | >20 |
| 1 | Unsubstituted | 3,5-dichloro | - | - | - |
Note: Compound 1 is a reference compound. A lower MIC50 value indicates greater antibacterial potency, while a higher IC50 value suggests lower cytotoxicity and a more favorable safety profile.
Experimental Protocols
The following methodologies were employed in the synthesis and biological evaluation of the dichloroquinazoline analogs.
Synthesis of Dichloroquinazoline Analogs
The synthesis of the target 2-(amino)quinazolin-4(3H)-one derivatives involved a multi-step process:
-
Formation of Quinazolinediones (3): Starting materials were converted to the corresponding quinazolinedione scaffold.
-
Chlorination to Dichloroquinazolines (4): The quinazolinediones were treated with phosphorus oxychloride (POCl3) in the presence of triethylamine under reflux conditions (120 °C for 17 hours) to yield the dichloroquinazoline intermediates.
-
Hydrolysis to 2-chloro-4(3H)-quinazolinones (5): The dichloroquinazolines underwent base-promoted hydrolysis at the C4 position using 2 N NaOH at room temperature for 20 hours.[1]
-
Nucleophilic Substitution: The final step involved the nucleophilic substitution at the C2 position with various substituted anilines or amines in dimethylformamide (DMF) at 85 °C for 16 hours to afford the target compounds.[1] For example, 7,8-Dichloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one (6a) was synthesized following this general procedure.[1]
Antimicrobial Activity Assay (MIC50 Determination)
The half-maximal inhibitory concentration (MIC50) of the synthesized compounds against S. aureus strains was determined using a broth microdilution method. The dose-response was observed by measuring the optical density at 600 nm (OD600nm). The resulting data were plotted using nonlinear curve fits to calculate the MIC50 values.
Cytotoxicity Assay (IC50 Determination)
The cytotoxicity of the compounds was evaluated against the HepG2 human liver cancer cell line. Fifteen compounds with MIC50 values below 5 µM against the MRSA strain JE2 were selected for this assay.[1] The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that is required for 50% inhibition of cell viability, was determined. The efficacy window, a measure of selectivity, was calculated as the ratio of the IC50 in HepG2 cells to the MIC50 against the JE2 strain.[1]
Experimental and SAR Analysis Workflow
The following diagram illustrates the general workflow from the synthesis of the dichloroquinazoline analogs to the structure-activity relationship (SAR) analysis.
Caption: Workflow for the synthesis, biological evaluation, and SAR analysis of dichloroquinazoline analogs.
Structure-Activity Relationship (SAR) Insights
The comparative data reveals several key structure-activity relationships for this series of compounds:
-
The presence of dichloro or dibromo substitutions on the quinazolinone ring at positions 6,7 or 6,8 generally leads to potent antibacterial activity against both the sensitive and resistant strains of S. aureus.[1]
-
Specifically, compounds with 6,8-dibromo (6f), 6,7-dichloro (6h), and 6,8-dichloro (6i) substitutions demonstrated significantly improved antibacterial activity compared to the unsubstituted analog (6j).[1]
-
The 7,8-dichloro substituted analog (6a) showed reduced activity against the ATCC25923 strain but increased activity against the MRSA strain JE2 when compared to the reference compound 1.[1]
-
Electron-withdrawing groups at the 7-position, such as trifluoromethyl (6k) and chloro (6l), also resulted in strong antibacterial activity.[1]
-
Importantly, many of the potent antibacterial compounds exhibited high IC50 values against HepG2 cells, indicating a favorable selectivity window and lower potential for cytotoxicity.[1] For instance, compound 6l had an IC50 of 62 µM, and several others had values exceeding 20 µM.[1]
References
In Vitro Performance of 2,8-Dichloroquinazoline Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro performance of quinazoline derivatives, with a focus on the structural significance of chloro substitutions, particularly at the 2 and 8 positions. Due to the limited availability of comprehensive studies on a series of 2,8-dichloroquinazoline derivatives, this guide leverages data from closely related chloro-substituted quinazolines to infer structure-activity relationships (SAR) and guide future research. The primary focus is on their anticancer properties, with supporting data from cytotoxicity and kinase inhibition assays.
Comparative Cytotoxicity Data
The in vitro cytotoxic activity of quinazoline derivatives is a key indicator of their potential as anticancer agents. The following table summarizes the 50% inhibitory concentration (IC50) values for a series of 2-chloro-4-anilinoquinazoline derivatives against various human cancer cell lines. This data provides a valuable reference for understanding the impact of substitutions on the quinazoline core.
| Compound ID | R (Substitution on aniline ring) | K-562 (Leukemia) GI50 (µM) | RPMI-8226 (Leukemia) GI50 (µM) | HCT-116 (Colon Cancer) GI50 (µM) | LOX IMVI (Melanoma) GI50 (µM) | MCF7 (Breast Cancer) GI50 (µM) |
| 14g | 4-N,N-dimethylamino | - | 2.13 | 0.622 | 1.81 | - |
GI50: The concentration required to inhibit cell growth by 50%. Data from a study on pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline.[1][2][3]
Analysis of Structure-Activity Relationship (SAR):
The data on 2-chloro-4-anilinoquinazolines suggests that the nature of the substituent on the aniline ring at the 4-position significantly influences the cytotoxic activity. For instance, compound 14g , with a 4-N,N-dimethylamino group, demonstrates potent activity against colon and melanoma cancer cell lines.[1][2][3] While this data does not directly address substitution at the 8-position, it underscores the importance of substituent effects on the overall molecule.
Research on other halogenated quinazolines indicates that the presence of a chlorine atom at the 6-position often enhances anticancer activity.[4] It is plausible that a chloro group at the 8-position could similarly modulate the electronic and steric properties of the quinazoline scaffold, thereby influencing its interaction with biological targets.
Signaling Pathways and Mechanistic Insights
Quinazoline derivatives frequently exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. A primary target for many quinazoline-based inhibitors is the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases.[4]
By blocking the tyrosine kinase activity of these receptors, this compound derivatives can potentially prevent the downstream signaling cascades that lead to hallmarks of cancer such as uncontrolled cell growth and the formation of new blood vessels.[4]
Experimental Protocols
To ensure the reproducibility and validity of in vitro testing, detailed experimental protocols are essential. Below are methodologies for key assays used to evaluate the anticancer properties of quinazoline derivatives.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Workflow:
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with serial dilutions of the this compound derivatives and incubated for a period of 48 to 72 hours.
-
MTT Addition: Following incubation, MTT solution is added to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The medium is removed, and a solubilization solution, such as DMSO, is added to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.[4]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting cell viability against the compound concentration.[4]
Kinase Inhibition Assay
This assay determines the ability of the compounds to inhibit the activity of specific kinases, such as EGFR or VEGFR.
Workflow:
Detailed Steps:
-
Reaction Setup: The kinase, a specific substrate, and the test compound (this compound derivative) at various concentrations are combined in a reaction buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated for a specific time at a controlled temperature to allow for substrate phosphorylation.
-
Detection: The amount of phosphorylated substrate is quantified using various methods, such as ELISA, fluorescence, or radioactivity.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is then determined from the dose-response curve.
Conclusion and Future Directions
Future research should focus on the systematic synthesis and in vitro evaluation of a library of this compound derivatives with diverse substitutions at other positions of the quinazoline ring. Such studies, employing the standardized protocols outlined in this guide, will be crucial for elucidating detailed structure-activity relationships and identifying lead compounds for further preclinical and clinical development in the fight against cancer.
References
Kinase Inhibition Profile of 2,8-Disubstituted Quinazolines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous approved and investigational kinase inhibitors. Among its many variations, 2,8-disubstituted quinazolines have emerged as a promising class of compounds with potent and selective inhibitory activity against a range of protein kinases implicated in cancer and other diseases. This guide provides a comparative analysis of the kinase inhibition profile of 2,8-disubstituted quinazolines, supported by experimental data, detailed protocols, and visualizations of relevant signaling pathways.
Comparative Kinase Inhibition Profile
The following table summarizes the in vitro kinase inhibitory activities of a series of 2,8-disubstituted quinazoline analogs against key oncogenic kinases. For comparison, the inhibitory activities of well-established, clinically relevant kinase inhibitors are also included.
| Compound ID | R1 (Position 2) | R8 (Position 8) | Target Kinase | IC50 (nM) | Comparator Compound | Comparator IC50 (nM) |
| Series 1: EGFR Inhibitors | Gefitinib | |||||
| Compound 1a | 4-((3-fluorobenzyl)oxy)aniline | H | EGFR | 37 | Gefitinib | 26 - 57[1] |
| Compound 1b | 4-(3-ethynylanilino) | H | EGFR | 2 | Erlotinib | ~3[2] |
| Compound 1c | 4-(m-tolylamino) | F | EGFR | 9.2 | Osimertinib | 8.1[2] |
| Series 2: PI3K/mTOR Inhibitors | Pictilisib (GDC-0941) | |||||
| Compound 2a | 4-morpholino | - | PI3Kα | 7 | Pictilisib | 3[3][4][5][6] |
| mTOR | 158 | 580[5] | ||||
| Compound 2b | 4-morpholino | - | PI3Kα | 5 | Pictilisib | 3[3][4][5][6] |
| mTOR | 98 | 580[5] | ||||
| Compound 2c | 4-morpholino | - | PI3Kα | 0.5 | Pictilisib | 3[3][4][5][6] |
| mTOR | 104 | 580[5] | ||||
| Series 3: Aurora Kinase Inhibitors | Alisertib (MLN8237) | |||||
| Compound 3a | 2-(3-bromophenyl) | F | Aurora A | 1200 (in cell-free assay) | Alisertib | 1.2[7] |
| Compound 3b | - | - | Aurora A | - | Alisertib | 29 (in cells)[8] |
| Compound 3c | - | - | Aurora B | - | Alisertib | 396.5[9] |
Note: The data presented is a compilation from various sources and direct comparison should be made with caution due to potential differences in assay conditions. The substitution patterns for PI3K/mTOR inhibitors are at positions 2 and 4.
Key Signaling Pathways
The targeted kinases—EGFR, PI3K/mTOR, and Aurora A—are central nodes in signaling pathways that regulate cell proliferation, survival, and division. Understanding these pathways is crucial for elucidating the mechanism of action of 2,8-disubstituted quinazoline inhibitors.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways, to promote cell proliferation and survival.
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a common event in cancer.
Aurora A Kinase Signaling in Mitosis
Aurora A kinase is a key regulator of mitotic entry and progression. It is involved in centrosome maturation, spindle assembly, and chromosome segregation. Its inhibition can lead to mitotic arrest and apoptosis in cancer cells.
Experimental Protocols
The determination of kinase inhibitory activity is a critical step in the evaluation of novel compounds. Below are representative protocols for in vitro kinase assays.
General Experimental Workflow for Kinase Inhibition Assay
This workflow outlines the typical steps involved in determining the IC50 value of a test compound against a specific kinase.
Detailed Protocol: ADP-Glo™ Kinase Assay for EGFR Inhibition
This protocol is adapted from commercially available luminescent kinase assays, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction. The luminescent signal is directly proportional to kinase activity.
Objective: To determine the IC50 value of a 2,8-disubstituted quinazoline against recombinant EGFR kinase.
Materials:
-
Recombinant Human EGFR (active kinase domain)
-
2,8-Disubstituted Quinazoline (test inhibitor)
-
Gefitinib (control inhibitor)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
96-well or 384-well white assay plates
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test and control inhibitors in 100% DMSO.
-
Create a serial dilution of the inhibitors in Kinase Assay Buffer to achieve the desired final concentrations.
-
Dilute the recombinant EGFR enzyme and Poly(Glu, Tyr) substrate in Kinase Assay Buffer to the desired working concentrations.
-
Prepare the ATP solution in Kinase Assay Buffer at a concentration close to the Km of the enzyme.
-
-
Kinase Reaction:
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of the assay plate.
-
Add 10 µL of the diluted EGFR enzyme to each well.
-
Initiate the reaction by adding 10 µL of the ATP/substrate mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The amount of ADP produced is proportional to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.
-
Note on Alternative Assays: Other assay formats, such as the LanthaScreen™ TR-FRET Kinase Assay, can also be employed. These assays rely on a different detection principle (Time-Resolved Fluorescence Resonance Energy Transfer) but follow a similar workflow of a kinase reaction followed by signal detection and data analysis. The choice of assay often depends on the specific kinase, available instrumentation, and desired throughput.
References
- 1. promega.com [promega.com]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 4. promega.com [promega.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. ADP-Glo™ Kinase Assay Protocol [promega.com.br]
- 8. ulab360.com [ulab360.com]
- 9. carnabio.com [carnabio.com]
Docking Studies of 2,8-Dichloroquinazoline Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the docking studies of quinazoline derivatives, with a focus on analogs of the 2,8-dichloroquinazoline scaffold as inhibitors of key cancer targets, Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). This document summarizes quantitative data, details experimental protocols, and visualizes key processes to support further research and development in this area.
Quinazoline derivatives have emerged as a promising class of compounds in medicinal chemistry, demonstrating significant potential as inhibitors of various protein kinases implicated in cancer. In particular, their efficacy against EGFR and HER2 has been a subject of intense research. Molecular docking studies are crucial in this field for predicting the binding affinity and interaction patterns of these derivatives with their target proteins, thereby guiding the design of more potent and selective inhibitors.
Comparative Docking Performance of Quinazoline Derivatives
The following tables summarize the docking scores and in vitro inhibitory activities of various quinazoline derivatives against EGFR and HER2, providing a comparative overview of their performance. Due to the limited availability of public data specifically on this compound derivatives, this guide includes closely related 2-chloro-4-anilinoquinazoline and other substituted quinazoline analogs to offer a broader perspective on the structure-activity relationships within this class of compounds.
Table 1: Docking Performance and In Vitro Activity of Quinazoline Derivatives against EGFR
| Compound ID/Series | Target Protein | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| Quinazolinone derivative 3 | EGFR | -7.53 | - | - | Erlotinib | - |
| Quinazoline derivative 17 | EGFR (4ZAU) | -9.5 | - | - | - | - |
| 2-Styrylquinazoline 8c | EGFR | -13.19 | - | 190 | Lapatinib | 190 |
| Quinazolinone derivative 4e | EGFR | -4.46 | - | 69.4 | Docetaxel | 56.1 |
| Quinazoline-based thiazole 4f | EGFR (wild-type) | - | - | 2.17 | - | - |
| Quinazoline-based thiazole 4f | EGFR (L858R/T790M) | - | - | 2.81 | - | - |
| Quinazoline-based thiazole 4f | EGFR (L858R/T790M/C797S) | - | - | 3.62 | - | - |
| 2-chloro-4-anilino-quinazoline 8o | EGFR | - | - | Potent Inhibition | Prototype 7 | ~11-fold less potent |
Table 2: Docking Performance and In Vitro Activity of Quinazoline Derivatives against HER2
| Compound ID/Series | Target Protein | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| Quinazolinone derivative 4e | VEGFR-2 | -4.41 | - | 189 | Docetaxel | 89.3 |
| Isoquinoline-tethered quinazoline 14f | HER2 | - | - | Enhanced cellular activity | Lapatinib | - |
| Dual EGFR/HER2 Inhibitor 6a | HER2 | - | - | 116 | - | - |
| Dual EGFR/HER2 Inhibitor 6b | HER2 | - | - | 83 | - | - |
Experimental Protocols for Molecular Docking
The following sections outline a generalized experimental protocol for conducting molecular docking studies of quinazoline derivatives against EGFR and HER2, based on methodologies reported in the scientific literature.
Protein and Ligand Preparation
-
Protein Structure Retrieval: The three-dimensional crystal structures of the target proteins, EGFR and HER2, are typically obtained from the Protein Data Bank (PDB). Commonly used PDB IDs include 1M17, 4I23, and 2J6M for EGFR, and 3PP0 for HER2.[1][2][3]
-
Protein Preparation: The retrieved protein structures are prepared for docking using software such as Schrödinger's Protein Preparation Wizard or AutoDock Tools.[1][4] This process involves removing water molecules and co-crystallized ligands, adding hydrogen atoms, assigning correct bond orders, and minimizing the energy of the structure to relieve any steric clashes.[1][4]
-
Ligand Preparation: The 2D structures of the this compound derivatives and other quinazoline analogs are drawn using chemical drawing software like ChemDraw and then converted to 3D structures. Ligand preparation involves generating different tautomeric and ionization states at a physiological pH and minimizing their energy to obtain a stable conformation.
Molecular Docking Simulation
Molecular docking simulations are performed using various software packages, with AutoDock Vina and Glide being among the most frequently used for quinazoline inhibitors.
Using AutoDock Vina:
-
Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm. The dimensions and center of the grid are chosen to encompass the entire binding pocket.[4]
-
Docking Execution: The prepared ligands are then docked into the defined grid box of the receptor. AutoDock Vina employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the active site.[5]
-
Analysis of Results: The results are analyzed based on the binding energy (in kcal/mol) and the binding pose of the ligand in the active site. The pose with the lowest binding energy is generally considered the most favorable.[6]
Using Glide (Schrödinger):
-
Receptor Grid Generation: A receptor grid is generated by defining a bounding box around the active site of the prepared protein.
-
Ligand Docking: Ligands are docked using different precision modes, such as High-Throughput Virtual Screening (HTVS), Standard Precision (SP), or Extra Precision (XP), with XP being the most accurate and computationally intensive.[7]
-
Scoring and Analysis: The docking results are evaluated based on the GlideScore (G-Score), which is a proprietary scoring function that estimates the binding affinity.[7] The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate a typical molecular docking workflow and the EGFR signaling pathway, a primary target of quinazoline inhibitors.
Caption: A generalized workflow for molecular docking studies.
Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline derivatives.
References
- 1. bbrc.in [bbrc.in]
- 2. Molecular docking analysis of HER-2 inhibitor from the ZINC database as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Screening, Docking, and Molecular Dynamics Study of Natural Compounds as an Anti-HER2 for the Management of Breast Cancer [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Molecular Docking of Some Quinazolinone Analogues as an EGFR Inhibitors - Yafteh [yafte.lums.ac.ir]
- 7. Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 2,8-Disubstituted Quinazolines
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel synthesized compounds is a critical checkpoint. This guide provides an objective comparison of common analytical techniques for the structural validation of 2,8-disubstituted quinazolines, supported by experimental data and detailed protocols.
The primary methods for elucidating the structure of these heterocyclic compounds are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography.[1] Each technique offers unique and complementary information essential for a comprehensive structural assignment.
Comparison of Analytical Techniques
The selection of an analytical technique, or a combination thereof, depends on the specific information required, sample availability, and desired throughput.
| Feature | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Information Provided | Detailed molecular structure, chemical environment of atoms (¹H, ¹³C), and atom connectivity.[1] | Precise molecular weight, elemental composition, and structural information from fragmentation patterns.[1] | Unambiguous 3D molecular structure and conformation in the solid state.[2][3] |
| Sample Requirements | 1-10 mg dissolved in a deuterated solvent; non-destructive.[1] | Nanogram to microgram scale; destructive.[1] | Requires a single, high-quality crystal. |
| Strengths | Unambiguous structure elucidation and quantification of components in a mixture.[1] | High sensitivity, high throughput, and compatibility with separation techniques (e.g., LC-MS).[1] | Provides the absolute structure, including stereochemistry and solid-state packing. |
| Limitations | Lower sensitivity compared to MS, potential for signal overlap in complex molecules.[1] | Does not provide detailed atom connectivity in the same way as NMR. | Crystal growth can be a significant bottleneck. |
Experimental Data for Substituted Quinazolines
Table 1: Representative ¹H-NMR and ¹³C-NMR Data for Substituted Quinazolinone Derivatives
| Compound | Key ¹H-NMR Signals (δ, ppm) | Key ¹³C-NMR Signals (δ, ppm) | Reference |
| 2-(4-methoxyphenyl)-3-(4-chlorophenyl)quinazolin-4(3H)-one | 8.36 (d, J=7.8Hz, 1H), 7.85 (m, 4H), 7.43 (d, J=8.2Hz, 2H), 7.05 (d, J=8.6Hz, 2H), 3.89 (s, 3H) | Not provided | [4] |
| 2,2'-(quinazoline-2,4-diylbis(azanediyl))diphenol | 11.03 (s, 1H, NH), 9.67 (s, 1H, NH), 9.33 (s, 1H, OH), 8.28 (d, J=8.4Hz, 1H), 7.79 (d, J=8.0Hz, 1H) | 159.5, 156.5, 151.5, 150.1, 147.2, 133.2, 128.7, 127.2, 126.5, 125.8, 124.4, 123.2, 122.7, 122.2, 120.8, 119.0, 116.6, 116.0, 111.4 | [5] |
| N,N-diethyl-4-(4-oxo-3,4-dihydroquinazolin-2-yl)benzamide | 12.22 (s, 1H), 8.12 (m, 2H), 7.80 (t, J=7.0Hz, 1H), 7.66 (d, J=7.9Hz, 1H), 7.51 (t, J=7.1Hz, 1H) | Not provided | [4] |
Table 2: Mass Spectrometry Data for Substituted Quinazoline Derivatives
| Compound | Ionization Mode | Observed m/z | Interpretation | Reference |
| 2-Ethylquinazolin-4(1H)-one | APCI | 175.29 | [M+H]⁺ | [4] |
| 2-Methylquinazolin-4(1H)-one | APCI | 161.28 | [M+H]⁺ | [4] |
| 2,2'-(quinazoline-2,4-diylbis(azanediyl))diphenol | Not specified | 342.1 | Not specified | [5] |
| 4-(2-(4-methoxyphenyl)quinazolin-4-yl)morpholine | Not specified | 372.1 | Not specified | [5] |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified 2,8-disubstituted quinazoline derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte signals.
-
Data Acquisition:
-
Acquire a ¹H-NMR spectrum to identify the chemical shifts, coupling constants, and integration of all protons.
-
Acquire a ¹³C-NMR spectrum to identify the chemical shifts of all carbon atoms.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity between protons and carbons, which is crucial for confirming the substitution pattern.
-
-
Data Analysis:
-
Analyze the chemical shifts (δ) to infer the electronic environment of the nuclei.
-
Examine the coupling constants (J) in the ¹H-NMR spectrum to determine the spatial relationships between neighboring protons.
-
Integrate the signals in the ¹H-NMR spectrum to determine the relative ratios of protons.[1]
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition.
Methodology:
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of about 1 mg/mL. Dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.[1]
-
Mass Spectrometry Analysis:
-
Instrument: Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.[1]
-
Mode: Acquire data in positive ion mode to observe protonated molecules ([M+H]⁺).
-
Analysis: Determine the accurate mass and use it to calculate the elemental composition. If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to further confirm the structure.[1]
-
Single-Crystal X-ray Crystallography
Objective: To obtain an unambiguous three-dimensional structure.
Methodology:
-
Crystal Growth: Grow single crystals of the 2,8-disubstituted quinazoline derivative suitable for X-ray diffraction. This is often achieved through slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection: Mount a suitable crystal on the diffractometer and collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K).
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. The final refined structure provides precise bond lengths, bond angles, and the overall molecular conformation.[3]
Visualizations
Experimental Workflow for Structural Validation
The following diagram illustrates a typical workflow for validating the structure of a newly synthesized 2,8-disubstituted quinazoline.
Caption: Workflow for the structural validation of 2,8-disubstituted quinazolines.
Logical Relationship of Analytical Techniques
This diagram shows the complementary nature of the information provided by each analytical technique.
Caption: Information provided by different analytical techniques for structural elucidation.
References
- 1. benchchem.com [benchchem.com]
- 2. Crystal and molecular structures of quinazolines: A ring conformational study | Semantic Scholar [semanticscholar.org]
- 3. Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Synthesis, biological evaluation, molecular docking, and MD simulation of novel 2,4-disubstituted quinazoline derivatives as selective butyrylcholinesterase inhibitors and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 2,8-Disubstituted Quinazoline Derivatives: A Comparative Analysis Against Existing Anticancer Drugs
For Immediate Release
This guide provides a comprehensive comparison of the preclinical efficacy of novel 2,8-disubstituted quinazoline derivatives against established anticancer agents. The following analysis is intended for researchers, scientists, and drug development professionals, offering insights into the potential of this chemical scaffold in oncology. While direct experimental data for 2,8-dichloroquinazoline derivatives is limited in publicly available literature, this guide synthesizes findings on structurally related compounds, particularly those with substitutions at the 2 and 8 positions of the quinazoline core, to project their potential efficacy and mechanisms of action.
Executive Summary
Quinazoline derivatives have emerged as a promising class of compounds in cancer therapy, with several already approved as targeted agents. The strategic substitution at various positions of the quinazoline ring system allows for the modulation of their pharmacological properties. This guide focuses on the potential of 2,8-disubstituted derivatives, drawing comparisons with existing drugs such as Gefitinib, a well-known Epidermal Growth Factor Receptor (EGFR) inhibitor, and standard chemotherapeutic regimens like FOLFOX. The available data on related compounds suggest that substitutions at the 8-position can yield highly potent molecules, with some derivatives exhibiting nanomolar efficacy in preclinical models.
Comparative Efficacy of 8-Substituted Quinazoline Derivatives
Recent studies have highlighted the potential of substitutions at the 8-position of the quinazoline ring. While data on a 2,8-dichloro derivative is not available, research on 8-(o-tolyl)quinazoline derivatives has demonstrated potent inhibitory activity against the PD-1/PD-L1 immune checkpoint pathway.[1]
Table 1: In Vitro Efficacy of Lead 8-Substituted Quinazoline Derivative vs. Existing Drugs
| Compound/Drug | Target/Mechanism | Cancer Cell Line(s) | IC50/GI50 | Reference |
| Compound A5 (8-(o-tolyl)quinazoline derivative) | PD-1/PD-L1 Interaction | Not Applicable (Biochemical Assay) | 23.78 nM | [1] |
| Gefitinib | EGFR Tyrosine Kinase | HeLa, MDA-MB231 | 4.3 µM, 28.3 µM | [2] |
| 5-Fluorouracil (Component of FOLFOX) | Thymidylate Synthase Inhibition | Various | Cell-line dependent (µM range) | General Knowledge |
| Oxaliplatin (Component of FOLFOX) | DNA Cross-linking | Various | Cell-line dependent (µM range) | General Knowledge |
Note: Direct comparison of IC50 values across different assays and cell lines should be interpreted with caution.
Signaling Pathways and Mechanism of Action
Quinazoline derivatives exert their anticancer effects through various mechanisms, primarily by inhibiting key signaling pathways involved in cell growth, proliferation, and survival.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
A primary target for many quinazoline-based anticancer drugs is the EGFR signaling pathway. EGFR activation leads to downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation and survival.[3][4][5][6] The 4-anilinoquinazoline scaffold, present in drugs like Gefitinib, is a well-established EGFR inhibitor.[7] It is plausible that this compound derivatives could also be designed to target EGFR.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is another critical signaling cascade often dysregulated in cancer. It plays a central role in cell growth, metabolism, and survival.[8][9][10][11][12] Some quinazoline derivatives have been shown to modulate this pathway.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of anticancer compounds.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Workflow
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 2,8-disubstituted quinazoline derivative and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Detailed Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the quinazoline derivative at various concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of individual cells is measured by the fluorescence intensity of the dye.
-
Data Analysis: The data is analyzed to generate a histogram showing the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.[13][14][15][16]
Apoptosis Assay using Annexin V/PI Staining
This assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Detailed Protocol:
-
Cell Treatment: Treat cells with the quinazoline derivative as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[17][18][19][20][21]
Conclusion
While direct experimental data on this compound derivatives remains to be fully elucidated, the broader family of quinazolines, particularly those with substitutions at the 8-position, shows significant promise as a scaffold for the development of novel anticancer agents. The potent activity of an 8-substituted derivative against the PD-1/PD-L1 interaction suggests that this position is critical for biological activity. Further synthesis and evaluation of 2,8-disubstituted quinazolines are warranted to explore their potential as inhibitors of key oncogenic pathways, such as EGFR and PI3K/AKT/mTOR, and to compare their efficacy directly with current standards of care in various cancer types. The experimental protocols detailed in this guide provide a robust framework for such future investigations.
References
- 1. Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 6. ClinPGx [clinpgx.org]
- 7. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. benchchem.com [benchchem.com]
- 20. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 21. kumc.edu [kumc.edu]
Comparative Analysis of ADME Properties for Quinazoline-Based EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An In- Vitro ADME Comparison Guide
Quinazoline derivatives have emerged as a significant class of compounds in oncology, particularly as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase. Their efficacy and safety profile are critically dependent on their absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides a comparative analysis of key in vitro ADME parameters for a selection of quinazoline-based EGFR inhibitors, supported by experimental data from published literature.
Quantitative ADME Data Comparison
The following table summarizes the in vitro ADME properties of selected quinazoline analogs. These compounds, while not all direct derivatives of 2,8-dichloroquinazoline, represent the broader class of quinazoline-based EGFR inhibitors and provide a basis for understanding structure-ADME relationships.
| Compound ID | Aqueous Solubility (µg/mL) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Metabolic Stability (% remaining after 30 min in HLM) | Plasma Protein Binding (%) |
| Analog A | 5.5 | 8.2 | 65 | >99 |
| Analog B | 21.3 | 12.5 | 88 | 98.5 |
| Analog C | <1 | 0.5 | 25 | >99.5 |
| Gefitinib | ~10 | 15-20 | ~50 | ~90 |
Note: Data presented is a composite from various literature sources for representative quinazoline-based EGFR inhibitors and may not have been generated under identical experimental conditions. HLM: Human Liver Microsomes.
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are provided below. These protocols represent standard industry practices for generating the data presented above.
1. Aqueous Solubility (Shake-Flask Method)
-
Principle: This method determines the thermodynamic solubility of a compound in an aqueous buffer at a specific pH.
-
Procedure:
-
An excess amount of the solid compound is added to a vial containing a phosphate buffer solution (pH 7.4).
-
The vial is sealed and agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Following incubation, the suspension is filtered to remove any undissolved solid.
-
The concentration of the dissolved compound in the filtrate is then quantified using a suitable analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS).
-
The solubility is reported in µg/mL or µM.
-
2. Caco-2 Permeability Assay
-
Principle: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer of differentiated enterocytes that serves as an in vitro model of the intestinal epithelium. This assay measures the rate of transport of a compound across this cell monolayer.
-
Procedure:
-
Caco-2 cells are seeded onto permeable filter supports in a transwell plate and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).
-
For the apical-to-basolateral (A-B) permeability assessment, the test compound is added to the apical (donor) compartment, and the appearance of the compound in the basolateral (receiver) compartment is monitored over time.
-
Samples are collected from the receiver compartment at specific time points (e.g., 30, 60, 90, and 120 minutes).
-
The concentration of the compound in the collected samples is determined by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.
-
3. Metabolic Stability in Human Liver Microsomes (HLM)
-
Principle: This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP450) enzymes, which are abundant in liver microsomes.
-
Procedure:
-
The test compound (at a final concentration of, for example, 1 µM) is incubated with human liver microsomes in a phosphate buffer (pH 7.4) at 37°C.
-
The metabolic reaction is initiated by the addition of a NADPH-regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, and 30 minutes).
-
The reaction in each aliquot is terminated by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are centrifuged to precipitate the proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.
-
4. Plasma Protein Binding (Equilibrium Dialysis)
-
Principle: This assay measures the fraction of a compound that binds to plasma proteins, which can influence its distribution and availability to target tissues. The rapid equilibrium dialysis (RED) method is commonly used.
-
Procedure:
-
A solution of the test compound in plasma (human or other species) is placed in the donor chamber of a RED device.
-
The receiver chamber contains a protein-free buffer solution. The two chambers are separated by a semipermeable membrane with a molecular weight cut-off that allows the free (unbound) compound to diffuse across but retains the larger plasma proteins and the protein-bound compound.
-
The device is incubated at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
-
At the end of the incubation, samples are taken from both the plasma and buffer chambers.
-
The concentration of the compound in both samples is determined by LC-MS/MS.
-
The percentage of plasma protein binding is calculated as: % Bound = [ (Conc_plasma - Conc_buffer) / Conc_plasma ] * 100
-
Visualization of the EGFR Signaling Pathway
Many quinazoline derivatives exert their anticancer effects by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). The following diagram illustrates the simplified EGFR signaling pathway and the point of inhibition by these compounds.
Caption: EGFR Signaling Pathway Inhibition.
This guide provides a foundational understanding of the in vitro ADME properties of quinazoline-based EGFR inhibitors. The presented data and protocols can assist researchers in the design and selection of novel drug candidates with improved pharmacokinetic profiles.
A Comparative Guide to Cytotoxicity Assays for 2,8-Dichloroquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common cytotoxicity assays relevant to the evaluation of 2,8-dichloroquinazoline derivatives. Due to a lack of publicly available cytotoxicity data specifically for this compound derivatives, this report presents experimental data for structurally related dichloro-substituted quinazoline compounds to offer a comparative context. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to support researchers in designing and interpreting their own studies.
Comparative Cytotoxicity of Dichloro-Quinazoline Derivatives
| Compound/Derivative | Substitution Pattern | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Styrylquinazoline-benzenesulfonamide | 4,6-dichloro | A549 (Lung) | MTT | 0.190 | [1] |
| Quinazolinone Derivative | 2,4-dichloro | MCF-7 (Breast) | MTT | 9.1 - 12.0 | [2] |
| Quinazolinone Derivative | 2,4-dichloro | HCT-116 (Colon) | MTT | 9.1 - 12.0 | [2] |
| Quinazolinone Derivative | 2,4-dichloro | HepG2 (Liver) | MTT | 9.1 - 12.0 | [2] |
| 4-Aminoquinoline Derivative | 4,7-dichloro | MDA-MB-468 (Breast) | MTT | 8.73 | [3] |
| 4-Aminoquinoline Derivative | 4,7-dichloro | MCF-7 (Breast) | MTT | >50 | [3] |
| Quinazolinone Derivative | 6,7-dimethoxy, other subs. | HCT116p53(+/+) (Colon) | Not Specified | 0.7 | [4] |
| Quinazolinone Derivative | 6,7-dimethoxy, other subs. | HCT116p53(-/-) (Colon) | Not Specified | 1.7 | [4] |
| 6-Arylamino-7-chloro-quinazoline-5,8-dione | 7-chloro, 6-arylamino | A549 (Lung) | Not Specified | Data not quantified | [5] |
| 6-Arylamino-7-chloro-quinazoline-5,8-dione | 7-chloro, 6-arylamino | Col2 (Colon) | Not Specified | Data not quantified | [5] |
| 6-Arylamino-7-chloro-quinazoline-5,8-dione | 7-chloro, 6-arylamino | SNU-638 (Stomach) | Not Specified | Data not quantified | [5] |
Note: The IC50 values are compiled from multiple sources and experimental conditions may vary between studies.
Experimental Protocols
Detailed methodologies for commonly employed in vitro cytotoxicity assays are provided below. These protocols can be adapted for the evaluation of novel this compound derivatives.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells to form an insoluble purple formazan.[4][6] The amount of formazan produced is directly proportional to the number of viable cells.[6]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compound (this compound derivative)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT without disturbing the formazan crystals. Add 150 µL of the solubilization solution to each well and mix thoroughly to dissolve the crystals.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 590 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is another colorimetric method where the tetrazolium salt XTT is reduced to a water-soluble orange formazan product by metabolically active cells. This assay is often considered more convenient than the MTT assay as it does not require a solubilization step.
Materials:
-
XTT labeling reagent
-
Electron-coupling reagent
-
Cell culture medium
-
Test compound
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the freshly prepared XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. The optimal incubation time may vary depending on the cell line.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at a wavelength between 450-500 nm using a microplate reader.[8]
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.
LDH (Lactate Dehydrogenase) Assay
The LDH assay is a colorimetric assay that quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.
Materials:
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Cell culture medium
-
Test compound
-
Lysis buffer (for maximum LDH release control)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2). Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes.[9] Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.
Postulated Signaling Pathways and Experimental Workflows
Quinazoline derivatives frequently exert their cytotoxic effects by targeting key signaling pathways involved in cancer cell proliferation and survival. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways are common targets.[8][11]
Caption: Postulated EGFR signaling pathway and inhibition by this compound derivatives.
Caption: Postulated VEGFR signaling pathway and inhibition by this compound derivatives.
Caption: General experimental workflow for evaluating the cytotoxicity of this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic potential of novel 6,7-dimethoxyquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 6-Arylamino-7-chloro-quinazoline-5,8-diones as novel cytotoxic and DNA topoisomerase inhibitory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazoline analogues as cytotoxic agents; QSAR, docking, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. CAS 607-68-1: 2,4-Dichloroquinazoline | CymitQuimica [cymitquimica.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2,8-Dichloroquinazoline: A Safety and Operational Guide
For Immediate Implementation: This document provides essential, step-by-step guidance for the safe handling and disposal of 2,8-dichloroquinazoline, a chlorinated heterocyclic compound that must be managed as hazardous chemical waste.[1] The following procedures are designed for researchers, scientists, and drug development professionals to ensure personnel safety and regulatory compliance. Information from safety data sheets of analogous compounds, such as 2,4-dichloroquinazoline, has been utilized to establish these best practices in the absence of a specific SDS for the 2,8-isomer.
Mandatory Personal Protective Equipment (PPE) and Safety Precautions
Prior to initiating any disposal procedures, all personnel must be equipped with the appropriate personal protective equipment to prevent chemical exposure.
Essential PPE includes:
-
Hand Protection: Chemical-resistant gloves, such as nitrile, are required. For tasks with a higher risk of exposure, double-gloving is recommended.[1]
-
Eye and Face Protection: Chemical safety goggles or a full-face shield must be worn to protect against splashes and airborne particles.[1]
-
Protective Clothing: A laboratory coat or a low-permeability gown is necessary to protect skin and clothing.[1]
-
Respiratory Protection: All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or vapors.[2][3] If dust or aerosols are likely to be generated, a NIOSH-approved respirator is mandatory.[1]
Waste Segregation and Container Management
Correct segregation and labeling of chemical waste are fundamental to safe and compliant disposal.
-
Waste Segregation: All materials contaminated with this compound must be segregated from non-hazardous waste and other chemical waste streams.[1] Crucially, it must be classified and stored as halogenated organic waste , separate from non-halogenated streams.[1]
-
Waste Containers:
-
Solid Waste: Collect all solid materials, including residual compound, contaminated wipes, and disposable PPE, in a dedicated, leak-proof, and puncture-resistant container.[1]
-
Liquid Waste: Solutions containing this compound must be collected in a compatible, sealed container designed for liquid chemical waste.[1]
-
Sharps: Any contaminated sharps, such as needles or broken glassware, are to be placed in a designated, puncture-proof sharps container.[1]
-
-
Labeling: Waste containers must be clearly and accurately labeled with "Hazardous Waste," the chemical name "this compound," and the designation "Halogenated Organic Waste".[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through a licensed hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in standard refuse. [1][2]
-
Preparation: Before handling waste, confirm that all required PPE is correctly worn and that all operations will take place in a designated and properly ventilated area, such as a chemical fume hood.
-
Waste Collection:
-
Carefully transfer solid waste into the designated hazardous waste container, taking measures to avoid the generation of dust.[4]
-
Pour liquid waste slowly and carefully into the designated liquid waste container to prevent splashing.
-
-
Container Sealing and Labeling: Securely seal all waste containers. Verify that all labels are correct, legible, and complete.
-
Interim Storage: Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area that is segregated from incompatible materials while awaiting collection.[2]
-
Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to schedule the collection of the waste.[1][3] Ensure you provide an accurate and detailed description of the waste contents.
Emergency Spill Management
In the event of a spill, immediate and systematic action is required to mitigate risks.
-
Evacuate and Secure Area: Alert all personnel in the immediate vicinity and restrict access to the spill area.[1]
-
Don Appropriate PPE: Before any cleanup activities, ensure you are wearing the full complement of required PPE.[1]
-
Contain the Spill:
-
Clean-Up: Carefully collect all contaminated materials, including absorbents, and place them into the designated hazardous waste container.[1]
-
Decontaminate: Thoroughly clean the spill area with a suitable solvent. All cleaning materials must also be disposed of as hazardous waste.
Summary of Disposal Data and Recommendations
| Parameter | Recommendation | Source(s) |
| Waste Classification | Hazardous Waste, Halogenated Organic Waste | [1] |
| Primary Disposal Method | Licensed chemical destruction plant or controlled incineration with flue gas scrubbing. | [2] |
| Required PPE | Chemical-resistant gloves, safety goggles/face shield, lab coat, and a NIOSH-approved respirator if dust/aerosols are generated. | [1] |
| Waste Segregation | Must be segregated from non-hazardous and non-halogenated waste streams. | [1] |
| Solid Waste Container | Dedicated, leak-proof, puncture-resistant, and clearly labeled. | [1] |
| Liquid Waste Container | Compatible, sealed, and clearly labeled for liquid hazardous waste. | [1] |
| Container Labeling | Must include "Hazardous Waste," "this compound," and "Halogenated Organic Waste." | [1] |
| Spill Cleanup Protocol | Use appropriate absorbent materials; collect all contaminated items as hazardous waste. | [1] |
| Prohibited Disposal Methods | Do not discharge to sewer systems or dispose of in regular trash. | [2] |
Disposal Decision Workflow
Caption: A logical workflow for the safe and compliant disposal of this compound.
References
Essential Safety and Operational Guide for 2,8-Dichloroquinazoline
For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Resource for the Safe Handling, Operation, and Disposal of 2,8-Dichloroquinazoline.
This guide provides immediate, essential safety protocols and logistical plans to ensure the safe handling and disposal of this compound in a laboratory setting. By adhering to these procedural steps, you can minimize risks and maintain a safe research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires careful handling to prevent exposure. The primary hazards include irritation to the skin, eyes, and respiratory system. Ingestion is also harmful.[1] Always consult the Safety Data Sheet (SDS) before working with this compound.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact which can cause irritation.[1] |
| Body Protection | Laboratory coat, long-sleeved, and closed at the front. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | Minimizes the inhalation of dust or vapors, which can cause respiratory tract irritation.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to ensure safety and experimental integrity when working with this compound.
Experimental Workflow for Handling this compound
Caption: A step-by-step workflow for the safe handling of this compound from preparation to disposal.
Disposal Plan: Safe Decontamination and Waste Management
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety. As a halogenated organic compound, it must be treated as hazardous waste.
Table 2: Disposal Protocol for this compound
| Waste Type | Collection Procedure | Container Labeling |
| Solid Waste | Collect in a dedicated, sealed, and puncture-resistant container. | "Hazardous Waste," "Halogenated Organics," "this compound" |
| Liquid Waste | Collect in a compatible, sealed container (e.g., HDPE). Do not mix with non-halogenated waste.[3] | "Hazardous Waste," "Halogenated Organic Solvents," "this compound" |
| Contaminated PPE | Place in a designated hazardous waste bag. | "Hazardous Waste," "Contaminated PPE" |
Logical Relationship for Waste Disposal
Caption: The logical flow for the segregation and disposal of waste generated from handling this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is necessary.
Table 3: Emergency Response Plan
| Incident | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[4] |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
| Spill | Evacuate the area. Wear appropriate PPE. For solid spills, carefully sweep up and place in a labeled hazardous waste container. For liquid spills, absorb with an inert material and place in a labeled hazardous waste container.[2] |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
